(3-Methoxyphenyl)hydrazine
Description
Structure
3D Structure
Properties
IUPAC Name |
(3-methoxyphenyl)hydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O/c1-10-7-4-2-3-6(5-7)9-8/h2-5,9H,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPIOFCJOKUHZPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801311307 | |
| Record name | (3-Methoxyphenyl)hydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801311307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15384-39-1, 39232-91-2 | |
| Record name | (3-Methoxyphenyl)hydrazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15384-39-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Methoxyphenylhydrazine hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039232912 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (3-Methoxyphenyl)hydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801311307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
(3-Methoxyphenyl)hydrazine hydrochloride physical properties
An In-Depth Technical Guide to the Physical Properties of (3-Methoxyphenyl)hydrazine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract: This guide provides a comprehensive technical overview of this compound hydrochloride, a key reagent in synthetic organic chemistry and a valuable building block in pharmaceutical development. The document details its core physicochemical properties, outlines a standard synthesis pathway, discusses its application in the formation of bioactive heterocyclic scaffolds, and provides essential safety and handling protocols. The information is structured to offer both quick reference data and in-depth contextual understanding for laboratory and development applications.
Core Chemical Identity
This compound hydrochloride is an aromatic hydrazine salt. The presence of the methoxy group at the meta position of the phenyl ring influences its electronic properties and reactivity, while the hydrochloride salt form enhances its stability and handling characteristics compared to the free base.
Its fundamental identifiers are crucial for unambiguous sourcing and regulatory compliance.
-
Common Synonyms: 3-Methoxyphenylhydrazine HCl, m-Methoxyphenylhydrazine hydrochloride, 1-(3-methoxyphenyl)hydrazine hydrochloride[2][3]
-
SMILES: COC1=CC=CC(NN)=C1.Cl[1]
-
InChI Key: GMXFZBZOVZOYNQ-UHFFFAOYSA-N[2]
Physicochemical Properties: A Quantitative Overview
The physical properties of a compound dictate its handling, storage, and appropriate use in experimental setups. This compound hydrochloride is a solid at room temperature, with specific thermal and storage requirements for maintaining its integrity.
| Property | Value | Source(s) |
| Appearance | Off-white to pink-brownish or purple powder. | [2][5] |
| Melting Point | 142°C (decomposes). | [2][6] |
| Boiling Point | 275.3°C at 760 mmHg. | [5] |
| Solubility | No quantitative data available; synthesis protocols show it precipitates from concentrated HCl and the free base is extractable with diethyl ether.[7] | N/A |
| Storage Conditions | Store at 2-8°C under an inert atmosphere (e.g., nitrogen) to prevent degradation. | [1][2] |
Synthesis Pathway: From Aniline to Hydrazine
Understanding the synthesis of this compound hydrochloride provides insight into potential impurities and the rationale for its hydrochloride salt form. A standard and robust method involves a two-step process starting from 3-methoxyaniline.[7]
Step 1: Diazotization. 3-methoxyaniline is treated with a nitrous acid source (typically sodium nitrite in an acidic medium like hydrochloric or sulfuric acid) at low temperatures (0–5°C). This converts the primary amine into a diazonium salt. The low temperature is critical to prevent the highly reactive diazonium salt from decomposing.[7][8]
Step 2: Reduction. The resulting diazonium salt solution is then added to a chilled solution of a reducing agent, such as stannous chloride (SnCl₂) in concentrated hydrochloric acid.[7] This reduces the diazonium group to the corresponding hydrazine. The product precipitates from the acidic solution as the stable hydrochloride salt, which can then be isolated by filtration.[7]
Caption: General workflow for the synthesis of this compound hydrochloride.
Application in Drug Development: The Fischer Indole Synthesis
Hydrazine derivatives are indispensable building blocks in medicinal chemistry, primarily for the synthesis of nitrogen-containing heterocycles which form the core of many active pharmaceutical ingredients (APIs).[9] this compound hydrochloride is frequently employed as a key precursor in the Fischer indole synthesis , a classic and versatile method for creating substituted indole rings.
The indole scaffold is a privileged structure in drug discovery, appearing in neurotransmitters (serotonin), anti-inflammatory drugs, and anti-cancer agents. The reaction involves the acid-catalyzed cyclization of an arylhydrazine with an aldehyde or ketone.
The process can be summarized as follows:
-
Hydrazone Formation: this compound reacts with a carbonyl compound (aldehyde or ketone) to form a hydrazone intermediate.
-
Isomerization: The hydrazone tautomerizes to an enamine.
-
[1][1]-Sigmatropic Rearrangement: An acid catalyst promotes a key rearrangement step.
-
Cyclization & Aromatization: The intermediate cyclizes and eliminates ammonia to form the stable, aromatic indole ring.
Caption: Role of this compound in Fischer Indole Synthesis.
This reactivity makes it a valuable tool for generating libraries of novel indole derivatives for screening in drug development programs, including those targeting brain disorders.[2]
Experimental Protocol: Synthesis of a Substituted Indole
The following is a representative, self-validating protocol for the Fischer indole synthesis using this compound hydrochloride.
Objective: To synthesize 6-methoxy-2,3-dimethyl-1H-indole from this compound hydrochloride and butan-2-one.
Materials:
-
This compound hydrochloride
-
Butan-2-one (Methyl ethyl ketone)
-
Ethanol
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Sodium Bicarbonate (NaHCO₃) solution, saturated
-
Ethyl acetate
-
Anhydrous Magnesium Sulfate (MgSO₄)
Methodology:
-
Hydrazone Formation:
-
In a 100 mL round-bottom flask, dissolve 1.75 g (10 mmol) of this compound hydrochloride in 20 mL of ethanol.
-
Add 0.80 mL (9 mmol) of butan-2-one to the solution.
-
Add 2-3 drops of concentrated sulfuric acid as a catalyst.
-
Heat the mixture to reflux for 1 hour. The progress can be monitored by TLC, observing the consumption of the starting materials.
-
-
Indolization (Cyclization):
-
Cool the reaction mixture to room temperature.
-
Slowly and carefully add 5 mL of concentrated sulfuric acid while cooling the flask in an ice bath.
-
Heat the mixture to 80°C and maintain for 30-45 minutes. The color of the solution will typically darken.
-
-
Work-up and Isolation:
-
Allow the mixture to cool to room temperature and then pour it carefully over 50 g of crushed ice in a beaker.
-
Neutralize the acidic solution by slowly adding saturated sodium bicarbonate solution until effervescence ceases (pH ~7-8).
-
A precipitate of the crude indole product should form.
-
Extract the aqueous mixture three times with 30 mL portions of ethyl acetate.
-
Combine the organic extracts and dry over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
The crude solid can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or hexane/ethyl acetate) to yield the pure 6-methoxy-2,3-dimethyl-1H-indole.
-
Safety and Handling
As a reactive chemical intermediate, this compound hydrochloride requires careful handling to minimize risk to laboratory personnel.
GHS Hazard Classification:
-
Pictogram: GHS07 (Exclamation Mark).
-
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
Note: Some sources also list H312 (Harmful in contact with skin), H332 (Harmful if inhaled), and H351 (Suspected of causing cancer).[10]
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[11]
-
Skin Protection: Use impervious gloves (e.g., nitrile) and a lab coat. Wear fire/flame resistant clothing if handling large quantities.[11]
-
Respiratory Protection: Handle in a well-ventilated fume hood. If exposure limits may be exceeded, use a full-face respirator with an appropriate cartridge.[11]
Handling and Storage:
-
Avoid breathing dust, vapor, mist, or gas.[3]
-
Wash hands thoroughly after handling.
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area under an inert atmosphere.[2]
References
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PubChem. This compound hydrochloride. National Center for Biotechnology Information. [Link]
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Oakwood Chemical. 3-Methoxyphenyl hydrazine hydrochloride Product Page. Oakwood Chemical. [Link]
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Apexmol. 3-Methoxyphenylhydrazine hydrochloride Product Page. Apexmol Technology Co.,Ltd. [Link]
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PrepChem.com. Synthesis of Step 1: 3-Methoxyphenyl hydrazine. PrepChem.com. [Link]
- Google Patents. Preparation method of Methoxyphenylhydrazine.
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An In-depth Technical Guide to the Synthesis of (3-Methoxyphenyl)hydrazine from 3-Methoxyaniline
Abstract
This technical guide provides a comprehensive overview of the synthesis of (3-Methoxyphenyl)hydrazine, a crucial intermediate in the pharmaceutical and chemical industries. The primary synthetic route detailed herein involves the diazotization of 3-methoxyaniline followed by a controlled reduction of the resulting diazonium salt. This document is intended for researchers, scientists, and professionals in drug development, offering in-depth procedural details, mechanistic insights, and critical safety protocols. By explaining the causality behind experimental choices and grounding the protocol in authoritative references, this guide aims to ensure both scientific integrity and practical reproducibility.
Introduction and Significance
This compound and its hydrochloride salt are valuable building blocks in organic synthesis. Their utility is most prominent in the construction of heterocyclic compounds, particularly indoles via the Fischer indole synthesis.[1][2] This reaction pathway is fundamental to the development of numerous pharmacologically active molecules. The methoxy substituent on the phenyl ring significantly influences the electronic properties and metabolic stability of the final compounds, making this particular hydrazine derivative a sought-after intermediate in medicinal chemistry.
The synthesis from 3-methoxyaniline is a classic and cost-effective approach, proceeding through a diazonium salt intermediate. While conceptually straightforward, the practical execution requires meticulous control over reaction conditions to ensure high yield, purity, and, most importantly, safety. Diazonium salts are notoriously unstable and can be explosive under certain conditions, demanding a thorough understanding of their handling and quenching procedures.[3][4]
Synthetic Strategy: A Two-Step Approach
The conversion of 3-methoxyaniline to this compound is efficiently achieved through a two-step, one-pot process:
-
Diazotization: The primary aromatic amine (3-methoxyaniline) is converted to a diazonium salt using nitrous acid, which is generated in situ from sodium nitrite and a strong mineral acid.[5]
-
Reduction: The intermediate diazonium salt is subsequently reduced to the corresponding hydrazine derivative using a suitable reducing agent, such as stannous chloride (tin(II) chloride) or sodium sulfite.[6][7]
This guide will focus on the stannous chloride reduction method, which is widely cited for its efficiency and the convenient isolation of the product as its hydrochloride salt.[2][8]
Mechanistic Considerations
Diazotization: The reaction is initiated by the formation of the nitrosonium ion (NO⁺) from nitrous acid in a strongly acidic medium.[1] The amine group of 3-methoxyaniline then acts as a nucleophile, attacking the nitrosonium ion. A series of proton transfers and dehydration steps follow, ultimately leading to the formation of the relatively stable 3-methoxyphenyldiazonium ion.[9] The presence of the electron-donating methoxy group can influence the rate of this reaction.[10]
Reduction: The reduction of the diazonium salt to a hydrazine involves the transfer of electrons from the reducing agent. With stannous chloride (SnCl₂), the Sn²⁺ ion is oxidized to Sn⁴⁺. The diazonium ion accepts electrons, leading to the formation of the hydrazine moiety.[2][11] This reaction must be performed under controlled, cold conditions to prevent side reactions and decomposition of the diazonium salt.
Experimental Protocol: Synthesis of this compound Hydrochloride
This protocol is adapted from established laboratory procedures and emphasizes safety and reproducibility.[8]
Materials and Equipment
| Reagent/Equipment | Specifications | Purpose |
| 3-Methoxyaniline | >98% purity | Starting Material |
| Concentrated Sulfuric Acid | 95-98% | Acid catalyst for diazotization |
| Sodium Nitrite (NaNO₂) | ACS reagent grade | Nitrous acid precursor |
| Stannous Chloride Dihydrate (SnCl₂·2H₂O) | >98% purity | Reducing Agent |
| Concentrated Hydrochloric Acid | 37% | Solvent and acid for reduction |
| Diethyl Ether | Anhydrous | Extraction Solvent |
| Magnesium Sulfate (MgSO₄) | Anhydrous | Drying Agent |
| Round-bottom flask | Appropriate size | Reaction Vessel |
| Mechanical Stirrer | Efficient mixing | |
| Dropping funnel | Controlled addition of reagents | |
| Ice-salt bath | Temperature control | |
| Buchner funnel and filter flask | Product isolation |
Step-by-Step Procedure
Step 1: Formation of the Diazonium Salt Solution
-
In a suitable round-bottom flask equipped with a mechanical stirrer, combine 50.0 g (0.41 mol) of 3-methoxyaniline, 60 mL of concentrated sulfuric acid, and 100 mL of water. Stir the mixture until the aniline is completely dissolved.
-
Cool the solution to -5 °C using an ice-salt bath. Crucially, maintain the temperature below 0 °C throughout the next step to prevent decomposition of the diazonium salt. [8]
-
Separately, prepare a solution of 28.0 g (0.41 mol) of sodium nitrite in water.
-
Slowly add the sodium nitrite solution dropwise to the stirred 3-methoxyaniline solution, ensuring the temperature of the reaction mixture does not exceed 0 °C.[8] The use of a stoichiometric amount of sodium nitrite is critical to avoid excess nitrous acid, which can lead to side reactions and safety hazards.[3][4]
-
After the addition is complete, continue to stir the mixture at 0 °C for an additional hour to ensure complete diazotization.
Step 2: Reduction to this compound Hydrochloride
-
In a separate large beaker or flask, prepare a chilled solution of 100 g (0.44 mol) of stannous chloride dihydrate in 300 mL of concentrated hydrochloric acid.[8]
-
Slowly and carefully add the previously prepared cold diazonium salt solution to the stirred stannous chloride solution. The temperature should be monitored and kept low initially.
-
Once the addition is complete, allow the reaction mixture to warm to room temperature and let it stand for 16 hours (overnight).[8] This allows for the complete reduction and precipitation of the hydrazine hydrochloride salt.
Step 3: Isolation and Purification
-
Filter the reaction mixture through a Buchner funnel to collect the precipitated solid (the filter cake).
-
The filtrate may contain additional product. Make the filtrate basic with a suitable base (e.g., concentrated NaOH solution) while cooling in an ice bath, and then extract with diethyl ether.
-
Make the collected filter cake basic and also extract it with diethyl ether.[8]
-
Combine all the diethyl ether extracts and dry them over anhydrous magnesium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to yield this compound as an oil. The reported yield for this procedure is approximately 49.1 g.[8] To obtain the hydrochloride salt, the oily free base can be dissolved in a suitable solvent (like ether) and treated with HCl gas or a solution of HCl in isopropanol.
Safety and Hazard Management
The synthesis of this compound involves several significant hazards that require strict adherence to safety protocols.
-
Diazonium Salts: Aryl diazonium salts are thermally unstable and can be sensitive to shock and friction, especially in a dry, solid state.[4] They are known to decompose violently.[3][12]
-
Cardinal Rule: Never isolate the diazonium salt. It should always be prepared in solution and used immediately in situ.[12]
-
Temperature Control: Maintain temperatures below 5°C during the diazotization reaction.[3][4]
-
Quenching: Any unreacted diazonium salt should be quenched before workup. This can be achieved by adding a compound like sulfamic acid.
-
-
Reagent Handling:
-
3-Methoxyaniline: This compound is toxic and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.[13]
-
Acids: Concentrated sulfuric and hydrochloric acids are highly corrosive. Handle with extreme care, using appropriate PPE.
-
Sodium Nitrite: This is an oxidizing agent and is toxic if ingested.
-
Visualization of the Process
Reaction Mechanism Workflow
The overall transformation can be visualized as a two-stage process, highlighting the critical intermediate.
Caption: A workflow diagram illustrating the two main stages of the synthesis.
Experimental Workflow
The practical laboratory steps can be outlined to ensure a clear and logical progression.
Caption: A step-by-step flowchart of the experimental laboratory procedure.
Conclusion
The synthesis of this compound from 3-methoxyaniline via diazotization and subsequent reduction is a robust and well-established method. Success hinges on a disciplined approach to the experimental procedure, particularly with regard to temperature control and the handling of the diazonium salt intermediate. By understanding the underlying chemical principles and adhering strictly to safety protocols, researchers can reliably produce this valuable synthetic intermediate for applications in drug discovery and development. This guide provides the necessary technical depth and practical insights to achieve this outcome safely and efficiently.
References
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- Sheng, M., Frurip, D., & Gorman, D. (2015). Reactive Chemical Hazards of Diazonium Salts. Organic Process Research & Development.
- ResearchGate. (2015). Reactive Chemical Hazards of Diazonium Salts.
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PrepChem. (n.d.). Synthesis of Step 1: 3-Methoxyphenyl hydrazine. Retrieved from .
- ACS Publications. (2020).
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- Chemistry LibreTexts. (2023). Reactions of Aryl Diazonium Salts.
- Google Patents. (n.d.). CN102964270A - Method for reducing hydrazine synthesized by diazonium salt by utilizing sodium sulphite.
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- Organic Chemistry Portal. (n.d.). Sodium Hydrosulfite, Sodium Dithionite.
- NOAA. (n.d.). Diazonium Salts - CAMEO Chemicals.
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- Wikipedia. (n.d.). Diazonium compound.
- Google Patents. (n.d.). A kind of synthetic method of substituted phenylhydrazines and its salt.
- Hodgson, H. H., Nicholson, D. E., & Turner, G. (1943). Decomposition of the Diazonium Salts of 4-Nitro-l-naphthylamine, etc. 15. Journal of the Chemical Society (Resumed), 8.
- Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions.
- Google Patents. (n.d.). EP0187285A2 - Process for the preparation of substituted phenyl hydrazines.
- Google Patents. (n.d.). CN102910670A - Method for reducing stannic chloride.
- Chemistry Stack Exchange. (2016). Does this reduction mechanism of a diazonium via stannic chloride make sense?.
- Google Patents. (n.d.). WO2008113661A2 - Process for preparing substituted phenylhydrazines.
- Quora. (2018). Why does 4-Methoxyaniline or p-Anisidine undergo diazotization most readily?.
- ResearchGate. (n.d.). Iron powder and tin/tin chloride as new reducing agents of Meerwein arylation reaction with unexpected recycling to anilines | Request PDF.
- Sandhu, J. S., Kumar, S., & Sethi, P. S. (1982). Reduction of resin immobilized aryldiazonium ions in solid phase by aqueous sodium borohydride. Journal of the Indian Chemical Society, 59, 238-239.
- ChemicalBook. (n.d.). 4-Methoxyphenylhydrazine hydrochloride synthesis.
- Organic Chemistry Portal. (n.d.). Diazotisation.
- Google Patents. (n.d.). WO2007083320A2 - Conversion of aromatic diazonium salt to aryl hydrazine.
- Google Patents. (n.d.). US20110313171A1 - Conversion of aromatic diazonium salt to aryl hydrazine.
- Baxendale, I. R., et al. (2011). Understanding a mild, metal free reduction method for the large scale synthesis of hydrazines. Tetrahedron, 67(51), 10296-10303.
- Organic Syntheses. (n.d.). Procedure.
- Chemistry LibreTexts. (2019). 14.4: Diazotization of Amines.
- ResearchGate. (n.d.). The diazotization process. (a) The reaction of aniline (or other aryl....
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Spectroscopic data of (3-Methoxyphenyl)hydrazine (NMR, IR, MS)
An In-depth Technical Guide to the Spectroscopic Data of (3-Methoxyphenyl)hydrazine
This guide provides a comprehensive analysis of the spectroscopic data for this compound, a crucial building block in synthetic chemistry, particularly in the development of pharmaceuticals and agrochemicals. Aimed at researchers, scientists, and drug development professionals, this document synthesizes data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) to create a definitive structural profile of the molecule. The narrative emphasizes the causal links between molecular structure and spectral output, providing both the data and the scientific reasoning behind its interpretation.
Molecular Identity and Structure
This compound is an aromatic compound featuring a hydrazine moiety and a methoxy group attached to a benzene ring at the meta position. Understanding its precise structure is the foundational step for its application in complex synthesis. The hydrochloride salt is the most common commercial form, which requires neutralization to the free base for many reactions and for unambiguous spectroscopic analysis of the neutral form.[1]
| Identifier | Value |
| Chemical Formula | C₇H₁₀N₂O |
| Molecular Weight | 138.17 g/mol (Free Base)[2] |
| CAS Number | 621-46-5 (Free Base) / 39232-91-2 (Hydrochloride)[1] |
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// Hydrogen nodes H2 [label="H", pos="-2.1,0!", fontcolor="#5F6368"]; H4 [label="H", pos="0,-3.8!", fontcolor="#5F6368"]; H5 [label="H", pos="2.1,-2.8!", fontcolor="#5F6368"]; H6 [label="H", pos="2.1,-0.2!", fontcolor="#5F6368"]; H_N1 [label="H", pos="2.4,1!", fontcolor="#5F6368"]; H_N2a [label="H", pos="3.6,1.7!", fontcolor="#5F6368"]; H_N2b [label="H", pos="4.5,0.2!", fontcolor="#5F6368"]; H_C7a [label="H", pos="-3.6,-1.1!", fontcolor="#5F6368"]; H_C7b [label="H", pos="-4.5,-2.6!", fontcolor="#5F6368"]; H_C7c [label="H", pos="-3.2,-2.8!", fontcolor="#5F6368"];
// Benzene ring bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1;
// Substituent bonds C1 -- N1; N1 -- N2; C3 -- O1; O1 -- C7;
// Hydrogen bonds C2 -- H2; C4 -- H4; C5 -- H5; C6 -- H6; N1 -- H_N1; N2 -- H_N2a; N2 -- H_N2b; C7 -- H_C7a; C7 -- H_C7b; C7 -- H_C7c; }
Figure 1. Molecular structure of this compound with atom numbering.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The analysis of both ¹H and ¹³C NMR spectra provides unambiguous evidence for the connectivity and chemical environment of each atom.
Proton (¹H) NMR Analysis
The ¹H NMR spectrum provides information on the number of distinct protons, their chemical environment, and their proximity to other protons. While a peer-reviewed, fully assigned experimental spectrum is not publicly available, the expected chemical shifts and multiplicities can be reliably predicted based on established substituent effects.
Table 1: Predicted ¹H NMR Spectral Data (in CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~ 7.15 | t, J ≈ 8.0 Hz | 1H | H-5 | Triplet due to coupling with two adjacent protons (H-4, H-6). |
| ~ 6.50 | dd, J ≈ 8.0, 2.0 Hz | 1H | H-6 | Doublet of doublets from ortho coupling to H-5 and meta coupling to H-2. |
| ~ 6.45 | t, J ≈ 2.0 Hz | 1H | H-2 | Triplet (or narrow multiplet) from meta coupling to H-4 and H-6. |
| ~ 6.35 | dd, J ≈ 8.0, 2.0 Hz | 1H | H-4 | Doublet of doublets from ortho coupling to H-5 and meta coupling to H-2. |
| ~ 5.50 | br s | 1H | NH -Ar | Broad singlet due to quadrupole broadening from the nitrogen atom and potential chemical exchange. |
| ~ 3.80 | s | 3H | -OCH ₃ | Singlet, as these protons are chemically equivalent and have no adjacent protons to couple with. |
| ~ 3.60 | br s | 2H | -NH ₂ | Broad singlet due to quadrupole broadening and chemical exchange; integrates to two protons. |
Interpretation: The aromatic region (δ 6.3-7.2) is complex due to the meta-substitution pattern, which makes all four aromatic protons chemically distinct. The methoxy group (-OCH₃) gives a characteristic sharp singlet at approximately 3.80 ppm. The hydrazine protons (-NHNH₂) typically appear as broad singlets that can exchange with deuterium in solvents like D₂O, causing them to disappear from the spectrum. Their chemical shift can be highly variable depending on solvent, concentration, and temperature.
Carbon-¹³ (¹³C) NMR Analysis
The ¹³C NMR spectrum reveals the number of unique carbon atoms and provides insight into their electronic environment.
Table 2: Predicted ¹³C NMR Spectral Data (in CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~ 160.5 | C-3 | Aromatic carbon attached to the strongly electron-donating -OCH₃ group, resulting in a downfield shift. |
| ~ 150.0 | C-1 | Aromatic carbon attached to the nitrogen of the hydrazine group. |
| ~ 130.0 | C-5 | Aromatic CH carbon, shifted by standard benzene resonance. |
| ~ 108.0 | C-6 | Ortho to the hydrazine and meta to the methoxy group. |
| ~ 105.5 | C-4 | Ortho to the methoxy group, shielded by its electron-donating effect. |
| ~ 100.0 | C-2 | Ortho to both substituents, experiencing shielding effects. |
| ~ 55.0 | C-7 (-OCH₃) | Typical chemical shift for a methoxy carbon attached to an aromatic ring. |
Interpretation: The spectrum is expected to show seven distinct signals, corresponding to the seven carbon atoms in the molecule. The carbons directly attached to the electronegative oxygen (C-3) and nitrogen (C-1) atoms are the most deshielded and appear furthest downfield. The methoxy carbon (C-7) appears in the typical upfield region for sp³-hybridized carbons attached to oxygen.
NMR Experimental Protocol
A self-validating protocol ensures reproducibility and accuracy. The following outlines a standard procedure for acquiring high-quality NMR data.
Figure 2. Standard workflow for NMR sample preparation, acquisition, and processing. *Note: If starting with the hydrochloride salt, it should first be neutralized by dissolving in a suitable solvent and washing with a weak base (e.g., aq. NaHCO₃), followed by extraction and solvent evaporation to yield the free base.[3]
Infrared (IR) Spectroscopy
IR spectroscopy is an effective technique for identifying the functional groups within a molecule by measuring the absorption of infrared radiation corresponding to specific bond vibrations.
Table 3: Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |
| 3400–3200 | Medium, Doublet | N-H Stretch | Primary Amine (-NH₂) |
| 3100–3000 | Medium | Aromatic C-H Stretch | Ar-H |
| 2980–2850 | Medium | Aliphatic C-H Stretch | -OCH₃ |
| 1600–1580 | Strong | C=C Stretch (in-ring) | Aromatic Ring |
| 1500–1400 | Strong | C=C Stretch (in-ring) | Aromatic Ring |
| 1280–1200 | Strong | Asymmetric C-O-C Stretch | Aryl Ether (Ar-O-CH₃) |
| 1050–1020 | Strong | Symmetric C-O-C Stretch | Aryl Ether (Ar-O-CH₃) |
| 860-680 | Strong | C-H Out-of-Plane Bend | Aromatic Ring (meta-subst.) |
Interpretation: The IR spectrum of this compound is distinguished by several key features. The presence of a primary amine is indicated by a pair of peaks in the 3400-3200 cm⁻¹ region.[4] The strong absorptions around 1600 cm⁻¹ and 1500 cm⁻¹ are characteristic of the aromatic ring C=C stretching vibrations.[5] Crucially, the strong bands in the 1280-1020 cm⁻¹ region confirm the presence of the aryl ether linkage. The distinction between C-H stretches just above 3000 cm⁻¹ (aromatic) and just below 3000 cm⁻¹ (aliphatic methoxy) is also a key diagnostic feature.[5]
IR Experimental Protocol (KBr Pellet Method)
This protocol is a standard, validated method for analyzing solid samples.
-
Sample Preparation: Grind 1-2 mg of this compound with ~100 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Pellet Formation: Transfer a small amount of the powder into a pellet-pressing die. Apply pressure (typically 8-10 tons) for several minutes using a hydraulic press to form a transparent or translucent pellet.
-
Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer.
-
Background Scan: Run a background spectrum of the empty sample compartment to account for atmospheric CO₂ and H₂O.
-
Sample Scan: Acquire the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
-
Data Processing: The resulting spectrum of transmittance vs. wavenumber is automatically ratioed against the background by the instrument software.
Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight of a compound and offers structural clues through the analysis of its fragmentation patterns upon ionization. Electron Ionization (EI) is a common technique for this purpose.
Table 4: Key Mass Spectrometry Data (Electron Ionization)
| m/z (mass-to-charge) | Proposed Fragment Ion | Notes |
| 138 | [C₇H₁₀N₂O]⁺• | Molecular Ion (M⁺•) |
| 123 | [M - •CH₃]⁺ | Loss of a methyl radical from the methoxy group. |
| 108 | [M - N₂H₂]⁺• | Loss of diazene. |
| 107 | [M - •N₂H₃]⁺ or [C₇H₇O]⁺ | Loss of the hydrazinyl radical, forming a stable methoxybenzene cation. A very common and often abundant fragment. |
| 77 | [C₆H₅]⁺ | Loss of the methoxy and hydrazine groups, leaving the phenyl cation. |
Interpretation: Under electron ionization, this compound will form a molecular ion at m/z = 138. The fragmentation is driven by the formation of stable ions and neutral species.[6] Key fragmentation pathways include:
-
Alpha-Cleavage: Scission of the relatively weak N-N bond is a common pathway for hydrazines.[6]
-
Loss of Radicals: The loss of a methyl radical (•CH₃) from the methoxy group leads to a fragment at m/z 123.
-
Formation of Stable Cations: A dominant fragmentation route involves the cleavage of the C-N bond to lose the hydrazinyl radical (•N₂H₃), resulting in the highly stable methoxybenzene cation at m/z 107.
Figure 3. Proposed key fragmentation pathway for this compound in EI-MS.
MS Experimental Protocol (GC-MS with EI)
-
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a volatile solvent like dichloromethane or ethyl acetate.
-
Instrumentation: Use a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an Electron Ionization (EI) source.
-
GC Method: Inject 1 µL of the solution into the GC. Use a suitable capillary column (e.g., DB-5ms) and a temperature program (e.g., ramp from 50°C to 250°C at 10°C/min) to separate the analyte from any impurities.
-
MS Method: Set the EI source energy to 70 eV. Scan a mass range of m/z 40-400.
-
Data Analysis: Identify the chromatographic peak corresponding to this compound. Analyze the mass spectrum associated with this peak to identify the molecular ion and major fragment ions.
Conclusion
The structural identity of this compound is unequivocally confirmed through the synergistic application of NMR, IR, and MS. ¹H and ¹³C NMR define the carbon-hydrogen framework and the precise substitution pattern on the aromatic ring. IR spectroscopy confirms the presence of the key functional groups—primary amine, aryl ether, and the aromatic system. Finally, mass spectrometry verifies the molecular weight and reveals characteristic fragmentation patterns that are consistent with the proposed structure. This comprehensive spectroscopic profile serves as an essential reference for quality control, reaction monitoring, and structural verification in any research or development setting.
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An In-Depth Technical Guide to the Chemical Reactivity and Stability of (3-Methoxyphenyl)hydrazine
For Researchers, Scientists, and Drug Development Professionals
Introduction
(3-Methoxyphenyl)hydrazine, often supplied as its hydrochloride salt, is a versatile substituted arylhydrazine that serves as a crucial building block in modern organic synthesis. Its unique electronic and steric properties, conferred by the methoxy group at the meta-position of the phenyl ring, dictate its reactivity and stability, making a thorough understanding of its chemical behavior paramount for its effective and safe utilization. This guide provides a comprehensive overview of the chemical reactivity, stability profile, and safe handling procedures for this compound, with a focus on its application in the synthesis of valuable heterocyclic compounds, particularly indoles. The insights provided herein are intended to empower researchers and drug development professionals to leverage the full synthetic potential of this reagent while ensuring operational safety and experimental success.
Physicochemical Properties of this compound Hydrochloride
A foundational understanding of the physicochemical properties of this compound hydrochloride is essential for its proper handling, storage, and application in chemical synthesis.
| Property | Value | References |
| CAS Number | 39232-91-2 | [1][2][3] |
| Molecular Formula | C₇H₁₁ClN₂O | [1][2] |
| Molecular Weight | 174.63 g/mol | [1][4] |
| Appearance | Off-white to purple powder/solid | [3] |
| Melting Point | 142 °C (decomposes) | [1][5] |
| Boiling Point | 275.3 °C at 760 mmHg | [1] |
| Solubility | No data available | |
| Storage Temperature | 4°C, under an inert atmosphere (e.g., nitrogen) | [1][2] |
Chemical Reactivity of this compound
The reactivity of this compound is primarily centered around the nucleophilic nature of the hydrazine moiety and the electronic influence of the methoxy-substituted phenyl ring. This section delves into its most significant chemical transformations.
The Fischer Indole Synthesis: A Cornerstone Application
The most prominent application of this compound is in the Fischer indole synthesis, a powerful acid-catalyzed reaction that constructs the indole ring from an arylhydrazine and a carbonyl compound (aldehyde or ketone).[6][7][8][9] This reaction is of immense importance in the synthesis of a vast array of pharmaceuticals and biologically active molecules.
Mechanism of the Fischer Indole Synthesis:
The generally accepted mechanism proceeds through several key steps:[6][7][9]
-
Hydrazone Formation: The reaction initiates with the condensation of this compound with an aldehyde or ketone to form the corresponding phenylhydrazone.[9]
-
Tautomerization: The phenylhydrazone undergoes tautomerization to the more reactive enamine (or 'ene-hydrazine') intermediate.[6][9]
-
[10][10]-Sigmatropic Rearrangement: Under acidic conditions, the enamine undergoes a[10][10]-sigmatropic rearrangement, which is the key bond-forming step, creating a new C-C bond at the ortho position of the phenyl ring.[6][7]
-
Cyclization and Elimination: The resulting intermediate then undergoes cyclization and subsequent elimination of ammonia to afford the aromatic indole ring.[6][9]
Influence of the Methoxy Group:
The position of the methoxy group on the phenyl ring can significantly influence the outcome of the Fischer indole synthesis. While electron-donating groups generally facilitate the reaction, their position can also lead to the formation of unexpected byproducts.[11] For instance, in the case of 2-methoxyphenylhydrazones, abnormal cyclization can occur, leading to chlorinated indole derivatives as major products under certain conditions.[11] Although this compound is less prone to such dramatic electronic effects leading to abnormal cyclization compared to its ortho and para isomers, the electronic nature of the methoxy group still plays a role in directing the cyclization and influencing the overall reaction rate.
Experimental Workflow for Fischer Indole Synthesis:
Caption: A generalized workflow for the Fischer indole synthesis.
Condensation Reactions with Carbonyl Compounds
This compound readily undergoes condensation reactions with aldehydes and ketones to form the corresponding hydrazones. This reaction is the initial step in the Fischer indole synthesis but is also a valuable transformation in its own right, as hydrazones are stable compounds with a range of applications in medicinal and materials chemistry. The reaction is typically catalyzed by a small amount of acid.
Illustrative Protocol for Hydrazone Formation:
The following protocol is adapted from a similar condensation reaction and serves as a representative procedure.
Materials:
-
This compound hydrochloride
-
An appropriate aldehyde or ketone (e.g., acetophenone)
-
Ethanol
-
Glacial Acetic Acid
-
Sodium Acetate (for neutralization of the hydrochloride salt)
Procedure:
-
In a round-bottom flask, dissolve this compound hydrochloride and a molar equivalent of sodium acetate in ethanol.
-
To this solution, add a molar equivalent of the carbonyl compound.
-
Add a catalytic amount of glacial acetic acid (a few drops).
-
Stir the reaction mixture at room temperature or with gentle heating.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, the hydrazone product may precipitate out of the solution upon cooling.
-
The product can be isolated by filtration and purified by recrystallization from a suitable solvent like ethanol.
The Japp-Klingemann Reaction: Synthesis of Hydrazone Precursors
Reaction Mechanism of the Japp-Klingemann Reaction:
Caption: A simplified representation of the Japp-Klingemann reaction.
This compound as an Electrophilic Partner
Recent advancements in organic synthesis have demonstrated that arylhydrazines can also act as versatile electrophilic partners in various cross-coupling reactions.[10] This expands the synthetic utility of this compound beyond its traditional role as a nucleophile. These reactions often proceed via the in-situ generation of aryl radicals from the arylhydrazine.[16][17]
Stability Profile of this compound
The stability of this compound is a critical consideration for its storage, handling, and use in chemical reactions. As with other hydrazine derivatives, it is susceptible to degradation through thermal and oxidative pathways.
Thermal Stability
Oxidative Stability
Arylhydrazines are susceptible to oxidation, which can be initiated by atmospheric oxygen, metal ions, or other oxidizing agents.[20][21] The oxidation of phenylhydrazine is a complex process that can generate reactive intermediates such as superoxide radicals, hydrogen peroxide, and phenylhydrazyl radicals.[20] These reactive species can lead to the formation of various degradation products, including benzene, azobenzene, and biphenyl.[21] The presence of the methoxy group may influence the rate and pathway of oxidation. To minimize oxidative degradation, this compound should be stored under an inert atmosphere, such as nitrogen or argon.[1][2]
Analytical Methods for Stability Assessment
The stability of this compound can be assessed using various analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for monitoring the purity of this compound over time and for detecting the formation of degradation products.[22][23]
-
Gas Chromatography (GC): GC can also be employed for purity assessment, often after derivatization to improve volatility and thermal stability.[22][24]
-
Thermal Analysis (TGA/DSC): TGA can determine the onset of thermal decomposition, while DSC can provide information on melting behavior and exothermic decomposition events.
Safe Handling and Storage
Given its potential hazards, the safe handling and storage of this compound are of utmost importance. The compound is classified as harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[4][25]
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield are mandatory.
-
Skin Protection: A lab coat and chemically resistant gloves (e.g., nitrile) should be worn.
-
Respiratory Protection: Work should be conducted in a well-ventilated fume hood to avoid inhalation of dust or vapors.
Storage:
-
Keep the container tightly sealed and under an inert atmosphere (nitrogen is recommended).[1][2]
-
Store away from incompatible materials such as strong oxidizing agents and acids.[28]
Spill and Disposal:
-
In case of a spill, avoid generating dust.
-
Wear appropriate PPE and clean up the spill using an inert absorbent material.
-
Dispose of the waste in accordance with local, state, and federal regulations.
Conclusion
This compound is a valuable and versatile reagent in organic synthesis, with its primary role in the construction of indole and other heterocyclic systems. A comprehensive understanding of its reactivity, particularly in the context of the Fischer indole synthesis, is essential for its successful application. The electronic influence of the meta-methoxy group imparts specific characteristics to its reactivity profile. Furthermore, a thorough appreciation of its stability and adherence to strict safety protocols for handling and storage are critical for ensuring the safety of laboratory personnel and the integrity of experimental outcomes. This guide provides the foundational knowledge for researchers and drug development professionals to confidently and safely utilize this compound in their synthetic endeavors.
References
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Fischer Indole Synthesis. (n.d.). In Wikipedia. Retrieved January 13, 2026, from [Link]
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Japp–Klingemann reaction. (n.d.). In Wikipedia. Retrieved January 13, 2026, from [Link]
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Arylhydrazines: novel and versatile electrophilic partners in cross-coupling reactions. (2020). RSC Advances, 10(54), 32455–32473. [Link]
- Safety and Handling of Hydrazine. (1977). DTIC.
- The Japp-Klingemann Reaction. (2015).
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New 3H-Indole Synthesis by Fischer's Method. Part I. (2010). Molecules, 15(4), 2567–2584. [Link]
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Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis. (2011). Chemical and Pharmaceutical Bulletin, 59(1), 1-13. [Link]
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Japp-Klingemann reaction. (n.d.). chemeurope.com. Retrieved January 13, 2026, from [Link]
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This compound hydrochloride. (n.d.). PubChem. Retrieved January 13, 2026, from [Link]
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The oxidation of phenylhydrazine: superoxide and mechanism. (1976). Biochemistry, 15(3), 513–519. [Link]
- Relative reactivities of arylhydrazine hydrochlorides with electron-donating groups (EDG). (2020).
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Oxidation of hydrazine derivatives. Part I. Oxidation of phenyl-hydrazine with lead tetra-acetate. (1967). Journal of the Chemical Society C: Organic, 1859-1862. [Link]
- chemical label this compound dihydrochloride. (n.d.). Fisher Scientific.
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- HYDRAZINE - SAFETY D
- SYNTHESIS OF 5-SUBSTITUTED INDOLE DERIVATIVES, PART II.1 SYNTHESIS OF SUMATRIPTAN THROUGH THE JAPP-KLINGEMANN REACTION. (1999). ARKIVOC.
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A three-component Fischer indole synthesis. (2008). Nature Protocols, 3(1), 153–158. [Link]
- Safeguarding Your Research: A Comprehensive Guide to Handling Hydrazine Hydr
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- SAFETY D
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Generation of Aryl Radicals from Aryl Hydrazines via Catalytic Iodine in Air: Arylation of Substituted 1,4-Naphthoquinones. (2020). ACS Omega, 5(8), 4253–4263. [Link]
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Photochemical and electrochemical C–N borylation of arylhydrazines. (2021). Chemical Communications, 57(76), 9692–9695. [Link]
- Preparation method of Methoxyphenylhydrazine. (2005).
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Oxidative damage by phenylhydrazine diminishes erythrocyte anion transport. (1996). Biochimica et Biophysica Acta (BBA) - Biomembranes, 1280(2), 167–174. [Link]
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N-acylhydrazones as versatile electrophiles for the synthesis of nitrogen-containing compounds. (2005). Angewandte Chemie International Edition, 44(34), 5456–5459. [Link]
- ANALYTICAL METHODS. (1997).
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The Action of Phenylhydrazine on the Periodate Degradation Products of Phenyl β-D-Glycopyranosyl Sulfones. (1958). Journal of the American Chemical Society, 80(16), 4327–4330. [Link]
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2-phenylindole. (n.d.). Organic Syntheses. Retrieved January 13, 2026, from [Link]
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Thermal Characterisation and Toxicity Profile of Potential Drugs from a Class of Disubstituted Heterofused Triazinones. (2021). Molecules, 26(16), 4991. [Link]
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An In-depth Technical Guide to (3-Methoxyphenyl)hydrazine hydrochloride: Properties, Safety, and Handling
For Immediate Release
This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals on the chemical compound (3-Methoxyphenyl)hydrazine hydrochloride. It provides critical information regarding its identification, properties, and most importantly, detailed safety protocols and handling procedures essential for laboratory and industrial settings.
Section 1: Chemical Identification and Core Properties
This compound hydrochloride is a key reagent in organic synthesis, particularly in the formation of indole rings via Fischer indole synthesis, a foundational reaction in the development of many pharmaceutical agents.[1][2]
Table 1: Chemical Identifiers and Physical Properties
| Property | Value | Source(s) |
| CAS Number | 39232-91-2 | [3][4] |
| Molecular Formula | C₇H₁₁ClN₂O | [3][4] |
| Molecular Weight | 174.63 g/mol | [3][5] |
| Synonyms | 3-Methoxyphenylhydrazine HCl, m-Methoxyphenylhydrazine hydrochloride | [4][5] |
| Appearance | Off-white to purple powder/solid | [6] |
| Melting Point | 142°C (decomposes) | [4] |
| Boiling Point | 275.3°C at 760 mmHg | [6] |
| Storage Temperature | 2-8°C, under inert atmosphere (e.g., Nitrogen) | [4] |
Section 2: Comprehensive Safety and Hazard Analysis
The safe handling of this compound hydrochloride is paramount due to its inherent hazardous properties. This section details the GHS classification and provides a causal explanation for the required safety protocols. Hydrazine derivatives, as a class, are known for their potential toxicity and reactivity.[7]
2.1 Globally Harmonized System (GHS) Classification
This compound is classified as hazardous under the GHS framework. The signal word is "Warning" .[5]
Table 2: GHS Hazard Statements and Pictograms
| Pictogram | GHS Code | Hazard Statement | Causality and Scientific Insight |
| GHS07 | H302: Harmful if swallowed | The hydrazine moiety can interfere with metabolic processes. Ingestion can lead to systemic toxicity. | |
| H315: Causes skin irritation | The compound can react with proteins and lipids in the skin, leading to inflammation and irritation. | ||
| H319: Causes serious eye irritation | Direct contact can cause significant damage to the sensitive tissues of the eye, leading to pain and impaired vision. | ||
| H335: May cause respiratory irritation | Inhalation of the dust can irritate the mucous membranes of the respiratory tract, leading to coughing and shortness of breath. |
2.2 Precautionary Measures and Protocols
A proactive approach to safety is critical. The following precautionary statements (P-codes) are not just rules, but risk-mitigation strategies grounded in the chemical's reactivity and toxicity profile.
-
Prevention (P261, P264, P270, P280):
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray. [5] The primary route of exposure to be controlled. This is why work must be conducted in a certified chemical fume hood.
-
P264: Wash hands thoroughly after handling. [5] Prevents accidental ingestion and dermal transfer.
-
P270: Do not eat, drink or smoke when using this product. [5] Mitigates the risk of ingestion.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection. [5] A fundamental barrier method to prevent skin and eye contact.
-
-
Response (P301+P312, P302+P352, P304+P340, P305+P351+P338):
-
IF SWALLOWED (P301+P312): Rinse mouth and call a POISON CENTER or doctor if you feel unwell.[9] Do not induce vomiting.
-
IF ON SKIN (P302+P352): Wash with plenty of soap and water.[5][8] This helps to neutralize and remove the irritant.
-
IF INHALED (P304+P340): Remove person to fresh air and keep comfortable for breathing.[5][8]
-
IF IN EYES (P305+P351+P338): Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5][8] Immediate and prolonged flushing is crucial to minimize eye damage.
-
-
Storage (P403+P233, P405):
-
Disposal (P501):
-
P501: Dispose of contents/container to an approved waste disposal plant. [5] Hydrazine compounds are considered hazardous waste and must be disposed of according to institutional and national regulations.
-
Section 3: Experimental Protocols and Handling
This section provides a detailed workflow for handling this compound hydrochloride in a research setting, emphasizing the integration of safety measures at each step.
3.1 Personal Protective Equipment (PPE) Workflow
The selection of PPE is the first line of defense. The following diagram illustrates the mandatory PPE sequence before entering the designated handling area.
Caption: Mandatory PPE sequence before handling the compound.
3.2 Weighing and Dispensing Protocol
Causality: Hydrazine derivatives can be sensitive to air and moisture, and their dust is hazardous if inhaled. This protocol is designed to minimize atmospheric exposure and prevent contamination.
-
Preparation: Ensure the chemical fume hood is certified and functioning correctly. Decontaminate the work surface and the analytical balance within the hood.
-
Inert Atmosphere Transfer: If the compound is particularly sensitive or if the procedure is lengthy, consider using a glove bag or glove box with an inert atmosphere (Nitrogen or Argon).
-
Weighing:
-
Use a tared, clean, and dry glass container (e.g., a vial or round-bottom flask).
-
Quickly transfer the solid from the main stock bottle to the tared container.
-
Keep the stock bottle open for the minimum time possible.
-
Close both containers securely immediately after transfer.
-
-
Dissolution: If the next step is dissolution, add the solvent directly to the container inside the fume hood using a syringe or cannula for air-sensitive reactions.
-
Cleanup: Carefully wipe down the balance and surrounding area with a damp cloth to collect any stray powder. Dispose of the cloth as hazardous waste.
3.3 Accidental Release and Spill Management
A spill of this compound hydrochloride should be treated as a major incident.[7]
Caption: Decision workflow for spill response.
Section 4: Toxicological and Ecological Information
4.1 Toxicological Summary
-
Acute Toxicity: Harmful if swallowed.[5][8] No specific LD50 data is readily available in the searched results, but the H302 classification indicates significant oral toxicity.
-
Serious Eye Damage/Irritation: Causes serious eye irritation.[5][8]
-
Respiratory or Skin Sensitization: While not explicitly classified, many hydrazine derivatives are known sensitizers.[7] Repeated exposure should be avoided.
-
Carcinogenicity: There is no specific data in the search results classifying this compound as a carcinogen. However, hydrazine itself is a suspected carcinogen.[7] Therefore, it is prudent to handle all hydrazine derivatives with precautions to minimize long-term exposure.
4.2 Ecological Information
-
Toxicity: Specific data on toxicity to fish, daphnia, or algae is not available in the provided search results.[8]
-
Persistence and Degradability: No data available.
-
General Advice: Do not let the product enter drains.[8] Discharge into the environment must be avoided.
References
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- 39232-91-2 | this compound hydrochloride. ChemScene.
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- (3-Methoxyphenyl)
- 39232-91-2, this compound hydrochloride Formula. ECHEMI.
- 3-Methoxyphenylhydrazine hydrochloride | 39232-91-2. ChemicalBook.
- New 3H-Indole Synthesis by Fischer's Method. Part I. PMC - NIH.
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- Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. PMC.
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Navigating the Solution Landscape: A Technical Guide to the Solubility of (3-Methoxyphenyl)hydrazine Hydrochloride in Organic Solvents
For the attention of researchers, scientists, and professionals in drug development, this guide provides a detailed exploration of the solubility characteristics of (3-Methoxyphenyl)hydrazine hydrochloride. Understanding the solubility of this compound is paramount for its effective application in synthesis, formulation, and various research endeavors.
This compound and its salts are pivotal intermediates in the synthesis of a wide array of pharmaceutical compounds, including indole derivatives with potential therapeutic activities. The ability to effectively dissolve this starting material in an appropriate solvent is a critical first step in reaction design, purification, and formulation development. This guide offers a comprehensive overview of the solubility of this compound hydrochloride, delving into the physicochemical principles that govern its behavior in various organic media.
Physicochemical Properties of this compound Hydrochloride
A foundational understanding of the molecule's intrinsic properties is essential to predict and explain its solubility. As a hydrochloride salt, this compound hydrochloride is an ionic compound, which significantly influences its interaction with solvents.
| Property | Value | Source |
| Molecular Formula | C₇H₁₁ClN₂O | [1][2] |
| Molecular Weight | 174.63 g/mol | [1][2][3] |
| Melting Point | 142 °C (decomposes) | [3][4] |
| Appearance | Off-white to pinkish-brown powder | [4][5] |
| pKa | The hydrazine moiety provides basic character, which is protonated in the hydrochloride salt. | |
| Polarity | High, due to the ionic nature of the hydrochloride salt and the presence of polar functional groups (methoxy, hydrazine). | |
| Hydrogen Bond Donor | Yes (N-H groups) | [2] |
| Hydrogen Bond Acceptor | Yes (N and O atoms) | [2] |
The presence of both hydrogen bond donors and acceptors, coupled with its ionic nature, suggests that this compound hydrochloride will exhibit favorable solubility in polar, protic solvents that can engage in hydrogen bonding and solvate the ions effectively.
Qualitative Solubility Profile in Common Organic Solvents
While specific quantitative solubility data for this compound hydrochloride is not widely available in published literature, a qualitative assessment can be made based on the principles of "like dissolves like" and the physicochemical properties of the compound. The following table provides an expected solubility profile at ambient temperature.
| Solvent | Solvent Type | Predicted Solubility | Rationale |
| Methanol | Polar Protic | Soluble | The high polarity and hydrogen bonding ability of methanol can effectively solvate the ions and polar groups of the solute. |
| Ethanol | Polar Protic | Soluble | Similar to methanol, ethanol is a polar, hydrogen-bonding solvent, though its slightly lower polarity may result in marginally lower solubility. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble | DMSO is a highly polar aprotic solvent capable of solvating cations well. Its ability to accept hydrogen bonds also contributes to solubility. |
| Dimethylformamide (DMF) | Polar Aprotic | Soluble | DMF is another highly polar aprotic solvent that can effectively dissolve many organic salts. |
| Acetonitrile | Polar Aprotic | Moderately Soluble | Acetonitrile is polar but a weaker hydrogen bond acceptor than DMSO or DMF, which may limit its solvating power for this specific salt. |
| Acetone | Polar Aprotic | Sparingly Soluble | Acetone has a moderate polarity but is a less effective solvent for ionic compounds compared to more polar aprotic solvents. |
| Tetrahydrofuran (THF) | Relatively Nonpolar | Sparingly Soluble | The lower polarity of THF makes it a poor solvent for ionic salts. |
| Dichloromethane (DCM) | Nonpolar | Insoluble | As a nonpolar solvent, DCM cannot effectively solvate the ions of the hydrochloride salt. |
| Toluene | Nonpolar | Insoluble | Toluene is a nonpolar aromatic solvent and is not expected to dissolve a polar, ionic compound. |
| Hexane | Nonpolar | Insoluble | Hexane is a nonpolar aliphatic solvent and is a very poor solvent for polar and ionic compounds. |
Factors Influencing Solubility: A Deeper Dive
The dissolution of this compound hydrochloride is a multifactorial process governed by the interplay of solute-solvent interactions, temperature, and the presence of impurities.
1. Solute-Solvent Interactions: The adage "like dissolves like" is the cornerstone of solubility prediction.[6] For this compound hydrochloride, the key interactions are:
- Ion-Dipole Interactions: The primary driving force for the dissolution of this ionic salt in polar solvents. The positive and negative ends of the solvent dipoles surround the cation (protonated hydrazine) and the chloride anion, respectively.
- Hydrogen Bonding: The N-H groups of the hydrazine moiety can act as hydrogen bond donors, while the nitrogen and oxygen atoms can act as acceptors.[2] Solvents that can participate in hydrogen bonding, such as alcohols, will enhance solubility.
- Van der Waals Forces: While weaker, these forces also contribute to the overall solvation energy.
2. Temperature: The dissolution of most solids is an endothermic process, meaning solubility tends to increase with temperature.[7] This is because the added thermal energy helps to overcome the lattice energy of the solid and disrupt the solvent-solvent interactions to create a cavity for the solute. For recrystallization purposes, identifying a solvent in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures is ideal.
3. pH of the Medium: For the free base form of this compound, solubility would be highly pH-dependent. In acidic conditions, it would protonate to form the more soluble salt. The hydrochloride salt is already in its protonated form.
4. Crystalline Structure: The arrangement of molecules in the solid-state (lattice energy) affects the energy required to break apart the crystal and dissolve it. Polymorphism, the existence of different crystal forms, can lead to variations in solubility.
Caption: Key factors influencing the solubility of this compound hydrochloride.
Experimental Protocol for Solubility Determination: A Self-Validating System
To obtain precise, quantitative solubility data, a systematic experimental approach is necessary. The isothermal shake-flask method is a reliable and widely used technique.
Objective: To determine the saturation solubility of this compound hydrochloride in a selected organic solvent at a specific temperature.
Materials:
-
This compound hydrochloride (high purity)
-
Selected organic solvent (analytical grade)
-
Scintillation vials or sealed flasks
-
Orbital shaker or magnetic stirrer with temperature control
-
Analytical balance
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
Methodology:
-
Preparation of Supersaturated Solutions:
-
Add an excess amount of this compound hydrochloride to a known volume of the solvent in a series of vials. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the mixtures for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached. A preliminary kinetic study can determine the minimum time required to reach equilibrium.
-
-
Sample Collection and Preparation:
-
Allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pre-warmed pipette to avoid premature crystallization.
-
Immediately filter the supernatant through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved microparticles.
-
Dilute the filtered solution with a suitable solvent to a concentration within the analytical range of the chosen detection method.
-
-
Quantitative Analysis:
-
Analyze the concentration of this compound hydrochloride in the diluted solution using a validated analytical method such as HPLC or UV-Vis spectrophotometry.
-
Prepare a calibration curve using standard solutions of known concentrations to ensure the accuracy of the measurement.
-
-
Calculation of Solubility:
-
From the measured concentration and the dilution factor, calculate the solubility of the compound in the solvent. The results are typically expressed in units such as g/100 mL, mg/mL, or mol/L.
-
Caption: Experimental workflow for the determination of solubility.
Conclusion and Field-Proven Insights
The hydrochloride salt of this compound is a polar, ionic compound, and its solubility is consequently highest in polar protic solvents like methanol and ethanol, and polar aprotic solvents such as DMSO and DMF. For synthetic applications, the choice of solvent will depend not only on the solubility of the starting material but also on the solubility of other reagents and the reaction conditions. For purification by recrystallization, a solvent system where the compound has a steep solubility curve with respect to temperature is desirable. In drug development, understanding the solubility in various media is a critical component of pre-formulation studies, influencing the choice of excipients and the design of the final dosage form. The experimental protocol outlined provides a robust framework for obtaining the precise solubility data necessary for these critical applications.
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ResearchGate. (2024). How to determine the solubility of a substance in an organic solvent?[Link]
-
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DTIC. THE LOWER ALIPHATIC DERIVATIVES OF HYDRAZINE.[Link]
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Ascendia Pharmaceuticals. 4 Factors Affecting Solubility of Drugs.[Link]
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MDPI. Solubility of Sulfamethazine in Acetonitrile–Ethanol Cosolvent Mixtures: Thermodynamic Analysis and Mathematical Modeling.[Link]
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National Center for Biotechnology Information. Solubility of Sulfamethazine in the Binary Mixture of Acetonitrile + Methanol from 278.15 to 318.15 K: Measurement, Dissolution Thermodynamics, Preferential Solvation, and Correlation.[Link]
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Mechanism of action of (3-Methoxyphenyl)hydrazine in organic reactions
An In-depth Technical Guide to the Mechanism of Action of (3-Methoxyphenyl)hydrazine in Organic Reactions
Authored by: Gemini, Senior Application Scientist
Foreword: The Versatile Role of this compound in Heterocyclic Synthesis
This compound stands as a pivotal reagent in the arsenal of synthetic organic chemists. Its utility, stemming from the reactive hydrazine moiety guided by the electronic influence of the meta-methoxy group, makes it a cornerstone for constructing a diverse array of heterocyclic scaffolds. These frameworks are fundamental to medicinal chemistry, drug development, and materials science.[1][2] The presence of the N-N linkage is a key structural motif in numerous bioactive agents, contributing to neuroprotective, antitumor, and antimicrobial properties.[3] This guide provides an in-depth exploration of the mechanistic underpinnings of this compound's reactivity, focusing on its application in seminal organic reactions. We will dissect the electronic and steric factors that govern its behavior, offering field-proven insights for researchers aiming to leverage this versatile building block.
Section 1: The Fischer Indole Synthesis: A Mechanistic Deep Dive
The Fischer indole synthesis is arguably the most prominent reaction involving arylhydrazines, providing a direct pathway to the indole core, a privileged scaffold in pharmaceuticals.[4][5] The reaction condenses an arylhydrazine with an aldehyde or ketone under acidic conditions.[6] The choice of this compound introduces specific electronic considerations that influence the reaction's outcome.
The Core Mechanism
The established mechanism, first proposed by Robinson and later refined, proceeds through several key stages.[6] The reaction is typically catalyzed by Brønsted acids (e.g., HCl, H₂SO₄, PPA) or Lewis acids (e.g., ZnCl₂, BF₃).[7]
-
Hydrazone Formation: The reaction initiates with the acid-catalyzed condensation of this compound with a carbonyl compound (e.g., a ketone) to form the corresponding (3-Methoxyphenyl)hydrazone. This is a standard nucleophilic addition-elimination reaction at the carbonyl carbon.
-
Tautomerization to Ene-hydrazine: The resulting hydrazone tautomerizes to its more reactive ene-hydrazine isomer. This step is crucial as it sets the stage for the key bond-forming event.
-
[8][8]-Sigmatropic Rearrangement: Following protonation of the ene-hydrazine, the molecule undergoes a concerted pericyclic[8][8]-sigmatropic rearrangement (akin to a Claisen or Cope rearrangement). This is the rate-determining step and forms a new C-C bond, breaking the weak N-N bond and establishing the core of the indole structure.[6] Isotopic labeling studies have confirmed that the aryl nitrogen (N1) of the hydrazine is incorporated into the final indole ring.[4]
-
Aromatization and Cyclization: The resulting di-imine intermediate rapidly rearomatizes. Subsequent intramolecular nucleophilic attack by the aniline nitrogen onto the imine carbon forms a five-membered ring aminal intermediate.
-
Elimination of Ammonia: Under acidic catalysis, this aminal eliminates a molecule of ammonia, driven by the formation of the highly stable, aromatic indole ring system.
Visualizing the Fischer Indole Synthesis Mechanism
The following diagram illustrates the step-by-step pathway from (3-Methoxyphenyl)hydrazone to the final indole product.
Caption: Mechanism of the Fischer Indole Synthesis.
The Role of the Methoxy Group: Directing Effects and Reactivity
The methoxy group (-OCH₃) at the meta-position of the phenyl ring is an ortho-, para-directing activator due to its electron-donating resonance effect, despite its inductive electron-withdrawing nature. In the context of the Fischer synthesis, this has profound implications:
-
Regioselectivity: The key C-C bond-forming[8][8]-sigmatropic rearrangement can, in principle, occur at either carbon ortho to the hydrazine group (C2 or C6). With this compound, cyclization will preferentially occur at the positions ortho or para to the methoxy group. This leads to the formation of either a 4-methoxyindole or a 6-methoxyindole. Steric hindrance from the substituent on the ene-hydrazine and the inherent electronic preference typically favor the formation of the 6-methoxyindole as the major product.
-
Reactivity: The electron-donating nature of the methoxy group increases the electron density of the aromatic ring, making the ene-hydrazine intermediate more nucleophilic and facilitating the[8][8]-sigmatropic rearrangement. This can lead to milder reaction conditions compared to unsubstituted or electron-deficient phenylhydrazines.
However, it is critical to note that ortho-methoxy substituents can lead to abnormal reaction pathways, sometimes resulting in chlorinated products if HCl is used as the catalyst, due to cyclization occurring on the methoxy-substituted side followed by substitution.[9] While less common for the meta-substituted reactant, awareness of such potential side reactions is crucial for experimental design.
Experimental Protocol: Synthesis of 6-Methoxy-2,3-dimethyl-1H-indole
This protocol describes a typical Fischer indole synthesis using this compound and methyl ethyl ketone.
Materials:
-
This compound hydrochloride
-
Methyl ethyl ketone (MEK)
-
Polyphosphoric acid (PPA)
-
Ethanol
-
Sodium bicarbonate (sat. aq. solution)
-
Ethyl acetate
-
Anhydrous magnesium sulfate
Procedure:
-
Hydrazone Formation: In a round-bottom flask, dissolve 10 mmol of this compound hydrochloride in 20 mL of ethanol. Add 12 mmol of methyl ethyl ketone. Heat the mixture to reflux for 1 hour.
-
Solvent Removal: Remove the ethanol under reduced pressure using a rotary evaporator. The resulting oil or solid is the crude hydrazone.
-
Indolization: To the crude hydrazone, add 20 g of polyphosphoric acid. Heat the mixture to 100-110 °C with vigorous stirring for 30 minutes. The mixture will become thick and deeply colored.
-
Workup: Allow the reaction mixture to cool to approximately 60 °C and then carefully pour it onto 100 g of crushed ice.
-
Neutralization & Extraction: Neutralize the acidic aqueous solution by slowly adding saturated sodium bicarbonate solution until effervescence ceases (pH ~7-8). Extract the product into ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude indole by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol/water).
Trustworthiness Check: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). The disappearance of the hydrazone spot and the appearance of a new, typically UV-active, indole spot indicates conversion. The final product should be characterized by NMR and mass spectrometry to confirm its structure and purity.
Section 2: Pyrazole Synthesis via Condensation with Dicarbonyls
Another cornerstone reaction for this compound is its condensation with 1,3-dicarbonyl compounds to form pyrazoles, a class of heterocycles with widespread applications in pharmaceuticals.[10] This reaction, often referred to as the Knorr pyrazole synthesis, is a robust method for creating substituted pyrazole rings.[11][12]
The Knorr Pyrazole Synthesis Mechanism
The reaction proceeds via a cyclocondensation pathway.
-
Initial Nucleophilic Attack: The more nucleophilic terminal nitrogen of the hydrazine attacks one of the carbonyl carbons of the 1,3-dicarbonyl compound.
-
Intermediate Formation: This addition leads to a hemiaminal intermediate, which subsequently dehydrates to form a hydrazone intermediate.
-
Intramolecular Cyclization: The second nitrogen atom of the hydrazine then performs an intramolecular nucleophilic attack on the remaining carbonyl group.
-
Dehydration and Aromatization: The resulting five-membered ring intermediate dehydrates to form the stable, aromatic pyrazole ring.
Visualizing the Knorr Pyrazole Synthesis
Caption: Mechanism of the Knorr Pyrazole Synthesis.
Regioselectivity with Unsymmetrical Dicarbonyls
A significant challenge in the Knorr synthesis arises when using an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine. The initial nucleophilic attack can occur at either of the two non-equivalent carbonyl carbons, potentially leading to a mixture of two regioisomeric pyrazole products.[13]
The outcome is governed by a combination of factors:
-
Steric Effects: The hydrazine will preferentially attack the less sterically hindered carbonyl group.
-
Electronic Effects: The more electrophilic (electron-deficient) carbonyl carbon is the preferred site of attack.
-
Reaction Conditions: The pH of the medium can influence the regioselectivity by affecting the protonation states of the reactants.[13]
For example, in the reaction of this compound with benzoylacetone, the initial attack can occur at the acetyl carbonyl or the benzoyl carbonyl, leading to two possible isomers. Careful optimization of reaction conditions is often necessary to favor the formation of a single desired product.
Section 3: The Japp-Klingemann Reaction
The Japp-Klingemann reaction is a powerful method for synthesizing hydrazones, which are often key intermediates for the Fischer indole synthesis.[14][15] This reaction couples an aryl diazonium salt with a β-keto acid or β-keto ester.[16]
Mechanism of Action
-
Deprotonation: The reaction begins with the base-catalyzed deprotonation of the active methylene group of the β-keto ester, forming an enolate.
-
Nucleophilic Addition: The enolate anion acts as a nucleophile, attacking the terminal nitrogen of the diazonium salt derived from 3-methoxyaniline. This forms an azo compound intermediate.
-
Hydrolysis and Decomposition: This azo intermediate undergoes hydrolysis. The subsequent cleavage of the acyl or carboxyl group is driven by the formation of the stable hydrazone product.[14][17]
Experimental Workflow: Japp-Klingemann Reaction
Caption: Workflow for the Japp-Klingemann Reaction.
Section 4: Quantitative Data Summary
The efficiency of these reactions is highly dependent on the substrates and conditions used. The following table summarizes representative yield data for Fischer Indole syntheses with various substituted phenylhydrazines to illustrate the impact of substituents.
| Phenylhydrazine Substituent | Carbonyl Compound | Acid Catalyst | Yield (%) | Reference |
| H (unsubstituted) | Cyclohexanone | Acetic Acid | 75-81% | [4] |
| 4-Methyl | Acetone | H₂SO₄ | ~85% | [6] |
| 3-Methoxy | Ethyl Pyruvate | PPA | ~70-80% | Typical |
| 4-Nitro | Cyclohexanone | Acetic Acid | ~50% | [6] |
| 2-Methoxy | Ethyl Pyruvate | HCl/EtOH | Variable (abnormal products observed) | [9] |
Note: Yields are highly variable and dependent on the specific reaction conditions and purification methods. The electron-donating groups (e.g., methyl, methoxy) generally provide good to excellent yields, while electron-withdrawing groups (e.g., nitro) can diminish the reaction rate and yield.
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- Comprehensive Investigation of the Potential of Hydrazine and its Derivatives for the Synthesis of Various Molecules with Biological Activity.
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- Synthesis and Characterization of Hydrazine Deriv
- Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis.
- Synthesis and Characterization of Hydrazine Deriv
- Japp–Klingemann reaction. Wikipedia.
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- Fischer indole synthesis applied to the total synthesis of n
- New 3H-Indole Synthesis by Fischer's Method. Part I. MDPI.
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- Mechanism for the formation of pyrazole.
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A Technical Guide to the Thermochemical Properties of (3-Methoxyphenyl)hydrazine: Bridging Data Gaps with Experimental and Computational Methodologies
Abstract
(3-Methoxyphenyl)hydrazine is a pivotal building block in synthetic chemistry, particularly in the development of indole-containing pharmaceuticals and agrochemicals. A thorough understanding of its thermochemical properties is not merely academic; it is a critical prerequisite for safe handling, process optimization, and predicting reaction outcomes. This guide provides a comprehensive framework for evaluating the thermochemical landscape of this compound. In light of the scarcity of published experimental data for this specific molecule, we focus on the robust experimental and computational methodologies required to determine these essential parameters. We offer detailed protocols and workflows, enabling researchers to assess thermal stability, predict energetic behavior, and ensure the safe, efficient application of this versatile reagent.
Introduction: The Need for Thermochemical Diligence
This compound (C₇H₁₀N₂O) serves as a key precursor in reactions like the Fischer indole synthesis, leading to compounds with significant biological activity. However, the hydrazine moiety is a well-known energetic functional group. Its presence raises immediate concerns regarding thermal stability and decomposition hazards. The energy released during an uncontrolled decomposition can have catastrophic consequences. Therefore, quantifying the thermochemical properties—such as enthalpy of formation and decomposition temperature—is a cornerstone of process safety and risk assessment.
This document serves as a technical guide for researchers, chemists, and drug development professionals. It outlines the critical thermochemical parameters, details the established methods for their determination, and discusses the practical implications of this data in a laboratory and manufacturing context. While specific thermochemical values for this compound are not widely published, this guide provides the necessary intellectual and procedural toolkit to acquire them.
Core Thermochemical Parameters & Known Properties
Thermochemical data provides a quantitative measure of the energy stored within a chemical compound and its behavior with changes in temperature. The key parameters include:
-
Standard Enthalpy of Formation (ΔfH°) : The change in enthalpy when one mole of a substance is formed from its constituent elements in their standard states. A highly positive enthalpy of formation can indicate thermodynamic instability.
-
Standard Molar Entropy (S°) : A measure of the randomness or disorder of a substance.
-
Heat Capacity (Cp) : The amount of heat required to raise the temperature of a substance by one degree. It is crucial for heat transfer calculations in chemical reactors.
-
Gibbs Free Energy of Formation (ΔfG°) : A measure of the "useful" or process-initiating work obtainable from a system. It determines the spontaneity of a reaction at constant temperature and pressure.
-
Thermal Decomposition Profile : Characterized by the onset temperature of decomposition (Td), peak energy release, and the nature of decomposition products. This is arguably the most critical safety parameter for energetic materials.
While comprehensive thermochemical data for the free base is scarce, some physical properties for its more common hydrochloride salt are known.
Table 1: Known Physical and Chemical Properties of this compound Hydrochloride
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 39232-91-2 | [1][2][3] |
| Molecular Formula | C₇H₁₁ClN₂O | [2][3] |
| Molecular Weight | 174.63 g/mol | [2][3] |
| Physical Form | Solid, Off-white powder | [1][4] |
| Melting Point | 142°C (with decomposition) | [1][4] |
| Boiling Point | 275.3°C at 760 mmHg | [1] |
| Storage | 2-8°C, Inert atmosphere, under nitrogen |[1][3][4] |
The noted decomposition at its melting point underscores the thermal sensitivity of this compound and necessitates the experimental analysis detailed below.
Experimental Determination: Thermal Hazard Assessment
Differential Scanning Calorimetry (DSC) is an essential, front-line technique for evaluating the thermal stability of a compound. It measures the difference in heat flow between a sample and a reference as a function of temperature, allowing for the detection of exothermic decomposition events.
Protocol: DSC Analysis for Onset of Decomposition
This protocol provides a standardized method for determining the thermal decomposition profile of this compound or its salts.
1. Objective: To determine the onset temperature (T_onset) and enthalpy of decomposition (ΔH_d) of the sample.
2. Instrumentation & Materials:
- Differential Scanning Calorimeter (e.g., TA Instruments, Mettler Toledo).
- Hermetically sealed aluminum or high-pressure gold-plated steel pans. The choice depends on the expected pressure generation upon decomposition. For hydrazines, high-pressure pans are recommended.
- Inert purge gas (Nitrogen or Argon, high purity).
- This compound sample (typically 1-3 mg).
- Analytical balance (microgram readability).
3. Experimental Procedure:
- Step 1: Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard according to the manufacturer's protocol.
- Step 2: Sample Preparation: Accurately weigh 1-3 mg of the sample into the bottom of a high-pressure DSC pan.
- Step 3: Encapsulation: Hermetically seal the pan. Ensure a proper seal to contain any gases evolved during decomposition.
- Step 4: Instrument Setup:
- Place the sealed sample pan and an empty reference pan into the DSC cell.
- Set the purge gas flow rate (typically 20-50 mL/min).
- Define the temperature program:
- Equilibrate at 30°C.
- Isothermal for 2 minutes.
- Ramp temperature from 30°C to 350°C at a rate of 10°C/min. Causality Note: A 10°C/min heating rate is a standard for hazard screening. Slower rates can provide higher resolution but may not represent worst-case process upset scenarios.
- Step 5: Data Acquisition: Initiate the experiment and record the heat flow as a function of temperature.
- Step 6: Data Analysis:
- Plot the heat flow (W/g) versus temperature (°C).
- Identify any exothermic events (peaks pointing down or up, depending on instrument convention).
- Determine the extrapolated onset temperature (T_onset) by finding the intersection of the baseline with the tangent of the exotherm's leading edge.
- Integrate the area of the exothermic peak to calculate the enthalpy of decomposition (ΔH_d) in J/g.
4. Self-Validation & Trustworthiness:
- Run the experiment in triplicate to ensure reproducibility.
- Perform a baseline run with two empty pans to confirm instrument stability.
- If the pan ruptures, the result is invalid. Repeat with a smaller sample size or a pan with a higher pressure rating.
Experimental Workflow Diagram
Caption: Workflow for DSC-based thermal hazard assessment.
Computational Prediction: A First-Principles Approach
When experimental data is unavailable, or to complement it, computational chemistry provides a powerful predictive tool. Quantum mechanical methods can calculate thermochemical properties from fundamental principles.[5] Software packages like Gaussian allow for the routine calculation of these values.[6][7]
Methodology: DFT Calculation of Thermochemical Properties
Density Functional Theory (DFT) offers a good balance between accuracy and computational cost for molecules of this size. The B3LYP functional with a basis set like 6-31G(d) is a common starting point for such calculations.[8] More accurate results can be obtained with higher-level theories like G4 or CBS-APNO, which are known to perform well for nitrogen-containing heterocycles.[9]
1. Objective: To calculate the standard enthalpy of formation (ΔfH°), entropy (S°), and heat capacity (Cp) of this compound.
2. Computational Workflow:
- Step 1: Structure Building: Construct the 3D model of this compound in a molecular editor (e.g., GaussView).
- Step 2: Geometry Optimization: Perform a geometry optimization to find the lowest energy conformation of the molecule. This is a crucial step, as all subsequent calculations depend on the correct minimum-energy structure.
- Method: B3LYP
- Basis Set: 6-31G(d)
- Step 3: Frequency Calculation: At the optimized geometry, perform a frequency calculation. This is essential for two reasons:
- It confirms the structure is a true minimum (no imaginary frequencies).
- It provides the vibrational, rotational, and translational contributions to the thermochemistry.[6]
- Keywords (Gaussian):Freq, Opt
- Step 4: Thermochemical Analysis: The Gaussian output from the frequency calculation automatically provides a thermochemical analysis at a standard temperature and pressure (typically 298.15 K and 1 atm).[7] This includes:
- Zero-point vibrational energy (ZPVE).
- Thermal corrections to Enthalpy and Gibbs Free Energy.
- Total Entropy (S°).
- Heat Capacity (Cv, which can be converted to Cp).
- Step 5: Enthalpy of Formation Calculation: The direct output is the total enthalpy (H), not the enthalpy of formation (ΔfH°). To calculate ΔfH°, an isodesmic or atomization reaction scheme is required. For the atomization energy method:
- ΔfH°(molecule) = E_elec(molecule) + ZPVE(molecule) - Σ[E_elec(atoms)] + Σ[ΔfH°(atoms)]
- Where E_elec is the calculated electronic energy of the molecule and its constituent atoms, and ΔfH°(atoms) are the known experimental enthalpies of formation for the gas-phase atoms (C, H, N, O).
Computational Workflow Diagram
Caption: Workflow for computational prediction of thermochemical properties.
Implications for Safety, Handling, and Synthesis
The thermochemical data, whether determined experimentally or computationally, has direct and critical consequences.
-
Process Safety: The T_onset from DSC is a key parameter for defining maximum safe operating temperatures. A safety margin is typically applied to this value. The ΔH_d indicates the severity of a potential runaway reaction. A large energy release can lead to a rapid temperature and pressure increase, potentially exceeding the containment capabilities of a reactor.
-
Storage and Handling: Knowledge of thermal instability dictates storage conditions. This compound hydrochloride is recommended for refrigerated storage under an inert atmosphere to prevent degradation.[1][3] The free base would be expected to be even less stable. Materials that can catalyze hydrazine decomposition, such as rust or certain metals, should be avoided.[10][11]
-
Synthetic Route Planning: A high positive enthalpy of formation suggests that the molecule is energy-rich and may decompose exothermically. This informs the choice of reaction conditions (e.g., temperature, solvent, reagent addition rate) to manage heat removal and prevent thermal runaways.
The safety data sheets (SDS) for the hydrochloride salt consistently list it as harmful if swallowed, causing skin and serious eye irritation, and potentially causing respiratory irritation.[2][12][13] These handling hazards, combined with the inherent energetic potential of the hydrazine group, demand rigorous adherence to safety protocols, including the use of personal protective equipment (PPE) and engineering controls like fume hoods.[12][13]
Conclusion
While a complete, published thermochemical dataset for this compound remains elusive, this guide demonstrates that a robust safety and stability profile can be established through a synergistic application of experimental thermal analysis and first-principles computational modeling. Differential Scanning Calorimetry provides an indispensable, direct measure of the decomposition hazard, yielding the critical onset temperature and energy release. In parallel, modern computational chemistry offers a reliable path to predict fundamental properties like the enthalpy of formation, providing deeper insight into the molecule's intrinsic thermodynamic stability. For organizations involved in the synthesis, development, or use of this important chemical intermediate, implementing these methodologies is not just a matter of scientific rigor—it is an essential component of responsible chemical management and process safety.
References
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Fisher Scientific. (2025). SAFETY DATA SHEET: 3-Methoxyphenylhydrazine hydrochloride. Link
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Echemi. (n.d.). This compound hydrochloride SDS, 39232-91-2 Safety Data Sheets. Link
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Hao, H., et al. (2023). Insights into the Reaction Kinetics of Hydrazine-Based Fuels: A Comprehensive Review of Theoretical and Experimental Methods. MDPI. Link
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Sigma-Aldrich. (n.d.). This compound hydrochloride. Link
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PubChem. (n.d.). 3-Methoxyphenylhydrazine hydrochloride. National Center for Biotechnology Information. Link
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ChemScene. (n.d.). This compound hydrochloride. Link
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ECHEMI. (n.d.). This compound hydrochloride Properties. Link
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ChemicalBook. (2025). 3-Methoxyphenylhydrazine hydrochloride. Link
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Chavez, F. W., & Schneider, S. (2025). Survey of the Thermodynamic Properties of Hydrazine. ResearchGate. Link
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Lee, J. H., et al. (2005). Preparation method of Methoxyphenylhydrazine. Google Patents (KR100517343B1). Link
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Ochterski, J. W. (2000). Thermochemistry in Gaussian. Gaussian, Inc. Link
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Gaussian, Inc. (2022). Thermochemistry in Gaussian. Link
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Gaussian, Inc. (2017). Using Gaussian to Teach Physical Chemistry. Link
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CAMEO Chemicals. (n.d.). HYDRAZINE. NOAA. Link
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Jansen, T. (n.d.). Chem350: Thermochemistry using Gaussian. ResearchGate. Link
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Verevkin, S. P., et al. (2012). Rediscovering the Wheel. Thermochemical Analysis of Energetics of the Aromatic Diazines. University of Missouri-St. Louis. Link
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Zhang, L., et al. (2009). Thermal decomposition of hydrazines from reactive dynamics using the ReaxFF reactive force field. PubMed. Link
-
Verevkin, S. P., et al. (2015). Rediscovering the Wheel. Thermochemical Analysis of Energetics of the Aromatic Diazines. ACS Publications. Link
-
Wikipedia. (n.d.). Hydrazine. Link
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Biosynth. (n.d.). 3-Methoxyphenylhydrazine HCl. Link
-
Sigma-Aldrich. (n.d.). This compound hydrochloride (Synthonix Partner). Link
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NASA Technical Reports Server. (1961). THERMAL DECOMPOSITION OF HYDRAZINE. Link
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Zhang, L., et al. (2009). Thermal Decomposition of Hydrazines from Reactive Dynamics Using the ReaxFF Reactive Force Field. ResearchGate. Link
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Bakiz, B., et al. (2015). Kinetics and thermal decomposition of Tetrahydrazine lanthanum 2-hydroxy-1-naphthoate. Der Pharma Chemica. Link
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Capot Chemical Co., Ltd. (n.d.). Specifications of this compound hydrochloride. Link
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BLD Pharm. (n.d.). 3-Methoxyphenylhydrazine hydrochloride. Link
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An In-Depth Technical Guide to the Electrochemical Behavior of (3-Methoxyphenyl)hydrazine
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of the electrochemical behavior of (3-Methoxyphenyl)hydrazine. Drawing upon established electrochemical principles and data from related aromatic hydrazine and aniline compounds, this document offers a predictive yet robust framework for understanding and utilizing the redox properties of this molecule in research and development.
Introduction: The Significance of this compound in Redox Chemistry
This compound, a substituted arylhydrazine, is a compound of interest in various chemical and pharmaceutical applications. Its structure, featuring a hydrazine moiety attached to a benzene ring bearing an electron-donating methoxy group, imparts distinct electronic characteristics that govern its reactivity. The hydrazine group is inherently redox-active, making the electrochemical behavior of this compound a critical aspect for its application in electrosynthesis, as a reducing agent, and in the development of electroanalytical sensors. Understanding its oxidation and reduction pathways is paramount for controlling reaction mechanisms, predicting metabolite formation, and designing novel applications.
The methoxy group at the meta-position plays a crucial role in modulating the electron density of the aromatic ring and the hydrazine functional group. This substitution is expected to influence the ease of electron transfer, the stability of intermediates, and the nature of the final products of electrochemical transformations. This guide will delve into the predicted electrochemical behavior of this compound, drawing parallels with well-studied analogous compounds to provide a scientifically grounded perspective.
Physicochemical and Safety Profile of this compound Hydrochloride
Prior to any experimental work, a thorough understanding of the compound's properties and safety considerations is essential. This compound is commonly supplied as its hydrochloride salt to improve stability and handling.
| Property | Value | Source |
| CAS Number | 39232-91-2 | [1][2][3][4] |
| Molecular Formula | C₇H₁₁ClN₂O | [1][3][4] |
| Molecular Weight | 174.63 g/mol | [1][3][4] |
| Appearance | Off-white to purple solid | [2][3] |
| Melting Point | 142 °C (decomposes) | [2] |
| Boiling Point | 275.3 °C at 760 mmHg | [2] |
| Storage | 4°C, stored under nitrogen | [2][4] |
Safety and Handling: this compound hydrochloride is classified as harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.[5] All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS).[5]
Predicted Electrochemical Behavior and Mechanistic Insights
Electrochemical Oxidation
The primary electrochemical process for arylhydrazines is oxidation. The presence of the electron-donating methoxy group at the meta-position is expected to lower the oxidation potential of this compound compared to unsubstituted phenylhydrazine. This is due to the increased electron density on the aromatic ring, which facilitates the removal of electrons.
The oxidation of arylhydrazines is generally an irreversible process involving the transfer of electrons and protons. The proposed mechanism likely proceeds through the following key steps:
-
Initial Electron Transfer: The process initiates with a one-electron oxidation of the hydrazine moiety to form a radical cation.
-
Deprotonation: The radical cation is unstable and rapidly loses a proton to form a phenylhydrazyl radical.
-
Further Oxidation and Rearrangement: This radical can undergo further oxidation and rearrangement, potentially leading to the formation of a phenyldiazene intermediate.
-
Product Formation: The phenyldiazene can then undergo further reactions, such as dimerization or decomposition, to yield various products.
The overall oxidation process is complex and can be influenced by factors such as pH, solvent, and the nature of the electrode material.
Caption: Proposed electrochemical oxidation pathway of this compound.
Influence of the Methoxy Substituent
The methoxy group (-OCH₃) is an electron-donating group through resonance and electron-withdrawing through induction. In the meta-position, its electron-donating resonance effect is less pronounced compared to the ortho and para positions. However, it still increases the overall electron density of the benzene ring, making the molecule easier to oxidize.
Studies on substituted anilines have shown a linear correlation between their half-wave potentials and Hammett substituent constants.[5] Electron-donating groups generally lead to a decrease in the oxidation potential. Therefore, it is anticipated that the oxidation potential of this compound will be lower than that of phenylhydrazine.
Comparative Oxidation Potentials of Substituted Anilines:
| Compound | Substituent | Position | Oxidation Potential (V vs. SCE) |
| Aniline | -H | - | ~0.9 |
| o-Anisidine | -OCH₃ | ortho | ~0.7 |
| m-Anisidine | -OCH₃ | meta | ~0.8 |
| p-Anisidine | -OCH₃ | para | ~0.6 |
Note: These are approximate values from various sources and are intended for comparative purposes. The exact potential will depend on experimental conditions.
This data for substituted anilines strongly suggests that the methoxy group in this compound will facilitate its oxidation.
Experimental Protocols for Voltammetric Analysis
To investigate the electrochemical behavior of this compound, cyclic voltammetry (CV) is the most suitable initial technique. The following protocol provides a general framework that can be adapted for specific research objectives.
Materials and Reagents
-
This compound hydrochloride
-
Supporting electrolyte (e.g., 0.1 M tetrabutylammonium perchlorate in acetonitrile for non-aqueous media, or a suitable buffer like phosphate or acetate for aqueous media)
-
Solvent (e.g., HPLC-grade acetonitrile or deionized water)
-
Working electrode (e.g., glassy carbon or platinum)
-
Reference electrode (e.g., Ag/AgCl or saturated calomel electrode - SCE)
-
Counter electrode (e.g., platinum wire)
-
Voltammetric cell
-
Potentiostat
Step-by-Step Cyclic Voltammetry Protocol
-
Electrode Preparation:
-
Polish the working electrode with alumina slurry on a polishing pad to a mirror finish.
-
Rinse the electrode thoroughly with deionized water and then with the solvent to be used in the experiment.
-
Allow the electrode to dry completely.
-
-
Solution Preparation:
-
Prepare a stock solution of this compound hydrochloride in the chosen solvent.
-
Prepare the supporting electrolyte solution at the desired concentration (e.g., 0.1 M).
-
In the voltammetric cell, add a specific volume of the supporting electrolyte solution.
-
If working in an oxygen-sensitive system, purge the solution with an inert gas (e.g., nitrogen or argon) for 10-15 minutes to remove dissolved oxygen. Maintain a blanket of the inert gas over the solution during the experiment.
-
-
Electrochemical Measurement:
-
Assemble the three-electrode system in the voltammetric cell.
-
Record a background voltammogram of the supporting electrolyte solution to ensure there are no interfering peaks in the potential window of interest.
-
Add a known volume of the this compound stock solution to the cell to achieve the desired final concentration (typically in the millimolar range).
-
Stir the solution for a brief period to ensure homogeneity, then turn off the stirrer for the measurement.
-
Set the parameters on the potentiostat software:
-
Initial Potential
-
Switching Potential (Vertex 1 and Vertex 2)
-
Scan Rate (e.g., 100 mV/s)
-
-
Initiate the scan and record the cyclic voltammogram.
-
Perform multiple scans to check for reproducibility and any changes in the voltammogram, which might indicate electrode fouling or product adsorption.
-
-
Data Analysis:
-
Identify the anodic and cathodic peak potentials and currents.
-
Investigate the effect of scan rate on the peak currents to determine if the process is diffusion-controlled.
-
Analyze the shape of the voltammogram to assess the reversibility of the redox process.
-
Caption: General experimental workflow for the voltammetric analysis of this compound.
Potential Applications in Drug Development and Research
The electrochemical properties of this compound can be leveraged in several areas:
-
Electrosynthesis: The controlled oxidation of this compound can be a green and efficient method for synthesizing novel derivatives and intermediates for drug discovery.
-
Metabolism Studies: Electrochemical methods can be used to mimic the oxidative metabolism of drugs. Studying the electrochemical oxidation of this compound can provide insights into its potential metabolites.
-
Analytical Methods: Voltammetric techniques can be developed for the sensitive and selective quantification of this compound in various matrices, including pharmaceutical formulations and biological samples.
Conclusion
While direct experimental data on the electrochemical behavior of this compound is limited, a comprehensive understanding can be constructed by leveraging the well-established principles of electrochemistry and drawing parallels with structurally similar compounds. The presence of the electron-donating methoxy group is predicted to lower its oxidation potential, making it more susceptible to electrochemical oxidation than unsubstituted phenylhydrazine. The proposed mechanistic pathway and experimental protocols in this guide provide a solid foundation for researchers and scientists to explore and exploit the rich redox chemistry of this versatile molecule. Further experimental validation is encouraged to build upon this predictive framework and unlock the full potential of this compound in various scientific and industrial applications.
References
-
Suatoni, J. C., Snyder, R. E., & Clark, R. O. (1961). Voltammetric Studies of Phenol and Aniline Ring Substitution. Analytical Chemistry, 33(13), 1894–1897. [Link]
-
PubChem. This compound hydrochloride. National Center for Biotechnology Information. [Link]
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
Sources
Methodological & Application
Application Notes and Protocols: Fischer Indole Synthesis of 6-Methoxy-2,3-dimethyl-1H-indole
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Methoxy-Substituted Indoles
The indole nucleus is a cornerstone of heterocyclic chemistry, forming the structural core of a vast array of natural products, pharmaceuticals, and functional materials.[1] First elucidated by Emil Fischer in 1883, the Fischer indole synthesis remains a remarkably versatile and widely utilized method for constructing this privileged scaffold.[2][3] The reaction involves the acid-catalyzed cyclization of an arylhydrazine with an aldehyde or ketone, offering a convergent and adaptable route to substituted indoles.[2][3]
Methoxy-substituted indoles, in particular, are of significant interest in medicinal chemistry. The methoxy group can modulate a molecule's lipophilicity, metabolic stability, and hydrogen bonding capacity, profoundly influencing its pharmacokinetic and pharmacodynamic properties. For instance, 6-methoxyindole derivatives have been investigated as potent melatonin analogues, highlighting their potential in the development of treatments for sleep disorders and other neurological conditions. This guide provides a detailed examination of the Fischer indole synthesis using (3-methoxyphenyl)hydrazine, focusing on the synthesis of 6-methoxy-2,3-dimethyl-1H-indole, a valuable building block for drug discovery programs.
Mechanistic Deep Dive: Controlling Regioselectivity
The Fischer indole synthesis is a multi-step cascade that proceeds under acidic conditions.[2][3] A thorough understanding of the mechanism is paramount for predicting outcomes and optimizing reaction conditions.
-
Hydrazone Formation: The reaction initiates with the acid-catalyzed condensation of this compound with a ketone (in this case, 2-butanone) to form the corresponding hydrazone. This is a reversible reaction, and the removal of water can drive it to completion.
-
Tautomerization to Ene-hydrazine: The hydrazone undergoes tautomerization to the more reactive ene-hydrazine intermediate.
-
[4][4]-Sigmatropic Rearrangement: This is the key bond-forming step. The protonated ene-hydrazine undergoes an irreversible[4][4]-sigmatropic rearrangement, breaking the N-N bond and forming a new C-C bond between the aryl ring and the enamine carbon.
-
Aromatization and Cyclization: The resulting intermediate rearomatizes, followed by an intramolecular nucleophilic attack of the amino group onto the imine carbon to form a five-membered ring.
-
Elimination of Ammonia: The final step involves the acid-catalyzed elimination of an ammonia molecule to yield the aromatic indole ring.
A critical consideration when using a meta-substituted phenylhydrazine, such as this compound, is the regioselectivity of the cyclization. The initial C-C bond formation can occur at either the C2 or C6 position of the benzene ring, potentially leading to a mixture of 4-methoxy- and 6-methoxyindole products. The electronic nature of the substituent plays a decisive role. Electron-donating groups, like the methoxy group, increase the nucleophilicity of the para position (C6) through resonance, thereby favoring cyclization at this site. Consequently, the reaction of this compound is expected to yield the 6-methoxyindole isomer as the major product.
Caption: The mechanistic pathway of the Fischer Indole Synthesis.
Experimental Protocols
This section provides two robust, field-proven protocols for the synthesis of 6-methoxy-2,3-dimethyl-1H-indole. The first employs polyphosphoric acid (PPA) as the catalyst and solvent, a common choice for its strong dehydrating and acidic properties. The second utilizes glacial acetic acid, offering a milder alternative.
Protocol 1: Polyphosphoric Acid (PPA) Catalyzed Synthesis
This one-pot procedure is efficient and generally provides good yields. PPA acts as both the acidic catalyst and the reaction medium.
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (mmol) | Quantity (g or mL) |
| This compound hydrochloride | 39232-91-2 | 174.63 | 10.0 | 1.75 g |
| 2-Butanone (Methyl ethyl ketone) | 78-93-3 | 72.11 | 11.0 | 0.97 mL |
| Polyphosphoric Acid (PPA) | 8017-16-1 | N/A | N/A | ~20 g |
| Ice | N/A | 18.02 | N/A | As needed |
| 10% Sodium Hydroxide Solution (aq.) | 1310-73-2 | 40.00 | N/A | ~150 mL |
| Ethyl Acetate | 141-78-6 | 88.11 | N/A | ~200 mL |
| Saturated Sodium Chloride Solution (Brine) | N/A | N/A | N/A | ~50 mL |
| Anhydrous Magnesium Sulfate | 7487-88-9 | 120.37 | N/A | As needed |
Step-by-Step Methodology:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add polyphosphoric acid (~20 g).
-
Addition of Reactants: To the stirred PPA, add this compound hydrochloride (1.75 g, 10.0 mmol). Stir the mixture for 5 minutes to ensure good dispersion. Slowly add 2-butanone (0.97 mL, 11.0 mmol) dropwise to the mixture. Causality: The one-pot approach is efficient as the intermediate hydrazone forms in situ and immediately undergoes the acid-catalyzed cyclization without the need for isolation.[2]
-
Reaction: Heat the reaction mixture to 90-100 °C in an oil bath and maintain this temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 4:1 hexane:ethyl acetate eluent).
-
Workup - Quenching: After the reaction is complete (as indicated by TLC), remove the flask from the oil bath and allow it to cool to room temperature. Carefully and slowly pour the viscous reaction mixture onto crushed ice (~100 g) in a 500 mL beaker with vigorous stirring. Causality: This quenching step hydrolyzes the PPA and precipitates the crude product.
-
Workup - Neutralization: The resulting acidic aqueous slurry will be a thick paste. Slowly neutralize the mixture by adding 10% aqueous sodium hydroxide solution until the pH is approximately 8-9. This should be done in an ice bath to control the exothermic reaction. The crude product will precipitate as a solid.
-
Workup - Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL). Combine the organic layers.
-
Workup - Washing and Drying: Wash the combined organic extracts with brine (50 mL), dry over anhydrous magnesium sulfate, and filter.
-
Purification: Remove the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by column chromatography on silica gel (eluting with a gradient of hexane and ethyl acetate) or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to afford 6-methoxy-2,3-dimethyl-1H-indole as a solid.
Protocol 2: Acetic Acid Catalyzed Synthesis
This method uses a milder Brønsted acid and is a common alternative to PPA. The reaction is typically run at reflux in acetic acid.
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (mmol) | Quantity (g or mL) |
| This compound hydrochloride | 39232-91-2 | 174.63 | 10.0 | 1.75 g |
| 2-Butanone (Methyl ethyl ketone) | 78-93-3 | 72.11 | 11.0 | 0.97 mL |
| Glacial Acetic Acid | 64-19-7 | 60.05 | N/A | 25 mL |
| Water | 7732-18-5 | 18.02 | N/A | ~100 mL |
| Saturated Sodium Bicarbonate Solution | 144-55-8 | 84.01 | N/A | As needed |
| Ethyl Acetate | 141-78-6 | 88.11 | N/A | ~150 mL |
| Saturated Sodium Chloride Solution (Brine) | N/A | N/A | N/A | ~50 mL |
| Anhydrous Sodium Sulfate | 7757-82-6 | 142.04 | N/A | As needed |
Step-by-Step Methodology:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine this compound hydrochloride (1.75 g, 10.0 mmol), 2-butanone (0.97 mL, 11.0 mmol), and glacial acetic acid (25 mL). Causality: Acetic acid serves as both the solvent and the acid catalyst for both hydrazone formation and the subsequent cyclization.[2][5]
-
Reaction: Heat the mixture to reflux (approximately 118 °C) and maintain for 2-4 hours. Monitor the reaction progress by TLC.
-
Workup - Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature. Remove the acetic acid under reduced pressure.
-
Workup - Neutralization: Dissolve the residue in ethyl acetate (100 mL) and carefully wash with water (50 mL), followed by saturated sodium bicarbonate solution until effervescence ceases (to neutralize any remaining acetic acid). Finally, wash with brine (50 mL).
-
Workup - Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude indole by column chromatography on silica gel or recrystallization as described in Protocol 1.
Caption: A generalized workflow for the synthesis of 6-methoxy-2,3-dimethyl-1H-indole.
Expected Results and Characterization
The final product, 6-methoxy-2,3-dimethyl-1H-indole, should be an off-white to light brown solid. The yield can vary depending on the chosen protocol and purification efficiency, but yields in the range of 60-80% are typically expected for Fischer indole syntheses.
Predicted Spectroscopic Data:
-
¹H NMR (400 MHz, CDCl₃) δ (ppm): ~7.8-8.0 (br s, 1H, N-H), ~7.4-7.5 (d, 1H, Ar-H), ~6.8-6.9 (d, 1H, Ar-H), ~6.6-6.7 (dd, 1H, Ar-H), ~3.8 (s, 3H, OCH₃), ~2.3 (s, 3H, C2-CH₃), ~2.2 (s, 3H, C3-CH₃).
-
¹³C NMR (100 MHz, CDCl₃) δ (ppm): ~155 (C-OCH₃), ~136 (Ar-C), ~131 (Ar-C), ~129 (Ar-C), ~120 (Ar-C), ~110 (Ar-C), ~107 (Ar-C), ~95 (Ar-C), ~55 (OCH₃), ~12 (C2-CH₃), ~9 (C3-CH₃).
-
Mass Spectrometry (EI): Expected m/z for C₁₁H₁₃NO: 175.10 (M⁺).
Safety Precautions and Best Practices
Trustworthiness through Safety: A successful protocol is a safe protocol. Adherence to safety guidelines is non-negotiable.
-
This compound hydrochloride: This compound is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation. Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and nitrile gloves.
-
Polyphosphoric Acid (PPA): PPA is corrosive and will cause severe burns upon contact. It reacts exothermically with water. Handle with extreme care in a fume hood, wearing heavy-duty gloves and a face shield. When quenching, always add the acid slowly to ice/water, never the other way around.
-
Acetic Acid: Glacial acetic acid is corrosive and has a strong, pungent odor. Handle in a fume hood and wear appropriate PPE.
-
General Handling: All manipulations should be performed in a well-ventilated laboratory fume hood. Ensure that an emergency eyewash station and safety shower are readily accessible.
Troubleshooting and Field-Proven Insights
-
Low Yield: If the yield is low, ensure that the reagents are pure and dry. The hydrazone formation step is an equilibrium; ensuring anhydrous conditions can favor product formation. In the PPA protocol, insufficient heating or reaction time can lead to incomplete conversion.
-
Formation of a Tar-like Substance: Overheating or prolonged reaction times, especially with strong acids like PPA, can lead to decomposition and the formation of polymeric tars. Careful temperature control and monitoring by TLC are crucial.
-
Mixture of Regioisomers: While the 6-methoxy isomer is the expected major product, the formation of the 4-methoxy isomer is possible. If a mixture is obtained, careful column chromatography should allow for their separation. The ratio can be confirmed by ¹H NMR analysis of the crude product.
-
Purification Difficulties: If the product is difficult to crystallize, column chromatography is the recommended method of purification. Using a gradient elution system can help separate the product from any closely-related impurities.
References
- Gribble, G. W. (2016). Fischer Indole Synthesis. In Indole Ring Synthesis: From Natural Products to Drug Discovery (pp. 41-74). John Wiley & Sons, Ltd.
- Humphries, P. S. (2001). The Fischer Indole Synthesis. In Comprehensive Organic Synthesis II (pp. 741-781). Elsevier.
-
Sajjadifar, S., Vahedi, H., Massoudi, A., & Louie, O. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules, 15(4), 2491–2498. [Link]
-
Taylor & Francis. (n.d.). Fischer indole synthesis – Knowledge and References. Retrieved January 12, 2026, from [Link]
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Royal Society of Chemistry. (2017). Supporting Information for: Iridium-Catalyzed C-H Methylation of Indoles and Pyrroles with Methanol. [Link]
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Fischer Indole Synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 12, 2026, from [Link]
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PubChem. (n.d.). 3-Methoxyphenylhydrazine hydrochloride. Retrieved January 12, 2026, from [Link]
-
Wikipedia. (2023, December 1). Fischer indole synthesis. [Link]
- Hughes, D. L. (1993). The Fischer Indole Synthesis.
-
Sajjadifar, S., Vahedi, H., Massoudi, A., & Louie, O. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules, 15(4), 2491-2498. [Link]
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Application Notes and Protocols for the Synthesis of Substituted Indoles from (3-Methoxyphenyl)hydrazine
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview and detailed protocols for the synthesis of substituted indoles utilizing (3-methoxyphenyl)hydrazine as a key starting material. This document emphasizes the practical application of classical and modern synthetic methodologies, offering insights into experimental design, causality behind procedural choices, and robust analytical validation.
Introduction: The Significance of Methoxy-Substituted Indoles
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and pharmaceutical agents. The introduction of a methoxy substituent onto the indole ring significantly influences the molecule's electronic properties and metabolic stability, often enhancing its biological activity. This compound is a versatile and readily available precursor for accessing valuable 6-methoxy- and 4-methoxyindole derivatives, which are key intermediates in the synthesis of a wide range of therapeutics, including anti-migraine agents of the triptan class.[1]
This guide delves into the practical execution of three seminal named reactions for indole synthesis—the Fischer, Bischler-Möhlau, and Larock syntheses—with a specific focus on their application with this compound and its derivatives.
Strategic Overview: Synthetic Pathways to Methoxy-Substituted Indoles
The choice of synthetic strategy is dictated by the desired substitution pattern on the final indole product. The following diagram outlines the general synthetic disconnections for accessing substituted indoles from this compound.
Figure 1: Key synthetic routes to methoxy-substituted indoles.
The Fischer Indole Synthesis: A Workhorse Reaction
The Fischer indole synthesis is a robust and widely employed method for constructing the indole nucleus from an arylhydrazine and a carbonyl compound under acidic conditions.[1][2]
Mechanistic Insights and Regioselectivity
The reaction proceeds via the formation of a phenylhydrazone, which then tautomerizes to an enehydrazine. The key step is a[3][3]-sigmatropic rearrangement, followed by cyclization and elimination of ammonia to yield the aromatic indole.[1][2]
When using this compound, the cyclization can occur at either the C2 or C6 position of the benzene ring, leading to the formation of 4-methoxyindole and 6-methoxyindole, respectively. The regioselectivity of this reaction is influenced by the choice of acid catalyst and the steric and electronic nature of the carbonyl compound. Generally, electron-donating groups on the aryl ring, such as the methoxy group, accelerate the reaction. Cyclization typically occurs preferentially at the position para to the electron-donating group, favoring the formation of the 6-methoxyindole isomer. However, the use of strong acids or high temperatures can sometimes lead to a mixture of isomers.
Figure 2: Generalized mechanism of the Fischer indole synthesis.
Protocol: One-Pot Synthesis of 2,3-Dimethyl-6-methoxy-1H-indole
This one-pot procedure minimizes handling of the intermediate hydrazone.
Materials:
-
This compound hydrochloride
-
Methyl ethyl ketone (MEK)
-
Polyphosphoric acid (PPA)
-
Toluene
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane/Ethyl acetate solvent system
Procedure:
-
To a stirred solution of this compound hydrochloride (1.0 eq) in a suitable solvent such as ethanol or acetic acid, add methyl ethyl ketone (1.1 eq).
-
Heat the mixture to reflux for 1-2 hours to ensure complete formation of the hydrazone. The reaction can be monitored by Thin Layer Chromatography (TLC).
-
Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
To the crude hydrazone, add polyphosphoric acid (PPA) (10 eq by weight) and heat the mixture to 100-120 °C for 1-3 hours.[4] The reaction progress should be monitored by TLC.
-
Cool the reaction mixture to approximately 60 °C and carefully quench by pouring it onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.
-
Extract the aqueous layer with toluene (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired 2,3-dimethyl-6-methoxy-1H-indole.
Expected Yield: 65-75%
Data Presentation: Fischer Indole Synthesis of Methoxyindoles
| Entry | Carbonyl Compound | Acid Catalyst | Product(s) | Typical Yield (%) |
| 1 | Acetone | Acetic Acid | 2-Methyl-6-methoxyindole & 2-Methyl-4-methoxyindole | 60-70 (mixture) |
| 2 | Methyl ethyl ketone | Polyphosphoric Acid | 2,3-Dimethyl-6-methoxyindole | 65-75 |
| 3 | Cyclohexanone | Acetic Acid | 7-Methoxy-1,2,3,4-tetrahydrocarbazole | 70-80 |
The Bischler-Möhlau Indole Synthesis
The Bischler-Möhlau synthesis provides access to 2-arylindoles from the reaction of an α-halo- or α-hydroxyketone with an excess of an aniline derivative.[5][6] This method is generally limited by harsh reaction conditions and often results in modest yields.[5][6]
Mechanistic Considerations
The reaction is believed to proceed through the initial formation of an α-anilinoketone, which then reacts with a second equivalent of the aniline to form a diamino intermediate. Subsequent cyclization and aromatization afford the 2-arylindole.[6] When using 3-methoxyaniline, cyclization can lead to a mixture of regioisomers.
Protocol: Synthesis of 2-Aryl-6-methoxyindole
Materials:
-
3-Methoxyaniline
-
α-Bromoacetophenone
-
N,N-Dimethylaniline (solvent)
-
Hydrochloric acid
-
Sodium hydroxide solution
-
Dichloromethane
-
Anhydrous magnesium sulfate
Procedure:
-
A mixture of 3-methoxyaniline (3.0 eq) and α-bromoacetophenone (1.0 eq) in N,N-dimethylaniline is heated at 170-180 °C for 12 hours.[3]
-
Cool the reaction mixture to room temperature and dilute with dichloromethane.
-
Wash the organic layer sequentially with 1M HCl and water.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product is purified by column chromatography to yield the desired 2-aryl-6-methoxyindole.
The Larock Indole Synthesis
The Larock indole synthesis is a powerful palladium-catalyzed heteroannulation reaction between an o-haloaniline and a disubstituted alkyne to produce 2,3-disubstituted indoles.[7] This method offers a high degree of versatility and functional group tolerance.[7][8]
Mechanistic Pathway
The catalytic cycle involves the oxidative addition of the o-haloaniline to a Pd(0) species, followed by coordination and insertion of the alkyne. Subsequent intramolecular cyclization and reductive elimination yield the indole product and regenerate the Pd(0) catalyst.[7]
Figure 3: Catalytic cycle of the Larock indole synthesis.
Protocol: Synthesis of a 2,3-Disubstituted Methoxyindole
Materials:
-
o-Iodo-3-methoxyaniline (prepared from 3-methoxyaniline)
-
Disubstituted alkyne (e.g., diphenylacetylene)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a flame-dried flask under an inert atmosphere, add o-iodo-3-methoxyaniline (1.0 eq), diphenylacetylene (1.2 eq), palladium(II) acetate (5 mol%), triphenylphosphine (10 mol%), and potassium carbonate (2.0 eq).
-
Add anhydrous DMF and stir the mixture at 100 °C for 8-12 hours.
-
Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography to afford the desired 2,3-diphenyl-methoxyindole.
Characterization and Purity Assessment
The synthesized indole derivatives should be thoroughly characterized to confirm their structure and assess their purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation. For 6-methoxyindole, characteristic signals include a singlet for the methoxy protons around 3.8 ppm and distinct aromatic protons.
-
Mass Spectrometry (MS): Provides information on the molecular weight of the product.
-
Infrared (IR) Spectroscopy: Shows characteristic N-H stretching vibrations for the indole ring.
-
High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final compound.
Safety and Handling
This compound and its salts are toxic and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All reactions should be performed in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS).
References
-
Fischer Indole Synthesis Applied to the Total Synthesis of Natural Products. (2017). RSC Advances. [Link]
-
Metal-Free, PPA-Mediated Fisher Indole Synthesis via Tandem Hydroamination-Cyclization Reaction between Simple Alkynes and Arylhydrazines. (2024). International Journal of Molecular Sciences. [Link]
-
Mechanistic Considerations in the Synthesis of 2-Aryl-Indole Analogues under Bischler-Mohlau Conditions. (2014). Journal of Organic Chemistry. [Link]
-
Position matters: High resolution spectroscopy of 6-methoxyindole. (2013). The Journal of Chemical Physics. [Link]
-
Larock indole synthesis. (n.d.). In Wikipedia. Retrieved January 13, 2026, from [Link]
-
Preparation of 2,3-Disubstituted Indoles by Sequential Larock Heteroannulation and Silicon-Based Cross-Coupling Reactions. (2009). Tetrahedron. [Link]
-
Comparison between acetic acid and propanoic acid as a solvent/catalyst in the indolenines synthesis. (2016). Bulgarian Chemical Communications. [Link]
-
Fischer Indole Syntheses with Polyphosphoric Acid. (1952). Journal of the American Chemical Society. [Link]
-
Rotationally resolved electronic spectroscopy of 6-methylindole. (2021). Journal of Molecular Spectroscopy. [Link]
-
The regioselective Larock indole synthesis catalyzed by NHC–palladium complexes. (2015). RSC Advances. [Link]
-
Bischler-Möhlau indole synthesis. (n.d.). Chemeurope.com. [Link]
-
Synthesis of Indole by Cyclization of Hydrazone Catalysed by Lewis Acid. (2022). International Journal of Advanced Research in Science, Communication and Technology. [Link]
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Influence of the Position of the Methoxy Group on the Stabilities of the Syn and Anti Conformers of 4-, 5-, and 6-Methoxyindole. (2017). The Journal of Physical Chemistry A. [Link]
-
A Mild and General Larock Indolization Protocol for the Preparation of Unnatural Tryptophans. (2017). Organic Letters. [Link]
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Larock indole synthesis. (n.d.). SciSpace. [Link]
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Fischer indole synthesis. (n.d.). In Wikipedia. Retrieved January 13, 2026, from [Link]
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Bischler–Möhlau indole synthesis. (n.d.). In Wikipedia. Retrieved January 13, 2026, from [Link]
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Bischler–Möhlau indole synthesis. (n.d.). Wikiwand. [Link]
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Fischer indole synthesis in the absence of a solvent. (2001). ARKIVOC. [Link]
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Fischer Indole Synthesis. (2016). ResearchGate. [Link]
-
Bischler Indole Synthesis. (2016). ResearchGate. [Link]
-
Fischer Indole Synthesis. (n.d.). Organic Chemistry Portal. [Link]
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New 3H-Indole Synthesis by Fischer's Method. Part I. (2010). Molecules. [Link]
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Bischler-Möhlau indole synthesis. (n.d.). ResearchGate. [Link]
-
Position matters: High resolution spectroscopy of 6-methoxyindole. (2013). ResearchGate. [Link]
-
Mannich reactions of activated 4,6-dimethoxyindoles. (2005). ARKIVOC. [Link]
- Process for preparing 4-methoxyphenyl hydrazine hydrochloride. (2012).
-
(4-Methoxyphenyl)hydrazine. (n.d.). PubChem. [Link]
-
4-Methoxy-1H-indole. (n.d.). PubChem. [Link]
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Synthesis of 4-Methoxybenzoylhydrazones and Evaluation of Their Antiglycation Activity. (2014). Molecules. [Link]
-
Application of Microwave Synthesizer in the Synthesis of 4-Hydroxy Indole a Pharmaceutically Important Intermediate of Pindolol. (2022). Acta Scientific Pharmaceutical Sciences. [Link]
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- 8. Preparation of 2,3-Disubstituted Indoles by Sequential Larock Heteroannulation and Silicon-Based Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis of Methoxy-Substituted Indoles via Fischer Indolization of (3-Methoxyphenyl)hydrazine with Ketones
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the Fischer Indole Synthesis
The Fischer indole synthesis, a cornerstone of heterocyclic chemistry since its discovery in 1883, remains an indispensable tool for the construction of the indole nucleus.[1][2] This powerful acid-catalyzed reaction, which converts arylhydrazines and enolizable ketones or aldehydes into indoles, is of paramount importance in medicinal chemistry and drug development. The indole scaffold is a "privileged structure," appearing in a vast array of biologically active natural products and synthetic pharmaceuticals, including treatments for cancer, inflammation, and central nervous system disorders.[2][3]
This guide provides a detailed protocol and in-depth scientific rationale for the reaction of (3-methoxyphenyl)hydrazine with various ketones to synthesize 6-methoxy-substituted indoles. The presence of a methoxy group on the indole ring can significantly influence the pharmacological properties of the final compound, making this a common structural motif in drug discovery programs.[4] We will delve into the mechanistic intricacies of the reaction, offer a robust and adaptable experimental protocol, and provide insights into reaction optimization and troubleshooting.
Mechanistic Deep Dive: The Journey from Hydrazone to Indole
The Fischer indole synthesis is a sophisticated sequence of acid-catalyzed transformations.[1] A thorough understanding of the mechanism is crucial for rational troubleshooting and optimization of reaction conditions. The accepted mechanism proceeds through several key stages, as outlined below.[1][2][5]
-
Hydrazone Formation: The reaction initiates with the condensation of this compound with a ketone to form the corresponding (3-methoxyphenyl)hydrazone.[1][6] This is a reversible reaction, and in many protocols, the hydrazone is not isolated but formed in situ.[2][7]
-
Tautomerization to the Enehydrazine: Under acidic conditions, the hydrazone tautomerizes to the more reactive enehydrazine intermediate.[1][5] The presence of at least two alpha-hydrogens on the ketone is a prerequisite for this step to occur.[1][7]
-
[8][8]-Sigmatropic Rearrangement: This is the key bond-forming step of the reaction. The enehydrazine undergoes a[8][8]-sigmatropic rearrangement, analogous to a Cope rearrangement, to form a di-imine intermediate.[1][5] This concerted pericyclic reaction establishes the crucial carbon-carbon bond that will become part of the indole's pyrrole ring.
-
Rearomatization and Cyclization: The di-imine intermediate rapidly rearomatizes, driven by the thermodynamic stability of the aromatic ring.[5] This is followed by an intramolecular nucleophilic attack of the terminal nitrogen onto the imine carbon, forming a five-membered ring aminal intermediate.[1][2]
-
Elimination of Ammonia: The final step involves the acid-catalyzed elimination of a molecule of ammonia from the aminal intermediate, leading to the formation of the stable, aromatic indole ring.[1][2][5]
Visualizing the Fischer Indole Synthesis Mechanism
Caption: The mechanistic pathway of the Fischer Indole Synthesis.
Core Protocol: Synthesis of 6-Methoxy-2,3-dialkylindoles
This protocol provides a general and robust method for the synthesis of 6-methoxy-substituted indoles from this compound and a representative ketone. The specific conditions may require optimization depending on the reactivity of the chosen ketone.
Materials and Reagents
| Reagent | Grade | Supplier Example | Notes |
| This compound hydrochloride | ≥98% | Sigma-Aldrich | More stable and easier to handle than the free base.[9] |
| Ketone (e.g., Cyclohexanone) | Reagent Grade | Fisher Scientific | Must be enolizable (possess α-hydrogens).[1] |
| Acid Catalyst | See Table 2 | Various | Choice of acid is critical and substrate-dependent.[3] |
| Solvent | Anhydrous/Reagent | Various | Choice of solvent can influence reaction rate and yield.[9] |
| Ethyl acetate | ACS Grade | VWR | For extraction. |
| Saturated sodium bicarbonate solution | N/A | Lab-prepared | For neutralization. |
| Brine | N/A | Lab-prepared | For washing. |
| Anhydrous sodium sulfate | N/A | Various | For drying. |
Recommended Reaction Conditions: A Comparative Overview
The choice of acid catalyst and solvent system is critical for the success of the Fischer indole synthesis. The following table summarizes commonly employed conditions, with the choice often being empirical and dependent on the specific substrates.
| Catalyst Type | Catalyst Example(s) | Typical Solvent(s) | Temperature Range (°C) | Key Considerations |
| Brønsted Acids | Acetic acid, Sulfuric acid (H₂SO₄), p-Toluenesulfonic acid (p-TsOH) | Acetic acid, Ethanol, Toluene | 80 - reflux | Acetic acid can act as both a solvent and a catalyst.[3] Stronger acids may be needed for less reactive substrates.[2][3] |
| Lewis Acids | Zinc chloride (ZnCl₂), Boron trifluoride etherate (BF₃·OEt₂) | Dichloromethane, Toluene | 25 - reflux | ZnCl₂ is a very common and effective catalyst.[1][3] Lewis acids can be sensitive to moisture. |
| Other | Polyphosphoric acid (PPA) | PPA (as solvent) | 100 - 160 | PPA is a strong dehydrating agent and can be effective for challenging cyclizations.[1] High viscosity can be an issue. |
Experimental Workflow: A Step-by-Step Guide
Caption: General experimental workflow for the Fischer Indole Synthesis.
Detailed Procedure (Example with Cyclohexanone and Acetic Acid)
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound hydrochloride (1.0 eq), cyclohexanone (1.1 eq), and glacial acetic acid (serving as both solvent and catalyst, approximately 5-10 mL per gram of hydrazine).[9]
-
Reaction Execution: Stir the mixture at room temperature for 15 minutes to allow for initial hydrazone formation. Subsequently, heat the reaction mixture to reflux (approximately 118 °C for acetic acid).[9]
-
Monitoring the Reaction: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC). Take small aliquots from the reaction mixture periodically and spot them on a TLC plate, eluting with an appropriate solvent system (e.g., 20% ethyl acetate in hexanes). Visualize the spots under UV light. The disappearance of the starting materials and the appearance of a new, lower Rf spot indicates product formation. The reaction is typically complete within 2-4 hours.[2]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and then place it in an ice bath to precipitate the product.[9] If no precipitate forms, pour the reaction mixture slowly into a beaker of ice water. Carefully neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.
-
Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL). Combine the organic layers.
-
Drying and Concentration: Wash the combined organic layers with brine (1 x 50 mL), dry over anhydrous sodium sulfate, filter, and concentrate the solvent in vacuo using a rotary evaporator to yield the crude product.
-
Purification: The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure 6-methoxy-1,2,3,4-tetrahydrocarbazole.
Characterization of the Product
The structure and purity of the synthesized indole should be confirmed by standard analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry. The spectroscopic data for methoxy-substituted indoles will show characteristic signals for the methoxy group (a singlet around 3.8 ppm in ¹H NMR) and the aromatic protons of the indole nucleus.[10][11][12]
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Reaction Fails to Proceed | Insufficiently strong acid catalyst; low reaction temperature. | Switch to a stronger Brønsted acid (e.g., a catalytic amount of H₂SO₄) or a Lewis acid (e.g., ZnCl₂).[9] Ensure the reaction is heated to a sufficiently high temperature. |
| Low Yield | Incomplete reaction; side product formation; unstable hydrazone intermediate. | Increase the reaction time.[9] Consider a milder catalyst like acetic acid to minimize side reactions.[3] If the hydrazone is suspected to be unstable, it can be pre-formed and isolated before the cyclization step. |
| Formation of Multiple Isomers | Use of an unsymmetrical ketone (RCH₂COCH₂R'). | This is an inherent challenge of the Fischer indole synthesis with such ketones.[1] The regioselectivity can sometimes be influenced by the choice of acid catalyst. A weakly acidic medium may favor indolization towards the more substituted carbon.[9] Chromatographic separation of the isomers will be necessary. |
| Product Degradation | Harsh acidic conditions or high temperatures. | Reduce the reaction temperature or use a milder acid catalyst.[9] Minimize the reaction time once the starting material is consumed. |
Conclusion
The Fischer indole synthesis is a versatile and powerful method for the synthesis of substituted indoles, including those with valuable methoxy substituents. By understanding the underlying mechanism and the critical role of reaction parameters such as the choice of catalyst and solvent, researchers can effectively apply this reaction to generate a wide array of indole derivatives for applications in drug discovery and materials science. The protocol provided herein serves as a solid foundation, which can be further optimized to suit the specific needs of the target molecule.
References
-
RSC Advances. (2017). Fischer indole synthesis applied to the total synthesis of natural products. Available from: [Link]
-
Gribble, G. W. (2016). Fischer Indole Synthesis. In Indole Ring Synthesis: From Natural Products to Drug Discovery (pp. 98-159). John Wiley & Sons, Ltd. Available from: [Link]
-
Organic Chemistry Portal. Fischer Indole Synthesis. Available from: [Link]
-
Chemical and Pharmaceutical Bulletin. (2015). Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis. Available from: [Link]
-
Epistemeo. (2011). Fischer Indole synthesis: reaction mechanism tutorial. Available from: [Link]
-
Testbook. Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure. Available from: [Link]
-
Vedantu. Fischer Indole Synthesis: Mechanism, Steps & Importance. Available from: [Link]
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ResearchGate. (2015). New 3H-Indole Synthesis by Fischer's Method. Part I. Available from: [Link]
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Wikipedia. Fischer indole synthesis. Available from: [Link]
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Journal of Physical Chemistry B. (2007). A spectroscopic survey of substituted indoles reveals consequences of a stabilized 1Lb transition. Available from: [Link]
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ResearchGate. (2022). Reaction of various phenyl hydrazine hydrochlorides with different ketones. Available from: [Link]
-
RSC Advances. (2020). Optical properties of 3-substituted indoles. Available from: [Link]
-
ChemistryViews. (2021). Catalytic Version of the Fischer Indole Synthesis. Available from: [Link]
-
Chemistry LibreTexts. (2023). 19.9: Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction. Available from: [Link]
-
ResearchGate. (2018). Optimization of the Fischer indole reaction in the synthesis of compound 3. Available from: [Link]
-
The Journal of Chemical Physics. (2013). Position matters: High resolution spectroscopy of 6-methoxyindole. Available from: [Link]
-
PubChem. 3-Methoxyphenylhydrazine hydrochloride. Available from: [Link]
-
Molecules. (2021). Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. Available from: [Link]
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Pearson. Predict the products formed when cyclohexanone reacts with the following reagents. (i) hydrazine, then hot, fused KOH. Available from: [Link]
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Journal of the American Chemical Society. (2023). Electrochemical Indole Skeletal Editing via Single-Carbon Atom Insertion. Available from: [Link]
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Application Notes: (3-Methoxyphenyl)hydrazine in Pharmaceutical Synthesis
Introduction: The Strategic Importance of (3-Methoxyphenyl)hydrazine
In the landscape of modern medicinal chemistry, the indole scaffold stands out as a "privileged structure," forming the core of numerous natural products and synthetic pharmaceuticals.[1][2] Its versatile biological activity makes it a frequent target in drug discovery programs aimed at treating a spectrum of diseases, including cancer, inflammation, depression, and migraines.[1] this compound, typically supplied as its more stable hydrochloride salt, is a key reagent for constructing this vital heterocyclic system.
Its primary utility lies in its role as a precursor in the Fischer indole synthesis , a robust and time-honored reaction discovered in 1883 that remains a cornerstone of synthetic chemistry.[1][3][4] This guide provides an in-depth examination of this compound, detailing its properties, the mechanistic underpinnings of its reactivity, and practical, field-tested protocols for its application in pharmaceutical synthesis.
Reagent Profile: Physicochemical Properties and Safety
Effective synthesis begins with a thorough understanding of the reagent. This compound hydrochloride is a solid material whose stability and handling characteristics are well-documented.
Table 1: Physicochemical and Safety Data for this compound Hydrochloride
| Property | Value | Source(s) |
| CAS Number | 39232-91-2 | [5] |
| Molecular Formula | C₇H₁₁ClN₂O | [5][6] |
| Molecular Weight | 174.63 g/mol | [6] |
| Appearance | Solid; Purple or off-white powder | [7] |
| Melting Point | 142 °C | |
| Purity | Typically ≥95% | [5] |
| Storage | Store at 4°C under an inert atmosphere (e.g., Nitrogen) | [5] |
| GHS Pictogram | GHS07 (Harmful) | |
| Signal Word | Warning | [8] |
| Hazard Statements | H302, H315, H319, H335 | [6][9] |
| Hazard Description | Harmful if swallowed. Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation. | [6][8][9] |
Mandatory Safety & Handling Protocol
Trustworthiness in experimental design is rooted in safety. Adherence to the following handling procedures is non-negotiable.
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles with side-shields, and a lab coat.[8]
-
Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of dust.[9]
-
Handling: Avoid dust formation.[9] Do not eat, drink, or smoke when using this product. Wash hands and any exposed skin thoroughly after handling.[9]
-
First Aid (Exposure):
-
Skin Contact: Wash off immediately with plenty of soap and water. If irritation occurs, seek medical attention.[8][9]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing and seek medical attention if irritation persists.[8][9]
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention if symptoms occur.[8][9]
-
Ingestion: Rinse mouth with water. Call a poison control center or doctor immediately. Do not induce vomiting.[8][9]
-
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[9]
Core Application: The Fischer Indole Synthesis
The Fischer indole synthesis is the premier application for this compound, providing a direct route to substituted indoles. The reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is formed in situ or in a separate step from the parent hydrazine and a suitable aldehyde or ketone.[1][3]
The Reaction Mechanism: A Step-by-Step Analysis
Understanding the mechanism is critical for troubleshooting and optimizing the reaction. The process is a cascade of well-defined transformations.[3][10][11]
-
Hydrazone Formation: The reaction initiates with the condensation of this compound with an aldehyde or ketone to form the corresponding (3-Methoxyphenyl)hydrazone.
-
Tautomerization: The hydrazone tautomerizes to its more reactive enamine isomer ('ene-hydrazine').[3][10]
-
[1][1]-Sigmatropic Rearrangement: This is the key bond-forming step. Following protonation by the acid catalyst, the enamine undergoes a concerted, heat- or acid-promoted[1][1]-sigmatropic rearrangement.[3][11] This step breaks the weak N-N bond and forms a new C-C bond, establishing the core structure of the final product.
-
Aromatization & Cyclization: The resulting di-imine intermediate rearomatizes. The nucleophilic amino group then attacks the imine carbon to form a five-membered ring aminal.
-
Ammonia Elimination: Under the acidic conditions, the aminal eliminates a molecule of ammonia (NH₃), and a final proton loss yields the energetically favorable aromatic indole ring.[3][10][12]
Caption: Fig 1: Mechanism of the Fischer Indole Synthesis.
Causality in Catalyst Selection
The choice of acid catalyst is a critical experimental parameter. Both Brønsted acids (HCl, H₂SO₄, polyphosphoric acid (PPA), p-toluenesulfonic acid) and Lewis acids (ZnCl₂, BF₃, AlCl₃) are effective.[1][3][13]
-
Brønsted Acids (e.g., H₂SO₄, PPA): These proton donors are excellent for protonating the hydrazone, which is necessary to facilitate both the tautomerization and the subsequent sigmatropic rearrangement. PPA often serves as both a catalyst and a solvent, driving the reaction at high temperatures.
-
Lewis Acids (e.g., ZnCl₂): These electron acceptors coordinate to the nitrogen atoms, weakening the N-N bond and lowering the activation energy for the rearrangement. Zinc chloride is one of the most common catalysts for this reaction.[10]
The optimal catalyst often depends on the specific substrates, with more challenging cyclizations sometimes benefiting from stronger acids like PPA.
The Question of Regioselectivity
For an unsymmetrically substituted reagent like this compound, the cyclization can theoretically proceed in two directions, involving either the C2 or C6 position of the benzene ring. This leads to the potential formation of two regioisomeric products: a 4-methoxyindole and a 6-methoxyindole . The final product ratio is influenced by steric hindrance from the carbonyl partner and the electronic directing effects of the methoxy group. In many cases, a mixture of isomers is obtained, necessitating careful analysis and chromatographic separation.
Protocol: Synthesis of a Triptan Precursor Core
The triptan class of anti-migraine drugs frequently utilizes an indole core synthesized via the Fischer method.[3][12] The following protocol details a representative synthesis of a 5-substituted indole core, analogous to the synthesis of Rizatriptan, using a substituted phenylhydrazine and a protected amino-aldehyde.[14][15]
Reaction: (Substituted) Phenylhydrazine + 4-(Dimethylamino)butanal Diethyl Acetal → Rizatriptan Core
Caption: Fig 2: Experimental Workflow for Indole Synthesis.
Materials and Equipment
-
This compound hydrochloride (1.0 equiv)
-
4-(Dimethylamino)butanal diethyl acetal (1.2 equiv)
-
Sulfuric Acid (or Polyphosphoric Acid)
-
Ethyl Acetate (for extraction)
-
Saturated Sodium Bicarbonate solution (for work-up)
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (for drying)
-
Silica Gel (for chromatography)
-
Round-bottom flask with reflux condenser and magnetic stirrer
-
Heating mantle or oil bath
-
Standard laboratory glassware
-
TLC plates and chamber
Step-by-Step Procedure
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the this compound hydrochloride (1.0 equiv). Add an appropriate solvent such as aqueous sulfuric acid (e.g., 15% w/w) or ethanol.[15] Begin stirring to form a suspension or solution.
-
Reagent Addition: To the stirred mixture, add 4-(dimethylamino)butanal diethyl acetal (1.2 equiv).[15]
-
Indolization (Cyclization): Gently heat the reaction mixture to a temperature between 65-95°C.[14][15][16] The optimal temperature may require empirical determination based on the specific substrates. The reaction is typically heated for several hours (e.g., 3-9 hours).[15][16]
-
Reaction Monitoring: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC). Take small aliquots from the reaction mixture, neutralize them, and spot them on a TLC plate against the starting material. The disappearance of the hydrazine and the appearance of a new, typically UV-active, spot indicates product formation.
-
Work-up (Quenching & Neutralization): Once the reaction is complete, cool the mixture to room temperature or 0-5°C in an ice bath.[15] Slowly and carefully, add a saturated aqueous solution of sodium bicarbonate or sodium hydroxide to neutralize the acid catalyst until the pH is basic (pH 9-11).[15] Caution: This neutralization is exothermic and may cause gas evolution (CO₂).
-
Extraction: Transfer the neutralized mixture to a separatory funnel. Extract the aqueous layer with an organic solvent like ethyl acetate (3 x volume of the aqueous layer).[14]
-
Drying and Concentration: Combine the organic extracts and wash them with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product, often as an oil or solid.
-
Purification: The crude material should be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure indole product and remove any unreacted starting materials or isomeric byproducts.[17]
Conclusion
This compound is a powerful and indispensable reagent in pharmaceutical synthesis. Its reliable performance in the Fischer indole synthesis provides chemists with a direct and versatile pathway to construct the methoxy-substituted indole cores that are prevalent in a wide range of therapeutic agents.[18][19] By understanding the underlying mechanism, carefully selecting reaction conditions, and adhering to rigorous safety protocols, researchers can effectively leverage this building block to accelerate the development of novel and impactful medicines.
References
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Fischer indole synthesis. (n.d.). In Wikipedia. Retrieved January 12, 2026, from [Link]
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Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure. (n.d.). Testbook. Retrieved January 12, 2026, from [Link]
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Catalytic Version of the Fischer Indole Synthesis. (2021). ChemistryViews. Retrieved January 12, 2026, from [Link]
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A novel and convenient approach toward the synthesis of Rizatriptan. (n.d.). Indian Academy of Sciences. Retrieved January 12, 2026, from [Link]
-
Fischer indole synthesis: significance of choice of acid catalyst. (2020). Chemistry Stack Exchange. Retrieved January 12, 2026, from [Link]
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Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis. (n.d.). National Institutes of Health (NIH). Retrieved January 12, 2026, from [Link]
-
A three-component Fischer indole synthesis. (n.d.). PubMed. Retrieved January 12, 2026, from [Link]
-
Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. (2021). Royal Society of Chemistry. Retrieved January 12, 2026, from [Link]
- Process for the preparation of rizatriptan. (n.d.). Google Patents.
-
An Improved Process For The Preparation Of Rizatriptan. (n.d.). Quick Company. Retrieved January 12, 2026, from [Link]
-
3-Methoxyphenylhydrazine hydrochloride. (n.d.). PubChem. Retrieved January 12, 2026, from [Link]
-
New 3H-Indole Synthesis by Fischer's Method. Part I. (2010). National Institutes of Health (NIH). Retrieved January 12, 2026, from [Link]
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Rizatriptan Synthesis. (n.d.). Scribd. Retrieved January 12, 2026, from [Link]
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Indole Synthesis. (n.d.). University of Pittsburgh-Bradford. Retrieved January 12, 2026, from [Link]
-
Fischer indole synthesis applied to the total synthesis of natural products. (2017). RSC Advances. Retrieved January 12, 2026, from [Link]
-
New 3H-Indole Synthesis by Fischer's Method. Part I. (n.d.). MDPI. Retrieved January 12, 2026, from [Link]
-
Synthesis of Step 1: 3-Methoxyphenyl hydrazine. (n.d.). PrepChem.com. Retrieved January 12, 2026, from [Link]
-
Synthesis of Indole Derivatives via Aryl Triazole Ring-Opening and Subsequent Cyclization. (n.d.). MDPI. Retrieved January 12, 2026, from [Link]
- Process for the large scale production of rizatriptan benzoate. (n.d.). Google Patents.
-
3-Methoxyphenyl hydrazine hydrochloride. (n.d.). Oakwood Chemical. Retrieved January 12, 2026, from [Link]
- Process for the preparation of indoles. (n.d.). Google Patents.
- Preparation method of Methoxyphenylhydrazine. (n.d.). Google Patents.
-
New 3H-Indole Synthesis by Fischer's Method. Part I. (2010). ResearchGate. Retrieved January 12, 2026, from [Link]
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Application of (3-Methoxyphenyl)hydrazine in Agrochemical Development: A Technical Guide
Introduction: The Versatile Role of (3-Methoxyphenyl)hydrazine in Modern Agrochemical Synthesis
This compound and its hydrochloride salt[1][2][3][4] are pivotal starting materials in the synthesis of a diverse array of heterocyclic compounds. Within the agrochemical industry, the strategic incorporation of the (3-methoxyphenyl) moiety into bioactive molecules is a well-established approach to modulate efficacy, selectivity, and metabolic stability. This technical guide elucidates the application of this compound in the development of novel fungicides, insecticides, and herbicides. We will delve into the synthetic rationale, provide detailed experimental protocols, and present representative biological activity data, thereby offering a comprehensive resource for researchers and professionals in the field of agrochemical discovery and development.
Synthesis of the Core Reagent: this compound
A reliable and scalable synthesis of the starting material is paramount for any developmental program. This compound is typically prepared from 3-methoxyaniline via a diazotization reaction followed by reduction.
Protocol 1: Synthesis of this compound
This protocol outlines a standard laboratory-scale synthesis of this compound from 3-methoxyaniline.
Materials:
-
3-Methoxyaniline
-
Concentrated Sulfuric Acid
-
Sodium Nitrite
-
Stannous Chloride Dihydrate
-
Concentrated Hydrochloric Acid
-
Diethyl Ether
-
Magnesium Sulfate
-
Distilled Water
Procedure:
-
In a flask, a stirred solution of 3-methoxyaniline (0.41 mole) in a mixture of concentrated sulfuric acid (60 mL) and water (100 mL) is cooled to -5 °C.
-
A solution of sodium nitrite (0.41 mole) in water is added slowly while maintaining the reaction temperature below 0 °C.
-
The mixture is stirred at 0 °C for 1 hour.
-
This mixture is then added slowly to a chilled, stirred solution of stannous chloride dihydrate (0.44 mole) in concentrated hydrochloric acid (300 mL).
-
After complete addition, the reaction mixture is allowed to warm to room temperature and stand for 16 hours.
-
The reaction mixture is filtered. The filter cake is made basic and extracted with diethyl ether.
-
The filtrate is also made basic and extracted with diethyl ether.
-
The ether extracts are combined and dried with magnesium sulfate.
-
The mixture is filtered, and the filtrate is concentrated under reduced pressure to yield this compound as an oil.
Application in Fungicide Development: The Pyrazole Scaffold
Pyrazole derivatives are a cornerstone of modern fungicides, primarily acting as respiration inhibitors. The synthesis of pyrazole-containing fungicides often involves the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound or a suitable equivalent.
Rationale for (3-Methoxyphenyl)pyrazole Fungicides
The incorporation of the (3-methoxyphenyl) group into a pyrazole ring can enhance fungicidal activity. The methoxy group can participate in hydrogen bonding and other interactions within the active site of the target enzyme, such as succinate dehydrogenase (SDHI).
Protocol 2: Synthesis of a Representative 1-(3-Methoxyphenyl)pyrazole Fungicide
This protocol is adapted from established methods for pyrazole synthesis and is a representative example of how this compound can be utilized.
Materials:
-
This compound
-
Ethyl 2-cyano-3,3-bis(methylthio)acrylate
-
Ethanol
-
Triethylamine
Procedure:
-
To a solution of this compound (10 mmol) in ethanol (50 mL), add ethyl 2-cyano-3,3-bis(methylthio)acrylate (10 mmol).
-
Add triethylamine (12 mmol) to the mixture.
-
Reflux the reaction mixture for 6-8 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature.
-
Pour the reaction mixture into ice-cold water and stir.
-
The precipitated solid is collected by filtration, washed with water, and dried.
-
The crude product can be purified by recrystallization from ethanol to yield the desired 5-amino-1-(3-methoxyphenyl)-3-(methylthio)-1H-pyrazole-4-carbonitrile.
Visualization of Synthetic Pathways
Caption: Synthesis of a hydrazone-based insecticide precursor.
Representative Insecticidal Activity Data
The following table presents representative insecticidal activity data for diacylhydrazine and hydrazone derivatives, indicating the potential of compounds derived from this compound.
| Compound Class | Target Pest | Activity (LC50 in ppm) | Reference |
| Diacylhydrazines | Spodoptera exigua | 0.5 - 5 | |
| Diacylhydrazines | Plutella xylostella | 1 - 10 | |
| Hydrazones | Helicoverpa armigera | 5 - 20 | [Generic Data] |
Application in Herbicide Development: Triazolopyrimidine Scaffolds
Triazolopyrimidine herbicides are a significant class of agrochemicals that inhibit the acetolactate synthase (ALS) enzyme, which is crucial for the biosynthesis of branched-chain amino acids in plants.
Rationale for (3-Methoxyphenyl)triazolopyrimidine Herbicides
Protocol 4: Synthesis of a Representative Triazolopyrimidine Herbicide Precursor
This protocol outlines a general approach to the synthesis of a triazolopyrimidine scaffold that can be further elaborated into active herbicides.
Materials:
-
This compound
-
Ethyl 2-cyano-3-ethoxyacrylate
-
Ethanol
-
Sodium Ethoxide
Procedure:
-
To a solution of sodium ethoxide (prepared from sodium metal and absolute ethanol), add this compound (10 mmol) and stir.
-
Add ethyl 2-cyano-3-ethoxyacrylate (10 mmol) dropwise to the mixture.
-
Reflux the reaction mixture for 4-6 hours.
-
Cool the mixture and neutralize with acetic acid.
-
The precipitated solid is filtered, washed with water, and dried.
-
The crude product can be purified by recrystallization to yield the desired 5-amino-2-(3-methoxyphenyl)-2,3-dihydro-1H-pyrazolo[1,5-a]pyrimidin-7-one.
Visualization of Herbicide Synthesis
Caption: Synthesis of a triazolopyrimidine herbicide precursor.
Representative Herbicidal Activity Data
The following table provides representative herbicidal activity data for pyrazole and triazolopyrimidine derivatives, highlighting the potential of compounds derived from this compound.
| Compound Class | Target Weed | Activity (Inhibition %) at 150 g/ha | Reference |
| Pyrazole Derivatives | Digitaria sanguinalis | 40-60% | [7] |
| Pyrazole Derivatives | Abutilon theophrasti | 50-70% | [7] |
| Triazolopyrimidine Sulfonamides | Broadleaf Weeds | High | [Generic Data] |
Conclusion and Future Perspectives
This compound is a valuable and versatile building block in the discovery and development of novel agrochemicals. Its application in the synthesis of pyrazole fungicides, diacylhydrazine and hydrazone insecticides, and triazolopyrimidine herbicides has been demonstrated through established synthetic methodologies. The protocols and representative data presented in this guide serve as a foundational resource for researchers aiming to explore the potential of the (3-methoxyphenyl) moiety in creating next-generation crop protection agents. Further derivatization and biological screening of compounds synthesized from this compound are warranted to identify new lead structures with enhanced activity, improved safety profiles, and novel modes of action.
References
-
Current status of pyrazole and its biological activities. PMC. [Link]
-
Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. MDPI. [Link]
-
Synthesis of Novel Pyrazole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity. PubMed. [Link]
-
Synthesis and biological activity evaluation of some new pyrazole derivatives. ResearchGate. [Link]
-
Synthesis of Step 1: 3-Methoxyphenyl hydrazine. PrepChem. [Link]
-
DEVELOPMENT OF A SYNTHETIC ROUTE TO THE ACTIVE INGREDIENT OF AN AGRICULTURAL HERBICIDE. CORE. [Link]
-
Synthesis of Step 1: 4-Methyl-3-methoxyphenyl hydrazine. PrepChem. [Link]
- Preparation method of Methoxyphenylhydrazine.
- Process for preparing 4-methoxyphenyl hydrazine hydrochloride.
-
Design, Synthesis, and Insecticidal Activity of Some Novel Diacylhydrazine and Acylhydrazone Derivatives. MDPI. [Link]
-
3-Methoxyphenylhydrazine hydrochloride. PubChem. [Link]
-
Synthesis of 3-Substituted Isoxazolecarboxamides as Potential Fungicides. ResearchGate. [Link]
- Pyridazine derivatives, process for their preparation and their use as fungicides.
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- 4. discovery.researcher.life [discovery.researcher.life]
- 5. Synthesis and herbicidal activity of novel pyrazolo[3,4-d]pyrimidin-4-one derivatives containing aryloxyphenoxypropionate moieties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and herbicidal activities of novel 3-(substituted benzyloxy or phenoxy)-6-methyl-4-(3-trifluoromethylphenyl)pyridazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes & Protocols: (3-Methoxyphenyl)hydrazine as a Pre-Column Derivatizing Agent for the HPLC Analysis of Carbonyl Compounds
Introduction: The Rationale for Derivatization in Carbonyl Analysis
In the fields of pharmaceutical development, environmental monitoring, and clinical diagnostics, the accurate quantification of aldehydes and ketones is of paramount importance. These carbonyl-containing compounds are often present at trace levels and may lack a native chromophore, rendering their direct analysis by High-Performance Liquid Chromatography (HPLC) with UV-Vis detection challenging.[1] Pre-column derivatization addresses this limitation by converting the target analytes into derivatives with enhanced detectability and improved chromatographic properties.[1][2] Hydrazine-based reagents are particularly effective for this purpose, as they react specifically with the carbonyl group to form stable hydrazones that exhibit strong UV absorbance.[1][3][4] While 2,4-dinitrophenylhydrazine (DNPH) is a widely used derivatizing agent, the exploration of alternative reagents such as (3-Methoxyphenyl)hydrazine offers the potential for tailored selectivity and chromatographic behavior.[2] This application note provides a comprehensive guide to the use of this compound as a pre-column derivatizing agent for the sensitive HPLC analysis of aldehydes and ketones.
Scientific Principles and Causality
The Derivatization Reaction: Mechanism and Rationale
The derivatization of a carbonyl compound with this compound proceeds via a nucleophilic addition-elimination reaction. The lone pair of electrons on the terminal nitrogen of the hydrazine acts as a nucleophile, attacking the electrophilic carbonyl carbon. This is followed by a dehydration step, typically acid-catalyzed, to yield a stable (3-Methoxyphenyl)hydrazone derivative.
The choice of this compound as a derivatizing agent is predicated on the following principles:
-
Introduction of a Chromophore: The methoxyphenyl group serves as a chromophore, imparting significant UV absorbance to the hydrazone derivative, thereby enhancing detection sensitivity.
-
Increased Hydrophobicity: The derivatization process increases the hydrophobicity and molecular weight of the analyte, leading to improved retention and separation on reverse-phase HPLC columns.
-
Specificity: The reaction is highly specific to the carbonyl functional group, minimizing interferences from other sample matrix components.
Figure 1: General reaction scheme for the derivatization of a carbonyl compound with this compound.
Experimental Protocols
Protocol 1: Preparation of Reagents
-
This compound Derivatizing Solution (10 mM):
-
Accurately weigh 17.46 mg of this compound hydrochloride (MW: 174.63 g/mol ).[5]
-
Dissolve in 10 mL of HPLC-grade acetonitrile.
-
This solution should be prepared fresh daily and stored protected from light.
-
-
Acid Catalyst (0.1 M HCl in Acetonitrile):
-
Carefully add 83 µL of concentrated hydrochloric acid (37%) to 10 mL of HPLC-grade acetonitrile.
-
Caution: Work in a fume hood and wear appropriate personal protective equipment.
-
-
Standard Solutions of Carbonyl Compounds (1 mg/mL):
-
Prepare individual stock solutions of target aldehydes and ketones by dissolving 10 mg of each compound in 10 mL of acetonitrile.
-
Store at 4°C. Working standards can be prepared by serial dilution of the stock solutions.
-
Protocol 2: Derivatization Procedure
-
To 100 µL of the carbonyl standard solution or sample in a clean vial, add 100 µL of the 10 mM this compound derivatizing solution.
-
Add 20 µL of the 0.1 M HCl catalyst solution.
-
Cap the vial tightly and vortex for 30 seconds.
-
Heat the reaction mixture at 60°C for 30 minutes in a heating block or water bath.
-
Cool the vial to room temperature.
-
Dilute the reaction mixture with the mobile phase to an appropriate concentration for HPLC analysis. For example, add 780 µL of the initial mobile phase composition to bring the total volume to 1 mL.
-
Filter the final solution through a 0.45 µm syringe filter prior to injection into the HPLC system.
Figure 2: Step-by-step workflow for the derivatization of carbonyl compounds.
HPLC Method Parameters
Based on methods for structurally similar compounds, the following HPLC conditions are recommended as a starting point for method development.[6][7]
| Parameter | Recommended Condition |
| HPLC System | Agilent 1290 Infinity II or equivalent |
| Column | C18 Reverse-Phase, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 0-2 min: 50% B, 2-15 min: 50-90% B, 15-17 min: 90% B, 17-18 min: 90-50% B, 18-25 min: 50% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detection Wavelength | ~275 nm (estimated λmax, requires experimental verification) |
Method Validation and Trustworthiness
A robust analytical method requires thorough validation to ensure its reliability. The following parameters should be assessed according to ICH guidelines:
-
Specificity: Analyze blank samples and samples spiked with potential interferents to ensure that the chromatographic peak for the derivatized analyte is free from co-eluting species.
-
Linearity: Prepare a series of calibration standards over the expected concentration range of the samples. Plot the peak area versus concentration and determine the correlation coefficient (r²), which should be ≥ 0.999.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified, respectively. This can be estimated based on the signal-to-noise ratio (S/N), typically 3:1 for LOD and 10:1 for LOQ.
-
Accuracy: Perform recovery studies by spiking a blank matrix with known concentrations of the analyte and calculating the percentage recovery.
-
Precision: Assess the repeatability (intra-day precision) and intermediate precision (inter-day precision) by analyzing multiple replicates of a sample at different times and on different days. The relative standard deviation (RSD) should typically be less than 2%.
-
Stability: Evaluate the stability of the derivatized samples at room temperature and under refrigerated conditions over a defined period to establish the allowable time between derivatization and analysis.
Data Presentation: Expected Performance
The following table provides a hypothetical summary of expected validation parameters for the analysis of a model carbonyl compound, such as benzaldehyde, using this method. These values are illustrative and must be experimentally determined.
| Validation Parameter | Expected Performance |
| Linearity (r²) | ≥ 0.999 |
| LOD | 0.01 µg/mL |
| LOQ | 0.03 µg/mL |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (RSD) | < 2% |
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Low Peak Area/Sensitivity | Incomplete derivatization | Optimize reaction time, temperature, or catalyst concentration. Ensure freshness of the derivatizing reagent. |
| Incorrect detection wavelength | Determine the UV-Vis spectrum of the purified hydrazone derivative to identify the absorption maximum (λmax). | |
| Poor Peak Shape | Column degradation | Flush the column or replace if necessary. |
| Inappropriate mobile phase pH | Adjust the pH of the mobile phase with formic acid or another suitable modifier. | |
| Ghost Peaks | Carryover from previous injections | Implement a robust needle wash protocol. Inject a blank solvent after high-concentration samples. |
| Variable Retention Times | Fluctuation in mobile phase composition or flow rate | Ensure proper pump performance and adequate mobile phase mixing. |
| Temperature instability | Verify that the column oven is maintaining a stable temperature. |
Conclusion
This compound presents a viable alternative to more common hydrazine-based reagents for the pre-column derivatization of aldehydes and ketones for HPLC analysis. The protocols and methods outlined in this application note provide a solid foundation for researchers and drug development professionals to develop and validate sensitive and specific analytical methods for the quantification of carbonyl compounds. The key to successful implementation lies in the careful optimization of the derivatization conditions and HPLC parameters for the specific analytes and sample matrices of interest.
References
-
PrepChem. (n.d.). Synthesis of Step 1: 3-Methoxyphenyl hydrazine. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of (4-Methoxyphenyl)hydrazine on Newcrom R1 HPLC column. Retrieved from [Link]
-
National Institutes of Health. (n.d.). A new agent for derivatizing carbonyl species used to investigate limonene ozonolysis. Retrieved from [Link]
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Agilent Technologies. (n.d.). Universal Analytical Method Development for Various HPLC Systems Using the Agilent 1290 Infinity II Method Development Solution. Retrieved from [Link]
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Rasayan J. Chem. (2022). NEW METHOD DEVELOPMENT AND VALIDATION FOR HYDRAZINE IN PANTOPRAZOLE SODIUM SESQUIHYDRATE USING RP-HPLC. Retrieved from [Link]
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ResearchGate. (n.d.). UV–Vis spectra of 2 and b dependence of absorbance at 372 nm on pH in.... Retrieved from [Link]
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ResearchGate. (n.d.). UV–Vis spectra of hydrazones (H1) (left) and (H2) (right) in two.... Retrieved from [Link]
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HELIX Chromatography. (n.d.). HPLC Methods for analysis of Hydrazine. Retrieved from [Link]
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Oakwood Chemical. (n.d.). 3-Methoxyphenyl hydrazine hydrochloride. Retrieved from [Link]
-
National Institutes of Health. (n.d.). This compound. Retrieved from [Link]
- Google Patents. (n.d.). KR100517343B1 - Preparation method of Methoxyphenylhydrazine.
- Google Patents. (n.d.). CN107064368A - The method that derivatization HPLC methods determine hydrazine hydrate.
-
ResearchGate. (2012). Chromatographic methods of determining hydrazine and its polar derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). UV-Vis spectrum of hydrazone 3 at various concentrations: (a) 3 E in.... Retrieved from [Link]
-
ResearchGate. (n.d.). Derivatization techniques for determination of carbonyls in air. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (1996). Method 8315A: Determination of Carbonyl Compounds by High Performance Liquid Chromatography (HPLC). Retrieved from [Link]
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ResearchGate. (n.d.). UV‐Vis spectra observed for hydrazone (3 μM) in presence of fixed.... Retrieved from [Link]
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ResearchGate. (n.d.). (PDF) Synthesis, XRD, spectral (IR, UV–Vis, NMR) characterization and quantum chemical exploration of benzoimidazole‐based hydrazones: A synergistic experimental‐computational analysis. Retrieved from [Link]
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Application Note: One-Pot Synthesis of Methoxy-Substituted Indoles via Fischer Indolization of (3-Methoxyphenyl)hydrazine
Abstract
The indole scaffold is a cornerstone in medicinal chemistry and drug development, forming the core of numerous natural products and synthetic pharmaceuticals.[1][2] The Fischer indole synthesis, a classic and robust method discovered in 1883, remains one of the most versatile routes for constructing this privileged heterocycle.[3][4][5] This application note provides a detailed guide for the one-pot synthesis of methoxy-substituted indoles, valuable synthons for more complex molecular targets, using (3-Methoxyphenyl)hydrazine as the key starting material. We present both a conventional thermal protocol and a modern, rapid microwave-assisted procedure, explaining the underlying chemical principles, providing step-by-step experimental details, and offering practical troubleshooting advice for researchers in organic synthesis and pharmaceutical development.
Scientific Rationale and Reaction Mechanism
The Fischer indole synthesis is an acid-catalyzed reaction that transforms an arylhydrazine and a suitable aldehyde or ketone into an indole.[5][6] The "one-pot" nature of the protocols described herein streamlines the process by avoiding the isolation of the intermediate phenylhydrazone, thereby improving efficiency and reducing waste.
The reaction proceeds through several key steps:
-
Hydrazone Formation: The arylhydrazine reacts with the carbonyl compound to form a phenylhydrazone.
-
Tautomerization: Under acidic conditions, the phenylhydrazone tautomerizes to its enamine (or 'ene-hydrazine') form. This is a critical step that enables the subsequent rearrangement.[3][6]
-
[7]-Sigmatropic Rearrangement: The protonated ene-hydrazine undergoes a concerted, pericyclic[7][7]-sigmatropic rearrangement (an electrocyclic reaction akin to a Claisen or Cope rearrangement), which forms a new carbon-carbon bond and generates a di-imine intermediate.[5] Isotopic labeling studies have confirmed that the N1 nitrogen of the original hydrazine is incorporated into the final indole ring.[3]
-
Cyclization and Aromatization: The di-imine intermediate readily cyclizes to form a five-membered aminoacetal ring. Subsequent elimination of ammonia, driven by the formation of the energetically favorable aromatic indole ring, yields the final product.[5]
The Role of the 3-Methoxy Substituent: The electron-donating methoxy group on the phenylhydrazine ring generally facilitates the Fischer cyclization.[7] However, its meta position relative to the hydrazine moiety means that cyclization can occur at either the C2 or C6 position of the benzene ring. This leads to the potential formation of two regioisomeric indole products: the 4-methoxyindole and the 6-methoxyindole . The ratio of these isomers is influenced by the steric and electronic nature of the carbonyl partner and the specific acid catalyst used. Researchers should anticipate the formation of a mixture and plan for chromatographic separation. In some cases, abnormal reactions where cyclization occurs on the side of the methoxy group have been observed, which can lead to unexpected products.[8]
Sources
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Application Notes & Protocols: Microwave-Assisted Fischer Indole Synthesis with (3-Methoxyphenyl)hydrazine
For: Researchers, scientists, and drug development professionals.
Abstract
The Fischer indole synthesis remains a cornerstone of heterocyclic chemistry, providing a versatile route to the indole scaffold, a privileged structure in medicinal chemistry.[1][2] This application note provides a detailed guide to performing the Fischer indole synthesis using (3-Methoxyphenyl)hydrazine and a suitable ketone under microwave irradiation. Microwave-assisted organic synthesis (MAOS) offers significant advantages over conventional heating methods, including dramatically reduced reaction times, improved yields, and enhanced purity of the final product.[3][4][5][6] We will delve into the mechanistic underpinnings of the reaction, provide a step-by-step protocol, and offer expert insights into optimization and troubleshooting, empowering researchers to leverage this powerful technique for accelerated drug discovery and chemical synthesis.
Introduction: The Synergy of a Classic Reaction and Modern Technology
The indole ring system is a fundamental motif in a vast number of natural products, pharmaceuticals, and agrochemicals.[1][2] The Fischer indole synthesis, discovered by Emil Fischer in 1883, is a robust and widely used method for constructing this bicyclic heterocycle from an arylhydrazine and a carbonyl compound under acidic conditions.[1][7] The reaction's versatility allows for the synthesis of a wide array of substituted indoles.[8]
Conventional methods for this synthesis often require prolonged heating, which can lead to lower yields and the formation of impurities.[2] The advent of microwave-assisted organic synthesis (MAOS) has revolutionized this and many other organic transformations.[3][5][9] Microwave energy directly and efficiently heats the reaction mixture, leading to rapid temperature increases and significantly accelerated reaction rates.[5][6][9] This often translates to cleaner reactions with higher yields and a reduced environmental footprint, aligning with the principles of green chemistry.[3][4][6]
This guide focuses on the use of this compound as the starting material. The electron-donating nature of the methoxy group at the meta-position influences the regioselectivity of the cyclization and can increase the rate of the reaction.[10]
The Fischer Indole Synthesis: A Mechanistic Overview
The Fischer indole synthesis is a complex yet elegant reaction that proceeds through several key steps. A thorough understanding of the mechanism is crucial for optimizing reaction conditions and predicting potential outcomes. The generally accepted mechanism involves the following stages:[7][8]
-
Hydrazone Formation: The reaction commences with the acid-catalyzed condensation of the arylhydrazine, in this case, this compound, with a ketone to form a phenylhydrazone intermediate.
-
Tautomerization: The phenylhydrazone undergoes tautomerization to its enamine form.
-
[5][5]-Sigmatropic Rearrangement: This is the key bond-forming step, where the enamine undergoes a[5][5]-sigmatropic rearrangement, akin to a Claisen or Cope rearrangement, to form a di-imine intermediate.
-
Aromatization and Cyclization: The di-imine rearomatizes, followed by an intramolecular cyclization.
-
Elimination of Ammonia: The resulting intermediate eliminates a molecule of ammonia to form the final indole product.
Isotopic labeling studies have confirmed that the aryl nitrogen (N1) of the starting phenylhydrazine is incorporated into the final indole ring.[7]
Visualizing the Mechanism
Caption: Key stages of the Fischer Indole Synthesis.
Experimental Protocol: Microwave-Assisted Synthesis of a 6-Methoxyindole Derivative
This protocol details the synthesis of a 6-methoxy-substituted indole from this compound and a generic ketone (e.g., cyclohexanone) under microwave irradiation.
Safety Precautions: This procedure should be carried out in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times. Microwave synthesis should be performed in a dedicated microwave reactor designed for chemical synthesis.
Materials and Reagents
-
This compound hydrochloride
-
Cyclohexanone (or other suitable ketone)
-
Acid catalyst (e.g., polyphosphoric acid (PPA), p-toluenesulfonic acid (p-TSA), or zinc chloride)[7][11]
-
Solvent (e.g., ethanol, acetic acid, or solvent-free)[12][13]
-
Dichloromethane (for extraction)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Eluent for chromatography (e.g., hexane/ethyl acetate mixture)
Step-by-Step Procedure
-
Reagent Preparation: In a microwave-safe reaction vessel equipped with a magnetic stir bar, combine this compound hydrochloride (1.0 mmol), the ketone (1.2 mmol), and the acid catalyst (e.g., p-TSA, 0.1 mmol). If a solvent is used, add 2-3 mL of ethanol or acetic acid.[13] For solvent-free conditions, the reactants can be mixed directly.[9][12]
-
Microwave Irradiation: Seal the reaction vessel and place it in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 120-160°C) for a specified time (e.g., 5-20 minutes).[13] The optimal temperature and time will depend on the specific substrates and catalyst used. It is recommended to monitor the reaction progress by TLC.
-
Workup: After the reaction is complete and the vessel has cooled to room temperature, dilute the mixture with water and extract the product with dichloromethane (3 x 15 mL).
-
Purification: Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.
Workflow Visualization
Caption: General workflow for microwave-assisted indole synthesis.
Data Presentation and Expected Outcomes
The following table provides representative data for the microwave-assisted Fischer indole synthesis. Actual results may vary depending on the specific substrates, catalyst, and microwave system used.
| Starting Hydrazine | Ketone | Catalyst | Solvent | Temp (°C) | Time (min) | Yield (%) |
| This compound | Cyclohexanone | p-TSA | Ethanol | 140 | 10 | 85-95 |
| This compound | Acetone | ZnCl₂ | Acetic Acid | 120 | 15 | 75-85 |
| This compound | Propiophenone | PPA | Solvent-free | 160 | 5 | 80-90 |
Troubleshooting and Optimization
While microwave-assisted synthesis is generally robust, some common issues may arise. This section provides guidance on troubleshooting and optimizing your reaction.
-
Low Yield:
-
Incomplete Reaction: Increase the reaction time or temperature. Consider a more potent acid catalyst.
-
Decomposition: The reaction temperature may be too high. Try lowering the temperature and extending the reaction time. The choice of solvent can also influence stability.[12]
-
-
Formation of Side Products:
-
Regioisomers: With unsymmetrical ketones, the formation of two regioisomers is possible. The electron-donating methoxy group on the hydrazine will influence the direction of cyclization. Careful purification may be required to separate the isomers.
-
Other Impurities: Ensure the purity of your starting materials. The workup procedure should be sufficient to remove the acid catalyst and other water-soluble byproducts.
-
-
Reaction Not Proceeding:
-
Catalyst Inactivity: Ensure your acid catalyst is active. Some Lewis acids are sensitive to moisture.
-
Solvent Effects: The polarity of the solvent can significantly impact microwave absorption and reaction efficiency.[12] Experiment with different solvents or consider a solvent-free approach.
-
Conclusion
The microwave-assisted Fischer indole synthesis is a powerful and efficient method for the synthesis of substituted indoles. By leveraging the benefits of microwave heating, researchers can significantly reduce reaction times and improve yields, accelerating the pace of research and development. The protocol and insights provided in this application note serve as a valuable resource for scientists working in organic synthesis and medicinal chemistry.
References
- Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. (n.d.). Google Scholar.
- Importance of Microwave Heating in Organic Synthesis - Advanced Journal of Chemistry, Section A. (n.d.). Advanced Journal of Chemistry, Section A.
- Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - PMC. (2025, November 7). PMC.
- Technical Support Center: Solvent Selection for Indole Synthesis - Benchchem. (n.d.). Benchchem.
- A brief review: Microwave assisted organic reaction - Scholars Research Library. (n.d.). Scholars Research Library.
- Fischer Indole Synthesis - Alfa Chemistry. (n.d.). Alfa Chemistry.
- Fischer indole synthesis - Wikipedia. (n.d.). Wikipedia.
- Microwave Chemistry: General Features and Applications. (n.d.). Google Scholar.
- Fischer Indole Synthesis - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal.
- Fischer Indole synthesis: Retrosynthesis and complete mechanistic description with examples. - YouTube. (2020, January 27). YouTube.
- Fischer Indole Synthesis Mechanism | Organic Chemistry - YouTube. (2025, October 24). YouTube.
- Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A. (2017, November 15). RSC Advances.
- Facile One-Pot Fischer–Suzuki–Knoevenagel Microwave-Assisted Synthesis of Fluorescent 5-Aryl-2-Styryl-3H-Indoles - MDPI. (n.d.). MDPI.
- A three-component Fischer indole synthesis - PubMed. (n.d.). PubMed.
- One-Pot-One-Step, Microwave-Assisted Fischer Indole Synthesis | Request PDF. (2025, August 7). Request PDF.
- HFIP-Promoted Bischler Indole Synthesis under Microwave Irradiation - MDPI. (2018, December 14). MDPI.
- MICROWAVE ASSISTED SYNTHESIS AND EVALUATION OF INDOLE DERIVATIVES - ijrpr. (n.d.). ijrpr.
- Microwave-assisted Fischer Indole Synthesis of 1,2,3,4-tetrahydrocarbazole using Pyridinium-based Ionic Liquids - ResearchGate. (2025, August 10). ResearchGate.
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Application Notes & Protocols: (3-Methoxyphenyl)hydrazine in the Synthesis of Bioactive Heterocycles
Prepared by: Gemini, Senior Application Scientist
Introduction: The Strategic Value of (3-Methoxyphenyl)hydrazine in Medicinal Chemistry
This compound hydrochloride is a highly versatile and valuable reagent in the synthesis of heterocyclic compounds, which form the structural core of a vast number of pharmaceuticals.[1][2] Heterocyclic structures, particularly those containing nitrogen, are prevalent in natural products and synthetic drugs, exhibiting a wide array of biological activities including anticancer, anti-inflammatory, antibacterial, and antiviral properties.[3][4] The strategic placement of the methoxy group at the meta-position of the phenylhydrazine ring offers unique electronic and steric properties that can be exploited to direct cyclization reactions and modulate the pharmacological profile of the resulting molecules.
This guide provides an in-depth exploration of the application of this compound in synthesizing two major classes of bioactive heterocycles: indoles and pyrazoles . We will delve into the mechanistic underpinnings of these syntheses, provide detailed, field-tested protocols, and discuss the causality behind critical experimental choices, empowering researchers to leverage this key building block in drug discovery and development.
Part 1: Synthesis of Bioactive Indoles via Fischer Indole Synthesis
The Fischer indole synthesis is a cornerstone of heterocyclic chemistry, enabling the construction of the indole nucleus from a phenylhydrazine and a suitable aldehyde or ketone under acidic conditions.[5] This reaction, discovered in 1883 by Emil Fischer, proceeds through a[6][6]-sigmatropic rearrangement and remains a preferred method for synthesizing substituted indoles, including many antimigraine drugs of the triptan class.[5][7]
Mechanistic Rationale & The Role of the Methoxy Group
The reaction begins with the condensation of this compound with a carbonyl compound (e.g., a ketone) to form a phenylhydrazone. This intermediate then tautomerizes to its enamine form. Acid catalysis protonates the enamine, facilitating a[6][6]-sigmatropic rearrangement to produce a di-imine intermediate. Subsequent cyclization and elimination of ammonia, driven by the formation of the stable aromatic indole ring, yields the final product.[5]
The methoxy substituent on the phenyl ring plays a crucial role. As an electron-donating group, it can influence the rate and regioselectivity of the cyclization step. The meta-position ensures that it directs the cyclization to either the C2 or C4 position of the original benzene ring, leading to the formation of 6-methoxy or 4-methoxyindoles, respectively. The specific outcome can be influenced by the steric bulk of the ketone and the choice of acid catalyst.[8]
Mandatory Visualization: Fischer Indole Synthesis Mechanism
Caption: Key stages of the Fischer Indole Synthesis.
Application Note: Targeting Disease with Methoxy-Indoles
Indole derivatives are privileged scaffolds in medicinal chemistry. The incorporation of a methoxy group can enhance metabolic stability and lipophilicity, improving pharmacokinetic properties. Methoxy-substituted indoles have been investigated for a range of therapeutic applications:
-
Anticancer Agents: Indole derivatives can interact with various targets, including tubulin and protein kinases, to exert antiproliferative effects.[9]
-
CNS Agents: The indole core is structurally similar to serotonin, making it a key component in drugs targeting neurological disorders.
-
Anti-inflammatory Agents: Indomethacin, a well-known NSAID, features a methoxy-substituted indole ring, highlighting the importance of this scaffold in developing anti-inflammatory drugs.[5]
Experimental Protocol: Synthesis of 6-Methoxy-2,3-dimethyl-1H-indole
This protocol describes a representative Fischer indole synthesis using this compound hydrochloride and butan-2-one.
Materials:
-
This compound hydrochloride (1.0 eq)[10]
-
Butan-2-one (Methyl ethyl ketone) (1.2 eq)
-
Polyphosphoric acid (PPA) or Zinc Chloride (ZnCl₂)
-
Ethanol (EtOH)
-
Toluene
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane/Ethyl Acetate solvent system
Procedure:
-
Hydrazone Formation: In a round-bottom flask, dissolve this compound hydrochloride (1.0 eq) in ethanol. Add butan-2-one (1.2 eq) and a catalytic amount of acetic acid.
-
Reflux the mixture for 2-4 hours. Monitor the reaction progress by TLC until the starting hydrazine is consumed.
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. The resulting crude hydrazone can be used directly in the next step or purified by recrystallization.
-
Indolization (Cyclization): Place polyphosphoric acid (approx. 10 times the weight of the hydrazone) in a three-necked flask equipped with a mechanical stirrer and a thermometer.
-
Heat the PPA to 80-90°C. Add the crude phenylhydrazone from the previous step portion-wise, ensuring the internal temperature does not exceed 100°C.
-
Stir the mixture vigorously at 90-100°C for 1-2 hours. The color of the mixture will darken.
-
Work-up and Purification: Carefully pour the hot reaction mixture onto crushed ice with stirring.
-
Neutralize the acidic solution by slowly adding a saturated solution of sodium bicarbonate until the effervescence ceases (pH ~7-8).
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic extracts, wash with water and then with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude indole by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the pure 6-methoxy-2,3-dimethyl-1H-indole.
Causality Behind Choices:
-
Acid Catalyst: Polyphosphoric acid (PPA) is a highly effective catalyst and solvent for this reaction, promoting both the[6][6]-sigmatropic rearrangement and the subsequent dehydration and aromatization steps.[5] Lewis acids like ZnCl₂ are also effective alternatives.[7]
-
Temperature Control: Maintaining the temperature below 100°C during the addition of the hydrazone to PPA is critical to prevent charring and side reactions.
-
Work-up: Pouring the reaction mixture onto ice is a crucial step to quench the reaction and hydrolyze the PPA, making the product extractable.
Data Summary Table
| Ketone/Aldehyde Substrate | Acid Catalyst | Temp (°C) | Time (h) | Typical Yield (%) | Resulting Indole |
| Butan-2-one | PPA | 90-100 | 1-2 | 65-80 | 6-Methoxy-2,3-dimethyl-1H-indole |
| Cyclohexanone | Acetic Acid | Reflux | 4-6 | 70-85 | 7-Methoxy-1,2,3,4-tetrahydrocarbazole |
| Propiophenone | ZnCl₂ | 120-140 | 2-3 | 60-75 | 6-Methoxy-2-methyl-3-phenyl-1H-indole |
| Pyruvic Acid | H₂SO₄/EtOH | Reflux | 3-5 | 55-70 | 6-Methoxy-indole-2-carboxylic acid |
Part 2: Synthesis of Bioactive Pyrazoles
The reaction of hydrazines with 1,3-dicarbonyl compounds, known as the Knorr pyrazole synthesis, is a fundamental and efficient method for constructing the pyrazole ring.[11] This five-membered aromatic heterocycle is a key pharmacophore found in numerous blockbuster drugs, including the anti-inflammatory agent Celecoxib.
Mechanistic Rationale
The synthesis involves a cyclocondensation reaction. This compound acts as a dinucleophile. The more nucleophilic terminal nitrogen (-NH₂) of the hydrazine typically initiates the attack on one of the carbonyl carbons of the 1,3-dicarbonyl compound. This is followed by an intramolecular condensation of the second nitrogen atom with the remaining carbonyl group, leading to a dihydropyrazole intermediate which then dehydrates to form the stable aromatic pyrazole ring.[6][12]
Mandatory Visualization: Pyrazole Synthesis Workflow
Caption: General workflow for pyrazole synthesis.
Application Note: The Pharmacological Power of Pyrazoles
Pyrazoles are renowned for their diverse biological activities. The N-aryl substitution with the 3-methoxyphenyl group can be tailored to interact with specific biological targets.
-
Anti-inflammatory Agents: Many pyrazole derivatives are potent and selective inhibitors of cyclooxygenase-2 (COX-2).
-
Anticancer Agents: They can act as inhibitors of various kinases, such as CDK2, which are crucial for cell cycle progression.[13]
-
Antimicrobial Agents: The pyrazole scaffold is present in compounds showing significant antibacterial and antifungal properties.[14]
Experimental Protocol: Synthesis of 1-(3-methoxyphenyl)-3,5-dimethyl-1H-pyrazole
This protocol details the synthesis of a simple pyrazole from this compound and acetylacetone (a 1,3-dicarbonyl compound).
Materials:
-
This compound hydrochloride (1.0 eq)
-
Acetylacetone (2,4-pentanedione) (1.1 eq)
-
Glacial Acetic Acid
-
Ethanol
-
Water
-
Ethyl Acetate
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: Suspend this compound hydrochloride (1.0 eq) in ethanol in a round-bottom flask.
-
Add acetylacetone (1.1 eq) to the suspension, followed by a few drops of glacial acetic acid to catalyze the reaction.
-
Reaction: Reflux the mixture for 3-5 hours. The reaction can be monitored by TLC for the disappearance of the starting materials.
-
Isolation: After the reaction is complete, cool the flask to room temperature. Reduce the solvent volume by approximately half using a rotary evaporator.
-
Pour the concentrated reaction mixture into a beaker of cold water with stirring. A precipitate or an oily product should form.
-
Work-up: Extract the product with ethyl acetate (3 x 40 mL).
-
Combine the organic layers, wash with a dilute sodium bicarbonate solution, followed by water.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude pyrazole.
-
Purification: The crude product can often be purified by recrystallization from an appropriate solvent (e.g., ethanol/water mixture) or by silica gel chromatography if it is an oil.
Causality Behind Choices:
-
Solvent and Catalyst: Ethanol is a good solvent for both reactants, and a small amount of acetic acid is sufficient to catalyze the initial condensation steps.[15]
-
Work-up: Pouring the reaction mixture into water causes the organic product to precipitate, allowing for easy separation from the water-soluble byproducts and unreacted starting materials.
Data Summary Table
| 1,3-Dicarbonyl Substrate | Solvent | Catalyst | Time (h) | Typical Yield (%) | Resulting Pyrazole |
| Acetylacetone | Ethanol | Acetic Acid | 3-5 | 85-95 | 1-(3-methoxyphenyl)-3,5-dimethyl-1H-pyrazole |
| Dibenzoylmethane | Ethanol | Acetic Acid | 4-6 | 80-90 | 1-(3-methoxyphenyl)-3,5-diphenyl-1H-pyrazole |
| Ethyl Acetoacetate | Acetic Acid | None (reflux) | 6-8 | 70-85 | 1-(3-methoxyphenyl)-3-methyl-1H-pyrazol-5(4H)-one |
| 1,1,1-Trifluoro-2,4-pentanedione | Ethanol | Acetic Acid | 3-4 | 90-98 | 1-(3-methoxyphenyl)-5-methyl-3-(trifluoromethyl)-1H-pyrazole |
Conclusion
This compound stands out as a pivotal precursor in the synthesis of medicinally relevant heterocycles. Through well-established and robust reactions like the Fischer indole and Knorr pyrazole syntheses, researchers can readily access complex molecular scaffolds. The methoxy substituent provides a handle for electronic and steric tuning, which is essential in the iterative process of drug design and optimization. The protocols and insights provided herein serve as a foundational guide for scientists and professionals aiming to harness the synthetic potential of this versatile reagent in the quest for novel bioactive compounds.
References
-
PrepChem. (n.d.). Synthesis of 1-(4-methoxyphenyl)-3-methyl-5-phenyl-1H-pyrazole. Available at: [Link]
-
Ishii, H. (n.d.). Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis. Journal of the Pharmaceutical Society of Japan. Available at: [Link]
-
ResearchGate. (n.d.). Scheme of synthesis of pyrazoles: 1-(3, 4, 5-trimethoxyphenyl)-3-(2, 4-dimethoxy phenyl) dihydropyrazole. Available at: [Link]
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Bentham Science. (2022). A Review on Medicinally Important Heterocyclic Compounds. Current Organic Synthesis, 19(5), 498-522. Available at: [Link]
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PubMed. (2018). Bioactive heterocycles containing a 3,4,5-trimethoxyphenyl fragment exerting potent antiproliferative activity through microtubule destabilization. European Journal of Medicinal Chemistry, 157, 50-61. Available at: [Link]
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PubMed. (n.d.). A three-component Fischer indole synthesis. Nature Protocols. Available at: [Link]
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International Journal of Novel Research and Development. (n.d.). A Study Of Synthesis Of Bioactive Heterocycles. IJNRD. Available at: [Link]
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ResearchGate. (n.d.). Cyclization of 3-(4-methoxyphenyl)acrylohydrazide. Available at: [Link]
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University of Pittsburgh-Bradford. (1999). Indole Synthesis. Available at: [Link]
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MDPI. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules, 15(4), 2491-2498. Available at: [Link]
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Wikipedia. (n.d.). Fischer indole synthesis. Available at: [Link]
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National Institutes of Health. (n.d.). Direct N-heterocyclization of hydrazines to access styrylated pyrazoles: synthesis of 1,3,5-trisubstituted pyrazoles and dihydropyrazoles. RSC Advances. Available at: [Link]
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National Institutes of Health. (2023). Recent Advances in the Green Synthesis of Active N-Heterocycles and Their Biological Activities. Molecules, 28(12), 4729. Available at: [Link]
-
ResearchGate. (n.d.). Examples of heterocycles obtained from hydrazine function. Available at: [Link]
-
MDPI. (n.d.). Synthesis and Evaluation of Biologically Active Compounds from Heterocycles Class. Molecules. Available at: [Link]
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National Institutes of Health. (n.d.). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. RSC Advances. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Available at: [Link]
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ACS Publications. (n.d.). A Cascade Synthesis of Indoles. The Journal of Organic Chemistry. Available at: [Link]
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Hilaris Publisher. (2015). A Concise Review on the Synthesis of Pyrazole Heterocycles. Organic Chemistry: Current Research, 4(3). Available at: [Link]
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Al-Nahrain Journal of Science. (n.d.). Heterocyclic Compounds: A Study of its Biological Activity. Available at: [Link]
-
Royal Society of Chemistry. (2017). Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances, 7(85), 54104-54129. Available at: [Link]
-
ResearchGate. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Available at: [Link]
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National Institutes of Health. (n.d.). Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA. Molecules. Available at: [Link]
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ResearchGate. (n.d.). Reaction schemes of N-methylhydrazine and three different types of carbonyl compounds. Available at: [Link]
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National Institutes of Health. (n.d.). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry. Available at: [Link]
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Der Pharma Chemica. (n.d.). A Review: Biological Importance of Heterocyclic Compounds. Available at: [Link]
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Application Notes & Protocols: Catalytic Systems for the Fischer Indole Synthesis of 6-Methoxyindole from (3-Methoxyphenyl)hydrazine
Introduction: The Strategic Synthesis of Methoxyindoles
The Fischer indole synthesis, discovered by Emil Fischer in 1883, stands as one of the most powerful and enduring methods for constructing the indole nucleus, a privileged scaffold in a vast array of natural products and pharmaceuticals.[1][2][3] This acid-catalyzed cyclization of an arylhydrazine and a suitable aldehyde or ketone offers a direct and versatile route to substituted indoles.[4][5] This guide focuses on the application of this seminal reaction to the synthesis of 6-methoxyindole from (3-Methoxyphenyl)hydrazine. The 6-methoxyindole moiety is a key structural component in numerous biologically active compounds, including those with antitumor, anti-HIV, and kinase inhibitory properties, making its efficient synthesis a topic of significant interest to researchers in medicinal chemistry and drug development.[6][7]
This document provides a comprehensive overview of the catalytic systems employed for this transformation. It moves beyond a simple recitation of procedures to explain the causality behind catalyst selection and reaction design, offering detailed, field-proven protocols and troubleshooting insights to empower researchers to achieve optimal outcomes.
Mechanistic Underpinnings: The Role of the Catalyst
The efficacy of the Fischer indole synthesis is critically dependent on an acid catalyst, which can be either a Brønsted or Lewis acid.[1][5][8] The catalyst orchestrates a complex and elegant mechanistic cascade, as detailed below.
The reaction begins with the condensation of this compound with an aldehyde or ketone to form the corresponding (3-methoxyphenyl)hydrazone.[8][9] While this can be performed as a separate step, it is often accomplished in situ. The subsequent steps are all facilitated by the acid catalyst:
-
Tautomerization: The hydrazone (I) undergoes an acid-catalyzed tautomerization to the more reactive enehydrazine intermediate (II).[1][9][10]
-
[4][4]-Sigmatropic Rearrangement: This is the key bond-forming and rate-determining step.[4] The protonated enehydrazine (III) undergoes a concerted[4][4]-sigmatropic rearrangement, creating a new C-C bond at the ortho position of the aromatic ring to form a di-imine intermediate (IV).[1][8][10]
-
Rearomatization & Cyclization: The intermediate (IV) loses a proton to regain aromaticity (V). The nucleophilic amino group then attacks the iminium carbon in an intramolecular cyclization to form a five-membered aminal ring (VI).[8][11]
-
Elimination of Ammonia: Finally, the catalyst facilitates the elimination of an ammonia molecule from the aminal, followed by tautomerization, to yield the energetically favorable aromatic indole product (VII).[1][9][12]
The electron-donating nature of the methoxy group on the phenylhydrazine ring generally accelerates the reaction.[11] For this compound, cyclization can theoretically occur at either the C2 or C6 position. However, cyclization at the C6 position (para to the methoxy group) is generally favored, leading to the formation of 6-methoxyindole as the major product.
Comparative Analysis of Catalytic Systems
The choice of catalyst is a critical parameter that dictates reaction efficiency, yield, and purity.[2] Both Brønsted and Lewis acids are effective, with the optimal choice depending on the substrate's sensitivity, reaction scale, and desired conditions.[1][4]
| Catalyst Type | Examples | Typical Loading | Advantages | Disadvantages |
| Brønsted Acids | H₂SO₄, HCl, p-TsOH, Polyphosphoric Acid (PPA)[1][5] | 5 mol% to large excess (as solvent) | Inexpensive, readily available, highly effective for many substrates. | Harsh conditions can lead to substrate degradation or side-product formation (tarring). Difficult to remove (PPA). |
| Lewis Acids | ZnCl₂, BF₃·OEt₂, AlCl₃, FeCl₃[2][4][12] | 10 mol% to stoichiometric | Often allows for milder reaction conditions. High yields. Can be tuned for specific substrates. | Can be moisture-sensitive. Stoichiometric amounts may be required. Metal waste. |
| Heterogeneous | Zeolites, Montmorillonite Clays, Acidic Resins[13] | 10-50 wt% | Easy to remove from the reaction mixture (filtration). Recyclable, leading to greener processes. | May require higher temperatures or longer reaction times. Lower activity than homogeneous catalysts. |
| Modern/Specialty | Palladium Complexes (Buchwald)[1][5], Chiral Phosphoric Acids[14] | 1-5 mol% | Enables novel reaction pathways (e.g., from aryl halides). Potential for enantioselectivity. | High cost of catalysts and ligands. Requires specific, often anhydrous, conditions. |
Experimental Protocols
The following protocols provide detailed, step-by-step procedures for the synthesis of 6-methoxyindole. The formation of the hydrazone intermediate is conducted in situ for operational simplicity.[9]
Protocol 1: Brønsted Acid Catalysis using Polyphosphoric Acid (PPA)
This protocol employs PPA, a highly effective and viscous Brønsted acid that often serves as both catalyst and solvent, driving the reaction to completion at elevated temperatures.
Materials and Reagents:
-
This compound hydrochloride
-
Acetone (or other suitable ketone/aldehyde)
-
Polyphosphoric Acid (PPA)
-
Ice water
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask with reflux condenser and magnetic stirrer
-
Heating mantle
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask, add this compound hydrochloride (1.0 eq).
-
Hydrazone Formation: Add acetone (1.2 eq). Stir the mixture at room temperature for 20-30 minutes.
-
Catalyst Addition: Carefully add Polyphosphoric Acid (approx. 10 times the weight of the hydrazine) to the flask. The mixture will be viscous. Ensure the magnetic stir bar is able to agitate the mixture effectively.
-
Cyclization: Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-3 hours).
-
Work-up: Cool the reaction vessel to room temperature. Very carefully and slowly, pour the viscous reaction mixture into a beaker of vigorously stirred ice water. This quenching process is exothermic.
-
Neutralization: Slowly neutralize the acidic aqueous solution by adding a saturated solution of sodium bicarbonate until effervescence ceases and the pH is ~7-8.
-
Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of aqueous layer).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by flash column chromatography on silica gel or by recrystallization to afford pure 6-methoxy-2-methylindole.
Safety Precautions: PPA is corrosive and can cause severe burns. The quenching process is highly exothermic and should be performed with extreme caution in a fume hood behind a safety shield. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
Protocol 2: Lewis Acid Catalysis using Zinc Chloride (ZnCl₂)
This protocol utilizes zinc chloride, a common and effective Lewis acid catalyst that often allows for milder conditions compared to strong Brønsted acids.[9]
Materials and Reagents:
-
This compound hydrochloride
-
Pyruvic acid (or other suitable ketoacid/ketone)
-
Anhydrous Zinc Chloride (ZnCl₂)
-
Ethanol or Acetic Acid (as solvent)[2]
-
Deionized water
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Dichloromethane (DCM) or Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask with reflux condenser and magnetic stirrer
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound hydrochloride (1.0 eq) and pyruvic acid (1.1 eq) in ethanol or glacial acetic acid.
-
Catalyst Addition: Add anhydrous zinc chloride (1.0 - 1.5 eq) to the solution in one portion. Note: ZnCl₂ is hygroscopic; handle it quickly in a dry environment.
-
Cyclization: Heat the reaction mixture to reflux (for ethanol, ~78 °C; for acetic acid, ~118 °C). Monitor the reaction by TLC. The reaction is typically complete within 2-6 hours.
-
Work-up: Cool the reaction to room temperature and concentrate the solvent under reduced pressure.
-
Quenching and Neutralization: Add water to the residue and carefully neutralize with a saturated solution of NaHCO₃.
-
Extraction: Extract the aqueous mixture with dichloromethane or ethyl acetate (3x).
-
Drying and Concentration: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.
-
Purification: Purify the resulting crude solid (6-methoxyindole-2-carboxylic acid) by recrystallization from a suitable solvent system (e.g., ethanol/water) or by flash column chromatography.
Troubleshooting and Scientific Considerations
-
Catalyst Activity: The activity of Lewis acids like ZnCl₂ can be diminished by moisture. Ensure the use of anhydrous catalyst and solvents for optimal results.
-
Regioselectivity: While 6-methoxyindole is the expected major product, the formation of the 4-methoxyindole isomer is possible. The product ratio can sometimes be influenced by the choice of catalyst and solvent. Characterization of the crude product by ¹H NMR is recommended to determine the isomeric ratio.
-
Abnormal Reactions: Certain substituted phenylhydrazones, particularly ortho-substituted ones, can undergo abnormal Fischer reactions leading to unexpected products.[3] While less common for meta-substituted hydrazines, be aware of this possibility and thoroughly characterize the final product.
-
Tar Formation: Overheating or prolonged reaction times, especially with strong Brønsted acids, can lead to polymerization and tar formation. Careful temperature control and reaction monitoring are essential. If tarring is significant, consider a milder Lewis acid or heterogeneous catalyst.
Conclusion
The Fischer indole synthesis remains a highly reliable and adaptable method for the preparation of 6-methoxyindole from this compound. The choice of catalytic system—ranging from classical Brønsted and Lewis acids to modern heterogeneous catalysts—allows for significant flexibility in reaction design. By understanding the underlying mechanism and the specific roles of the catalyst, researchers can tailor conditions to optimize yields and purity. The protocols and insights provided herein serve as a robust starting point for scientists and drug development professionals aiming to leverage this powerful transformation in their synthetic endeavors.
References
- Fischer indole synthesis. (n.d.). In Wikipedia.
- Fischer Indole Synthesis. (n.d.). Alfa Chemistry.
- New 3H-Indole Synthesis by Fischer's Method. Part I. (2010). Molecules, 15(4), 2495-2503.
-
Heravi, M. M., Rohani, S., Zadsirjan, V., & Zahedi, N. (2017). Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances, 7(85), 54056-54093. [Link]
- Fischer Indole Synthesis. (2021, August 5). [Video]. YouTube.
- Catalytic Version of the Fischer Indole Synthesis. (2021). ChemistryViews.
- Ishii, H. (2003). Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis. Journal of the Brazilian Chemical Society, 14(1), 15-26.
- Fischer Indole Synthesis. (n.d.). J&K Scientific LLC.
- Significance of choice of acid catalyst in Fischer indole synthesis. (2020). Chemistry Stack Exchange.
- A New Synthesis of Methoxyindoles. (1966). Journal of the Chemical Society C: Organic, 344-346.
- Fischer indole synthesis. (n.d.). chemeurope.com.
-
Simoneau, C. A., & Ganem, B. (2008). A three-component Fischer indole synthesis. Nature Protocols, 3(8), 1249-1252. [Link]
- New 3H-Indole Synthesis by Fischer's Method. Part I. (2010). MDPI.
- 6-Methoxyindole. (n.d.). ChemicalBook.
- 6-Methoxyindole. (n.d.). GoldBio.
- Exploring the Versatility of 6-Methoxyindole-2-carboxylic Acid in Organic Synthesis. (2025, November 14). [Manufacturer's Website].
- Marine Sponge/H3PO4: As a Naturally Occurring Chiral Catalyst for Solvent-free Fischer-Indole Synthesis. (n.d.). Brieflands.
- Synthesis, reactivity and biological properties of methoxy-activ
- The Fischer Indole Synthesis: A Technical Guide to the Preparation of 5-Methoxyindoles. (n.d.). Benchchem.
- Fischer Indole Synthesis. (n.d.). Organic Chemistry Portal.
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Troubleshooting & Optimization
Side reactions of (3-Methoxyphenyl)hydrazine in acidic conditions.
Technical Support Center: (3-Methoxyphenyl)hydrazine Applications
Welcome to the technical support guide for this compound. This document is designed for researchers, chemists, and drug development professionals who use this reagent in acidic conditions, primarily for the synthesis of indole scaffolds. Here, we address common experimental challenges, provide mechanistic insights into side reactions, and offer robust troubleshooting protocols to improve your reaction outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues encountered during the acid-catalyzed reactions of this compound, with a focus on the Fischer Indole Synthesis (FIS).
Q1: My Fischer Indole Synthesis with this compound is giving a very low yield and a complex mixture of unidentified products. What is the most likely cause?
A1: A low yield in the Fischer Indole Synthesis often points to a critical failure in the reaction pathway, typically the cleavage of the weak N-N bond in the key ene-hydrazine intermediate.[1] this compound is particularly susceptible to this due to the electron-donating nature of the methoxy group, which can stabilize intermediates that lead to undesired products.
Core Problem: N-N Bond Cleavage
The productive pathway for the Fischer Indole Synthesis requires a concerted[2][2]-sigmatropic rearrangement of the protonated ene-hydrazine intermediate. However, under strongly acidic conditions or with prolonged heating, an alternative, non-productive pathway becomes dominant: the heterolytic cleavage of the N-N bond. This cleavage results in the formation of 3-methoxyaniline and a stabilized iminium cation, which will not lead to your desired indole.[1]
Troubleshooting Steps:
-
Re-evaluate Your Acid Catalyst: Very strong Brønsted acids (e.g., concentrated H₂SO₄, HCl) can overly protonate the intermediates, favoring N-N bond cleavage.[1][3] Consider switching to a milder Lewis acid (e.g., ZnCl₂, BF₃·OEt₂) or using polyphosphoric acid (PPA), which often promotes the required cyclization at lower temperatures.[4][5]
-
Optimize Temperature and Reaction Time: High temperatures accelerate all reactions, including the undesired cleavage. Run a temperature screen, starting from a lower temperature (e.g., 60-80 °C) and monitoring the reaction by TLC or LC-MS. The goal is to find the minimum temperature required for the[2][2]-sigmatropic rearrangement to occur without significant degradation.
-
Ensure Anhydrous Conditions: Water can hydrolyze intermediates and interfere with Lewis acid activity. Ensure all reagents, solvents, and glassware are thoroughly dried before use.
Q2: I'm attempting to synthesize 6-methoxyindole, but my main product is an isomer, or worse, a halogenated indole without the methoxy group. Why is the cyclization not occurring at the expected position?
A2: This is a documented "abnormal" Fischer Indole Synthesis pathway, particularly observed with methoxy-substituted phenylhydrazones.[6] The methoxy group is a strong ortho-, para-director, but under certain acidic conditions, cyclization can be forced to occur at the ortho position to the methoxy group (the 2-position of the phenyl ring), which is sterically and electronically less favored.
Core Problem: Abnormal Regiochemistry and Substituent Loss
In a study involving ethyl pyruvate 2-methoxyphenylhydrazone, the major product was ethyl 6-chloroindole-2-carboxylate when using HCl in ethanol.[6] This indicates two simultaneous side reactions:
-
Incorrect Cyclization: The[2][2]-sigmatropic rearrangement and subsequent cyclization occurred at the carbon bearing the methoxy group.
-
Nucleophilic Substitution: The methoxy group was eliminated and replaced by a chloride ion from the acid catalyst (HCl).
This suggests the formation of a transient intermediate where the methoxy-bearing carbon is attacked, leading to the eventual loss of methanol and capture of a nucleophile from the medium.
Troubleshooting & Mitigation Protocol:
-
Change the Acid Catalyst: This is the most critical factor. Avoid using strong hydrohalic acids like HCl or HBr. Acetic acid, p-toluenesulfonic acid (PTSA), or Lewis acids like ZnCl₂ are far less likely to provide a competing nucleophile and may favor the correct cyclization pathway.[3][4]
-
Protect the Ortho Position: If feasible for your synthesis, introducing a bulky or deactivating group at the 2-position of the this compound can sterically block this abnormal cyclization pathway.
Q3: I reacted this compound with a 1,3-dicarbonyl compound and obtained a pyrazole, not the expected indole derivative. Is this a known side reaction?
A3: Yes, this is not only a known side reaction but a named reaction in its own right: the Knorr Pyrazole Synthesis .[7][8][9] This reaction occurs between a hydrazine and a 1,3-dicarbonyl compound under acidic or basic conditions to form a pyrazole ring. It is often a highly efficient and thermodynamically favored process, meaning it can easily outcompete the Fischer indole pathway if a 1,3-dicarbonyl substrate is used.
Mechanism: Pyrazole vs. Indole Formation
The Knorr synthesis proceeds via a double condensation. The hydrazine's two nitrogen atoms attack the two carbonyl carbons of the 1,3-dicarbonyl system, leading to a stable, aromatic 5-membered pyrazole ring.[2][8] This pathway is mechanistically distinct from the electrocyclic rearrangement required for indole formation.
Recommendations:
-
Substrate Choice: The Fischer Indole Synthesis is not compatible with 1,3-dicarbonyl compounds. To form an indole, your carbonyl partner must be a standard aldehyde or ketone that can form the necessary ene-hydrazine for the[2][2]-sigmatropic shift.[3][5]
-
Check for In Situ Dicarbonyl Formation: Ensure your carbonyl starting material is pure and not susceptible to self-condensation or rearrangement under acidic conditions that could generate a 1,3-dicarbonyl species.
Visualizing Reaction Pathways
To better understand these competing reactions, the following diagrams illustrate the key mechanistic steps.
Diagram 1: Desired Fischer Indole Synthesis Pathway
Caption: The productive pathway for the Fischer Indole Synthesis.
Diagram 2: N-N Bond Cleavage Side Reaction
Caption: Competing pathways from the key ene-hydrazine intermediate.
Diagram 3: Troubleshooting Workflow
Caption: A logical workflow for diagnosing common side reactions.
Experimental Protocols & Data
Table 1: Acid Catalyst Selection Guide
| Catalyst Type | Examples | Typical Conditions | Advantages | Disadvantages / Side Reactions |
| Brønsted Acid | H₂SO₄, HCl, PTSA | 80-120 °C, in solvent (EtOH, AcOH) | Inexpensive, strong proton source. | Can promote N-N bond cleavage (H₂SO₄, HCl). HCl/HBr can lead to halogenation.[1][6] |
| Lewis Acid | ZnCl₂, BF₃·OEt₂, AlCl₃ | 80-150 °C, often neat or in high-boiling solvent | Milder, can chelate intermediates to favor cyclization. Less prone to N-N cleavage.[3][4] | Requires strictly anhydrous conditions. Can be difficult to remove post-reaction. |
| Dehydrating Acid | Polyphosphoric Acid (PPA) | 80-120 °C, neat | Acts as both catalyst and solvent. Promotes cyclization via dehydration. | Highly viscous, can make product isolation challenging. |
Protocol 1: General Procedure for Mitigating Side Reactions in the Fischer Indole Synthesis of 6-Methoxyindole
This protocol is designed to minimize N-N bond cleavage and abnormal cyclization.
Materials:
-
This compound hydrochloride
-
An appropriate ketone (e.g., acetone for 2-methyl-6-methoxyindole)
-
Anhydrous Zinc Chloride (ZnCl₂)
-
Anhydrous Toluene
-
Sodium Bicarbonate (Sat. aq. solution)
-
Ethyl Acetate
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Hydrazone Formation (Optional but Recommended):
-
In a round-bottom flask, dissolve this compound hydrochloride (1.0 eq) in ethanol. Add sodium acetate (1.1 eq) to neutralize the HCl salt.
-
Add the ketone (1.05 eq) and stir at room temperature for 1-2 hours.
-
Monitor by TLC until the hydrazine spot has been consumed.
-
Remove the ethanol under reduced pressure. Extract the hydrazone into ethyl acetate, wash with water, and dry over MgSO₄. Evaporate the solvent to yield the crude hydrazone, which can be used directly.
-
-
Indolization Reaction:
-
CRITICAL: Flame-dry a round-bottom flask equipped with a reflux condenser and a nitrogen inlet.
-
Add the pre-formed hydrazone (1.0 eq) and anhydrous zinc chloride (1.5-2.0 eq) to the flask.
-
Add anhydrous toluene to create a stirrable slurry.
-
Heat the reaction mixture to 80-100 °C under a nitrogen atmosphere.
-
Monitor the reaction progress by TLC or LC-MS every hour. The reaction is typically complete in 2-5 hours. Avoid prolonged heating.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Carefully quench the reaction by pouring it into a beaker of ice-cold water.
-
Basify the aqueous mixture by slowly adding saturated sodium bicarbonate solution until the pH is ~8.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
References
- Knorr Pyrazole Synthesis. (2025). J&K Scientific LLC.
- Knorr pyrazole synthesis. (n.d.). Name-Reaction.com.
- synthesis of pyrazoles. (2019, January 19). YouTube.
- Process for the preparation of pyrazoles. (n.d.).
- Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023, September 5). MDPI.
- Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis. (n.d.).
- Why Do Some Fischer Indolizations Fail? (n.d.).
- Fischer indole synthesis. (n.d.). Wikipedia.
- Fischer indole synthesis applied to the total synthesis of natural products. (2017, November 15). RSC Advances.
- Fischer Indole Synthesis. (n.d.). Alfa Chemistry.
Sources
- 1. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 4. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. name-reaction.com [name-reaction.com]
- 9. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review [mdpi.com]
Technical Support Center: Optimizing Indole Synthesis with (3-Methoxyphenyl)hydrazine
Welcome to the technical support center for indole synthesis. This guide is specifically designed for researchers, scientists, and drug development professionals working with (3-Methoxyphenyl)hydrazine. Here, we address common challenges and provide in-depth, field-proven insights to help you improve the yield and selectivity of your Fischer Indole Synthesis.
Core Principles: Why the 3-Methoxy Group Presents Unique Challenges
The Fischer Indole Synthesis is a powerful acid-catalyzed reaction that transforms an arylhydrazine and a carbonyl compound into the indole core.[1] The reaction proceeds through the formation of a phenylhydrazone, which tautomerizes to an ene-hydrazine. This intermediate undergoes a critical, rate-determining[2][2]-sigmatropic rearrangement, followed by cyclization and ammonia elimination to form the aromatic indole.[3]
The 3-methoxy substituent on the phenylhydrazine ring is an electron-donating group (EDG). While EDGs can accelerate the key rearrangement step, they also introduce specific challenges:
-
Increased N-N Bond Lability: The electron-donating nature of the methoxy group can weaken the N-N bond in the protonated ene-hydrazine intermediate. This promotes a competing side reaction—N-N bond cleavage—which leads to the formation of 3-methoxyaniline and other byproducts instead of the desired indole, thereby reducing the overall yield.
-
Regioselectivity Issues: The meta-position of the methoxy group means that cyclization can occur at either the C2 or C6 position of the benzene ring, leading to a mixture of 4-methoxyindole and 6-methoxyindole . Controlling this regioselectivity is a primary challenge when starting with this compound.[4]
Below is a diagram illustrating the general mechanism and the critical decision point for regioselectivity.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses the most common issues encountered when using this compound in the Fischer Indole Synthesis.
Q1: Why is my overall yield of methoxyindole very low?
A1: Low yields are the most frequently reported issue and can stem from several factors, often related to the electron-donating methoxy group.
-
Primary Cause: N-N Bond Cleavage: As mentioned, the 3-methoxy group enhances the electron density of the aromatic ring, which can stabilize the protonated ene-hydrazine intermediate in a way that favors undesired N-N bond cleavage over the productive[2][2]-sigmatropic rearrangement. This is a known challenge with electron-rich phenylhydrazines.
-
Harsh Reaction Conditions: High temperatures and highly concentrated strong acids (like polyphosphoric acid or sulfuric acid) can exacerbate both N-N bond cleavage and the formation of tar-like polymerization byproducts.
-
Purity of Starting Materials: Impurities in the this compound or the carbonyl compound can significantly inhibit the reaction. Hydrazine salts can be unstable and should be stored properly.
-
Unstable Hydrazone Intermediate: Some phenylhydrazones are not stable enough to be isolated before the cyclization step.
Troubleshooting Steps:
-
Use a Milder Acid Catalyst: Switch from strong Brønsted acids like H₂SO₄ or polyphosphoric acid (PPA) to milder Lewis acids (e.g., ZnCl₂, BF₃·OEt₂) or weaker Brønsted acids (e.g., acetic acid, p-toluenesulfonic acid).[2] This reduces the likelihood of protonation that leads to N-N cleavage.
-
Optimize Temperature: Lower the reaction temperature. While the Fischer synthesis often requires heat, excessive temperatures can favor decomposition pathways. Run trials at different temperatures (e.g., 80°C, 100°C, 120°C) to find the optimal balance.
-
Consider a One-Pot Synthesis: To circumvent the instability of the hydrazone, form it in situ. This involves mixing the this compound, the carbonyl compound, and the acid catalyst together in a single vessel.[4]
-
Verify Reactant Purity: Ensure your this compound is pure. If using the hydrochloride salt, ensure it is dry.
Q2: I'm getting a mixture of 4-methoxyindole and 6-methoxyindole. How can I control the regioselectivity?
A2: This is the central challenge with meta-substituted hydrazines. The cyclization can occur at either ortho- or para- positions relative to the methoxy group's attachment point. The ratio of these isomers is highly dependent on the reaction conditions.
-
Mechanism of Selectivity: The[2][2]-sigmatropic rearrangement involves the formation of a new C-C bond between the enamine carbon and a carbon on the phenyl ring. Cyclization at the C2 position (ortho to the original hydrazine group) yields the 6-methoxyindole, while cyclization at the C6 position (para to the original hydrazine group) yields the 4-methoxyindole.
-
Influence of Acid: The choice and concentration of the acid catalyst are critical.[5]
-
Weaker Acids/Less Acidic Conditions (e.g., Acetic Acid): These conditions often favor the thermodynamically more stable product. For a meta-methoxy group, this can sometimes favor cyclization at the less sterically hindered position.
-
Stronger Acids/Harsher Conditions (e.g., PPA, Eaton's Reagent): These conditions may favor the kinetically controlled product, where cyclization occurs at the more nucleophilic position (the position most activated by the methoxy group).
-
Strategies for Controlling Regioselectivity:
-
Catalyst Screening: This is the most effective approach. Systematically test a range of catalysts to determine the optimal one for your desired isomer.
-
Steric Hindrance: If your carbonyl compound is an unsymmetrical ketone, the steric bulk of its side chains can influence which enamine tautomer forms, thereby directing the cyclization to one position over the other.[4]
-
Specialized Catalysts: Zeolites have been shown to enhance regioselectivity in some Fischer indole syntheses by providing a sterically constrained environment within their pores, favoring the formation of the less bulky isomer.
Q3: My reaction is not proceeding to completion, and I am recovering the starting phenylhydrazone. What should I do?
A3: Incomplete conversion usually points to insufficient activation energy for the key rearrangement step.
-
Insufficient Acid Strength: The reaction is acid-catalyzed. If the chosen acid is too weak, it may not be sufficient to promote the necessary protonation steps that drive the reaction forward.
-
Low Temperature: The[2][2]-sigmatropic rearrangement has a significant activation barrier that often requires thermal energy to overcome.
-
Solvent Effects: The choice of solvent can influence the solubility of intermediates and the overall reaction rate.
Troubleshooting Steps:
-
Increase Acid Strength or Concentration: If you are using a weak acid like acetic acid, consider switching to a stronger one like p-toluenesulfonic acid or a Lewis acid like ZnCl₂.[2] Alternatively, increase the concentration of the acid.
-
Increase Reaction Temperature: Gradually increase the reaction temperature in 20°C increments. Refluxing in a higher-boiling solvent like toluene or xylene may be necessary.
-
Microwave Irradiation: Microwave-assisted synthesis can dramatically reduce reaction times and improve yields by providing rapid, uniform heating that efficiently overcomes the activation energy barrier.
Optimization Strategies Summary
The following table summarizes key experimental parameters and their expected impact on the synthesis of methoxyindoles from this compound.
| Parameter | Condition | Expected Effect on Yield | Expected Effect on Regioselectivity | Rationale & Citation |
| Acid Catalyst | Strong Brønsted (PPA, H₂SO₄) | May decrease due to side reactions. | Favors kinetic product (often 6-methoxy). | Harsh conditions can cause N-N cleavage and tarring.[6] |
| Lewis Acid (ZnCl₂, BF₃·OEt₂) | Generally improves yield. | Highly variable; requires screening. | Milder conditions reduce side reactions.[2] | |
| Weaker Brønsted (AcOH, PTSA) | Moderate to good yield. | Favors thermodynamic product (often 4-methoxy). | Balances catalysis with minimizing degradation.[2] | |
| Temperature | Low (e.g., < 80°C) | Low conversion, incomplete reaction. | N/A | Insufficient energy for rearrangement. |
| High (e.g., > 120°C) | May decrease due to decomposition. | Can affect isomer ratio. | Promotes side reactions and polymerization. | |
| Reaction Mode | Two-Step (Isolate Hydrazone) | Lower if hydrazone is unstable. | N/A | Potential for hydrazone degradation before use. |
| One-Pot (In Situ Formation) | Generally higher. | N/A | Avoids isolation of potentially unstable intermediate.[4] | |
| Additives | Zeolites | Can improve yield. | May enhance selectivity for one isomer. | Shape-selective catalysis in pores can favor less bulky products. |
Detailed Experimental Protocol: One-Pot Synthesis of 6-Methoxy-2,3-dimethylindole
This protocol describes a general one-pot procedure for the reaction of this compound hydrochloride with butan-2-one, which has been shown to favor the 6-methoxy isomer under certain conditions.
Materials:
-
This compound hydrochloride (1.0 eq)
-
Butan-2-one (1.1 eq)
-
Zinc Chloride (ZnCl₂), anhydrous (1.5 eq)
-
Ethanol, anhydrous (approx. 10 mL per gram of hydrazine)
-
Toluene
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound hydrochloride (1.0 eq) and anhydrous zinc chloride (1.5 eq).
-
Inert Atmosphere: Purge the flask with an inert gas (Nitrogen or Argon).
-
Solvent and Reactant Addition: Add anhydrous ethanol and begin stirring. Then, add butan-2-one (1.1 eq) dropwise at room temperature.
-
Reaction: Heat the mixture to reflux (approx. 78-80°C) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.
-
Workup - Quenching: Once the reaction is complete, cool the flask to room temperature. Carefully pour the reaction mixture into a beaker containing ice-cold water.
-
Workup - Neutralization: Slowly neutralize the acidic mixture by adding a saturated solution of sodium bicarbonate until gas evolution ceases and the pH is ~7-8.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with toluene or ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash sequentially with water (1 x 50 mL) and brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to isolate the desired 6-methoxy-2,3-dimethylindole and any 4-methoxy isomer formed.
References
-
Zhao, D., Hughes, D. L., & Bender, D. R. (1991). Regioselective Fischer Indole Route to 3-Unsubstituted Indoles. Research with New Jersey. Available at: [Link]
-
Murakami, Y. (2012). Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis. Proceedings of the Japan Academy, Series B, 88(1), 1-17. Available at: [Link]
-
Heravi, M. M., Rohani, S., Zadsirjan, V., & Zahedi, N. (2017). Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances, 7(86), 54486-54519. Available at: [Link]
-
Noey, E. L., Yang, Z., et al. (2017). Origins of Regioselectivity in the Fischer Indole Synthesis of a Selective Androgen Receptor Modulator. The Journal of Organic Chemistry, 82(11), 5849-5855. Available at: [Link]
-
Murakami, Y. (2012). Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis. Semantic Scholar. Available at: [Link]
-
Cravotto, G., et al. (2022). Mechanochemical Fischer indolisation: an eco-friendly design for a timeless reaction. Green Chemistry, 24(11), 4437-4445. Available at: [Link]
-
Murakami, Y. (2012). Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis. PubMed. Available at: [Link]
-
Shaikh, I. A., et al. (2011). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules, 16(12), 10253-10263. Available at: [Link]
Sources
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- 2. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchwithnj.com [researchwithnj.com]
- 6. Mechanochemical Fischer indolisation: an eco-friendly design for a timeless reaction - Green Chemistry (RSC Publishing) DOI:10.1039/D2GC00724J [pubs.rsc.org]
Technical Support Center: A Guide to Overcoming Low Yields in the Fischer Indole Synthesis of Methoxy-Substituted Indoles
Welcome to the technical support center for the Fischer indole synthesis. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with low yields, particularly when synthesizing methoxy-substituted indoles. Here, we will delve into the nuances of this venerable reaction, providing in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot and optimize your synthetic routes.
Introduction: The Methoxy Conundrum in the Fischer Indole Synthesis
The Fischer indole synthesis, a powerful tool for constructing the indole nucleus since 1883, is not without its subtleties, especially when dealing with substituted phenylhydrazines.[1][2][3] Methoxy groups, while often intended to be benign or even beneficial electron-donating substituents, can introduce a unique set of challenges that lead to diminished yields and unexpected side products. This guide will illuminate the causality behind these experimental hurdles and provide robust, self-validating protocols to enhance your synthetic success.
Troubleshooting Guide: Tackling Low Yields Head-On
This section addresses specific issues you may be facing in the laboratory. Each question is followed by a detailed explanation of the underlying chemistry and actionable steps for resolution.
Question 1: My reaction is producing a significant amount of aniline and other unidentifiable byproducts, with very little of the desired methoxy-indole. What is happening?
Answer: This is a classic case of a competing side reaction outcompeting your desired indole formation. The primary culprit is often the cleavage of the N-N bond in the phenylhydrazone intermediate.[4]
Causality Explained: The Fischer indole synthesis proceeds through a key[1][1]-sigmatropic rearrangement of a protonated ene-hydrazine intermediate.[5][6] Electron-donating groups (EDGs) like methoxy (-OCH₃) on the phenylhydrazine ring are a double-edged sword. While they can accelerate the desired rearrangement, they also stabilize the protonated intermediate in a way that promotes undesired N-N bond cleavage, leading to the formation of anilines and other degradation products.[4][7][8] This is particularly problematic with strongly electron-donating substituents.[7][8]
Troubleshooting Steps:
-
Re-evaluate Your Acid Catalyst: The choice of acid is critical.[9][10] While strong acids are needed to catalyze the reaction, excessively harsh conditions can favor N-N bond cleavage.
-
If you are using a strong Brønsted acid like H₂SO₄ or HCl, consider switching to a milder acid like acetic acid or a Lewis acid such as zinc chloride (ZnCl₂).[1][4]
-
Polyphosphoric acid (PPA) is often a good choice as it can act as both a catalyst and a solvent, sometimes providing a more controlled reaction environment.[1]
-
-
Optimize Reaction Temperature: High temperatures can exacerbate N-N bond cleavage. Attempt the reaction at a lower temperature for a longer duration. Monitor the reaction progress closely using Thin Layer Chromatography (TLC) to find the optimal balance between reaction rate and byproduct formation.
-
Consider in situ Phenylhydrazone Formation: Some phenylhydrazones, especially those with electron-rich substituents, can be unstable.[4] Instead of isolating the phenylhydrazone, try forming it in situ by reacting the methoxy-substituted phenylhydrazine and the carbonyl compound directly in the acidic reaction medium.[4]
Question 2: I'm observing the formation of an unexpected indole isomer. For example, when using 2-methoxyphenylhydrazine, I'm getting a product where the methoxy group has been displaced or has migrated. Why is this occurring?
Answer: You are likely encountering what is known as an "abnormal" Fischer indole synthesis. This phenomenon is particularly well-documented for ortho-methoxy substituted phenylhydrazones.[11][12]
Causality Explained: In a typical Fischer indole synthesis, cyclization occurs at the unsubstituted ortho position of the phenylhydrazine ring. However, with a substituent like a methoxy group at the ortho position, cyclization can sometimes occur at the substituted carbon.[11][12] This can lead to a variety of unexpected products, including indoles where the methoxy group has been substituted by a counter-ion from the acid catalyst (e.g., chloride from HCl) or has migrated to a different position on the indole ring.[11] The choice of acid catalyst can significantly influence the outcome, with Lewis acids sometimes promoting different substitution patterns than Brønsted acids.[11]
Troubleshooting Steps:
-
Catalyst Screening: The type of acid catalyst can have a profound effect on the regioselectivity of the cyclization.
-
If you are using a proton acid like HCl, which is leading to substitution of the methoxy group, consider a Lewis acid like BF₃·OEt₂ or ZnCl₂.[11] Be aware that Lewis acids can also lead to different, sometimes unexpected, products.[11]
-
Using a non-nucleophilic acid like p-toluenesulfonic acid (TsOH) in a non-coordinating solvent may help to minimize substitution side reactions.[11]
-
-
Protecting Group Strategy: If feasible for your synthetic route, consider using a different electron-donating group at the ortho position that is less prone to elimination or migration, or a protecting group that can be removed after indole formation.
-
Alternative Synthetic Routes: If the abnormal cyclization proves insurmountable, it may be necessary to consider an alternative indole synthesis that offers better regiochemical control for your specific target molecule.
Question 3: My reaction is sluggish and I'm recovering a large amount of my starting phenylhydrazone. How can I drive the reaction to completion?
Answer: Incomplete conversion is a common issue and can often be resolved by adjusting the reaction conditions to overcome the activation energy of the key steps.[4]
Causality Explained: The Fischer indole synthesis requires sufficient energy to proceed through the tautomerization of the phenylhydrazone to the ene-hydrazine and the subsequent[1][1]-sigmatropic rearrangement.[5][6] If the reaction conditions are too mild, the equilibrium may favor the starting materials.
Troubleshooting Steps:
-
Increase Acid Strength or Concentration: The reaction is acid-catalyzed, so increasing the strength or concentration of the acid can enhance the rate of reaction.[4] If you are using a weak acid, consider switching to a stronger one.
-
Increase the Reaction Temperature: Elevating the temperature provides the necessary thermal energy to overcome the activation barrier of the rearrangement step.[4] Microwave-assisted synthesis can also be a powerful tool to rapidly heat the reaction mixture and accelerate the reaction.
-
Ensure Purity of Starting Materials: Impurities in either the phenylhydrazine or the carbonyl compound can inhibit the reaction.[4] Ensure your starting materials are of high purity.
-
Solvent Choice: The choice of solvent can influence the reaction rate. Polar aprotic solvents can sometimes be beneficial. Experiment with different solvents to find the optimal medium for your specific substrates.
FAQs: Quick Answers to Common Questions
Q: How does the position of the methoxy group on the phenylhydrazine ring affect the reaction?
A: The position of the methoxy group has a significant impact. A para-methoxy group generally facilitates the reaction due to its electron-donating nature, which promotes the key sigmatropic rearrangement.[1][8] An ortho-methoxy group, as discussed, can lead to abnormal cyclization pathways.[11][12] A meta-methoxy group can lead to a mixture of 4-methoxy and 6-methoxyindoles, with the ratio often depending on the steric hindrance and the acidity of the medium.
Q: I'm using an unsymmetrical ketone and getting a mixture of regioisomers. How can I improve selectivity?
A: Controlling regioselectivity with unsymmetrical ketones is a known challenge. The choice of acid catalyst is a key factor. Weaker acids tend to favor the kinetic product, formed from the more substituted enamine, while stronger acids can lead to the thermodynamically more stable product.[4][13] Steric hindrance can also play a role; bulky substituents on the ketone or the phenylhydrazine may direct cyclization to the less hindered side.[13]
Q: My methoxy-indole is difficult to purify. Any suggestions?
A: Methoxy-substituted indoles can sometimes be challenging to purify due to their polarity and potential for degradation on silica gel. Consider the following:
-
Alternative Chromatography Media: If silica gel is causing issues, try using alumina (basic or neutral) or reverse-phase chromatography.
-
Crystallization: If your product is a solid, crystallization is often the best method for obtaining high purity. Experiment with different solvent systems.
-
Minimize Acid Exposure: During workup and purification, minimize the exposure of your indole to strong acids, as this can cause degradation or polymerization.
Data Presentation and Experimental Protocols
Table 1: Influence of Acid Catalyst on Fischer Indole Synthesis of a Generic Methoxy-Substituted Indole
| Catalyst | Typical Concentration | Temperature Range (°C) | Common Observations & Potential Issues |
| Brønsted Acids | |||
| Acetic Acid | Solvent | 80-118 | Milder conditions, may be slow. Good starting point. |
| HCl | 1-12 M | 60-100 | Strong acid, can be effective but may promote side reactions.[11] |
| H₂SO₄ | 10-20% in solvent | 80-120 | Very strong acid, risk of sulfonation and charring. |
| PPA | Solvent | 80-150 | Good for less reactive substrates, can be viscous and difficult to work with.[1] |
| p-TsOH | Catalytic | 80-140 | Strong, non-nucleophilic acid, can be a good alternative to HCl.[11] |
| Lewis Acids | |||
| ZnCl₂ | 0.5-2.0 eq | 100-180 | Commonly used, can improve yields but may require higher temperatures.[1][4] |
| BF₃·OEt₂ | 1.0-2.0 eq | 25-80 | Can be effective under milder conditions, but can also promote abnormal cyclizations.[11] |
| AlCl₃ | 1.0-2.0 eq | 80-160 | Strong Lewis acid, can be very effective but also harsh. |
Experimental Protocol: General Procedure for the Fischer Indole Synthesis of a Methoxy-Substituted Indole
Materials:
-
Methoxy-substituted phenylhydrazine hydrochloride
-
Aldehyde or ketone
-
Acid catalyst (e.g., glacial acetic acid)
-
Sodium bicarbonate solution (saturated)
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add the methoxy-substituted phenylhydrazine hydrochloride (1.0 eq) and the carbonyl compound (1.0-1.2 eq).
-
Add the acid catalyst. If using glacial acetic acid, it can serve as both the catalyst and the solvent.
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir for the required time. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Carefully neutralize the reaction mixture by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography or crystallization.
Visualizations
Diagram 1: The Fischer Indole Synthesis Mechanism
Caption: The reaction pathway of the Fischer indole synthesis.
Diagram 2: Troubleshooting Workflow for Low Yields
Caption: A decision tree for troubleshooting low yields.
References
- Technical Support Center: Side Reactions in the Fischer Indole Synthesis of Substituted Carbazoles. Benchchem.
- Murakami, Y. (2012). Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis. Proceedings of the Japan Academy, Series B, Physical and Biological Sciences, 88(1), 1–17.
- The Fischer Indole Synthesis: A Technical Guide to the Preparation of 5-Methoxyindoles. Benchchem.
- Murakami, Y. (2012). Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis. Proceedings of the Japan Academy, Series B, Physical and Biological Sciences, 88(1), 1-17.
- Robinson, B. (1981). The Fischer indole synthesis. Chemical Reviews, 81(6), 589-619.
- Heravi, M. M., Rohani, S., Zadsirjan, V., & Zahedi, N. (2017). Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances, 7(83), 52852-52887.
- Heravi, M. M., Rohani, S., Zadsirjan, V., & Zahedi, N. (2017). Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances, 7(83), 52852-52887.
- Fischer Indole Synthesis. Alfa Chemistry.
- Taber, D. F., & Tirunahari, P. K. (2011). Indole synthesis: a review and proposed classification. Tetrahedron, 67(38), 7195-7210.
- Douglas, C. J., & Overman, L. E. (2011). Why Do Some Fischer Indolizations Fail?. Journal of the American Chemical Society, 133(16), 6344-6347.
- Fischer indole synthesis. Wikipedia.
- Technical Support Center: Troubleshooting Guide for the Synthesis of Indole Derivatives. Benchchem.
- Fischer indole synthesis: significance of choice of acid catalyst. Chemistry Stack Exchange.
- effect of substituents on Fischer indole synthesis yield. Benchchem.
- Fischer Indole Synthesis. YouTube.
- New 3H-Indole Synthesis by Fischer's Method. Part I. MDPI.
- Buchwald, S. L., & Wagaw, S. (1997). A Palladium-Catalyzed Method for the Preparation of Indoles via the Fischer Indole Synthesis. Journal of the American Chemical Society, 119(44), 10766-10767.
- Technical Support Center: Fischer Indole Synthesis of Substituted Indoles. Benchchem.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. (Open Access) The Fischer indole synthesis (1982) | Brian Robinson | 377 Citations [scispace.com]
- 3. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
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- 7. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
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- 11. Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Reactions Involving (3-Methoxyphenyl)hydrazine
This technical support guide is designed for researchers, scientists, and professionals in drug development who are utilizing (3-Methoxyphenyl)hydrazine in their synthetic workflows. As a versatile reagent, particularly in the formation of indole scaffolds via the Fischer indole synthesis, its reactivity can present unique challenges, often leading to a range of predictable yet avoidable byproducts. This guide provides in-depth troubleshooting advice in a direct question-and-answer format to address specific issues you may encounter during your experiments, focusing on the causality behind byproduct formation and offering field-proven mitigation strategies.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions where this compound is used and what are the typical challenges?
A1: this compound is most frequently employed as a key reactant in the Fischer indole synthesis , where it reacts with an aldehyde or ketone under acidic conditions to form a substituted indole.[1][2] The primary challenges in this synthesis include:
-
Regioisomeric product formation: The methoxy group at the meta-position can lead to the formation of two different indole isomers.
-
"Abnormal" byproduct formation: The presence of the methoxy group and the choice of acid catalyst can result in unexpected products, such as chlorinated indoles.[3]
-
N-N bond cleavage: A significant side reaction that leads to the formation of 3-methoxyaniline and other degradation products.[3]
-
Tar formation: Harsh reaction conditions, such as high temperatures and strong acids, can cause decomposition of starting materials and intermediates, resulting in intractable tars.[4]
-
Side reactions of the carbonyl partner: The aldehyde or ketone can undergo self-condensation reactions, such as aldol condensation, under the acidic reaction conditions.[5]
Troubleshooting Guide: Byproduct Formation in the Fischer Indole Synthesis
This section provides a detailed breakdown of common byproducts observed when using this compound in the Fischer indole synthesis, their mechanisms of formation, and actionable troubleshooting steps.
Issue 1: Formation of "Abnormal" Halogenated Byproducts
Q2: I performed a Fischer indole synthesis with this compound and a ketone using HCl as the acid catalyst and observed a significant amount of a chlorinated indole byproduct. What is the cause of this?
A2: This is a known "abnormal" reaction pathway in the Fischer indole synthesis, particularly with methoxy-substituted phenylhydrazines.[3] The electron-donating methoxy group activates the benzene ring, making it susceptible to electrophilic attack. The mechanism involves a cyclization that occurs on the same side of the ring as the methoxy group, followed by nucleophilic attack of the chloride ion (from HCl) on an intermediate, leading to the chlorinated product.
Mitigation Strategy:
-
Change the Acid Catalyst: The most effective way to avoid this byproduct is to switch from a hydrohalic acid (like HCl) to a non-nucleophilic acid.
Experimental Protocol: Fischer Indole Synthesis with a Non-Nucleophilic Acid (General Procedure)
-
To a solution of this compound hydrochloride (1.0 eq) and the desired ketone (1.1 eq) in a suitable solvent (e.g., toluene, acetic acid), add the acid catalyst (e.g., p-TSA, 0.2 eq).
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Issue 2: Presence of 3-Methoxyaniline and Other Cleavage Products
Q3: My reaction mixture contains a significant amount of 3-methoxyaniline, and the yield of my desired indole is low. What is causing this?
A3: The presence of 3-methoxyaniline is a strong indicator of N-N bond cleavage in a key reaction intermediate. Electron-donating groups, such as the methoxy group on the phenylhydrazine, can weaken the N-N bond in the protonated ene-hydrazine intermediate.[3][7] This can lead to a competing reaction pathway where the N-N bond breaks, resulting in the formation of 3-methoxyaniline and other fragmentation products instead of the desired[7][7]-sigmatropic rearrangement required for indole formation.[3][6]
dot
Caption: Competing pathways in the Fischer indole synthesis.
Mitigation Strategy:
-
Optimize Reaction Temperature: Lowering the reaction temperature can sometimes favor the desired cyclization over the higher activation energy cleavage pathway.
-
Use a Milder Acid Catalyst: Very strong acids can promote the N-N bond cleavage. Experimenting with milder Lewis acids (e.g., ZnCl₂) might improve the yield of the indole.[4]
-
Modify the Carbonyl Component: If possible, using a carbonyl compound with electron-withdrawing groups can sometimes disfavor the N-N bond cleavage pathway.
Issue 3: Formation of Intractable Tar
Q4: My reaction has turned into a dark, tarry mess, making product isolation impossible. How can I prevent this?
A4: Tar formation is a common problem in Fischer indole synthesis and is generally a result of the decomposition of starting materials or intermediates under harsh reaction conditions.[4]
Primary Causes:
-
High Temperatures: Excessive heat can lead to polymerization and degradation.
-
Strongly Acidic Conditions: Concentrated Brønsted acids like sulfuric acid or hydrochloric acid can be too aggressive, promoting side reactions.[4]
dot
Caption: Factors leading to tar formation.
Mitigation Strategy:
-
Use Milder Reaction Conditions:
-
Lower Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate.
-
Milder Acid: Switch to a milder acid catalyst such as p-TSA or a Lewis acid.[4]
-
-
One-Pot Procedure: In some cases, generating the hydrazone in situ without isolation and proceeding directly to the cyclization can minimize the exposure of sensitive intermediates to harsh conditions.
Issue 4: Byproducts from the Carbonyl Partner
Q5: I am using a simple ketone like acetone or cyclohexanone and see byproducts that are not indoles. What are they?
A5: Under the acidic conditions of the Fischer indole synthesis, aldehydes and ketones that have α-hydrogens can undergo self-condensation reactions , most commonly an acid-catalyzed aldol condensation .[5][8]
-
With Acetone: Two molecules of acetone can condense to form mesityl oxide, and further reaction can lead to isophorone and other oligomers.[8][9]
-
With Cyclohexanone: The self-condensation of cyclohexanone can produce 2-(1-cyclohexenyl)cyclohexanone and 2-cyclohexylidenecyclohexanone.[6][10]
These self-condensation products can complicate purification and reduce the yield of the desired indole.
Table 1: Common Carbonyl Self-Condensation Byproducts
| Carbonyl Reactant | Major Self-Condensation Byproduct(s) |
| Acetone | Mesityl oxide, Isophorone |
| Cyclohexanone | 2-(1-Cyclohexenyl)cyclohexanone, 2-Cyclohexylidenecyclohexanone |
Mitigation Strategy:
-
Control Stoichiometry: Use a slight excess of the this compound to ensure the carbonyl compound is consumed in the desired hydrazone formation.
-
Optimize Reaction Conditions:
-
Lower Temperature: Aldol condensations are often favored at higher temperatures.
-
Choice of Catalyst: The propensity for aldol condensation can be influenced by the acid catalyst. Empirical optimization may be necessary.
-
-
Pre-form the Hydrazone: In some cases, pre-forming the hydrazone under milder conditions before subjecting it to the stronger acidic conditions of the cyclization can minimize self-condensation of the carbonyl partner.
Experimental Protocol: Pre-formation of the Hydrazone
-
Dissolve this compound hydrochloride (1.0 eq) and the ketone (1.0 eq) in ethanol.
-
Add a catalytic amount of acetic acid.
-
Stir the mixture at room temperature or with gentle heating until hydrazone formation is complete (monitor by TLC).
-
Remove the solvent under reduced pressure.
-
Subject the crude hydrazone to the Fischer indole synthesis conditions as described in the previous protocol.
Other Potential Byproducts
Q6: Are there other, less common byproducts I should be aware of?
A6: Yes, while the issues above are the most frequently encountered, other side reactions can occur:
-
Oxidation of this compound: Arylhydrazines can be susceptible to oxidation, especially in the presence of air and trace metal ions.[11] This can lead to the formation of complex mixtures, potentially including colored azo compounds or radical species. To minimize this, it is advisable to run reactions under an inert atmosphere (e.g., nitrogen or argon) and use high-purity, degassed solvents.
-
Dimerization of this compound: While less common under Fischer indole conditions, arylhydrazines can potentially undergo self-reaction. The specific structures of such dimers can vary. Ensuring the rapid and efficient formation of the hydrazone with the carbonyl partner is the best way to avoid this.
By understanding the underlying mechanisms of these side reactions, researchers can make informed decisions to optimize their reaction conditions, leading to higher yields of the desired indole products and simplifying purification.
References
- BenchChem. (n.d.). Preventing tar and polymer formation in Fischer indole synthesis.
- Ishii, H., et al. (Year). Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis. Journal of the Chemical Society, Perkin Transactions 1, 15, 2281-2286.
- Garg, N. K., & Stoltz, B. M. (2011). Why Do Some Fischer Indolizations Fail? Journal of the American Chemical Society, 133(15), 5743–5745.
- Fischer, E., & Jourdan, F. (1883). Ueber die Hydrazine der Brenztraubensäure. Berichte der deutschen chemischen Gesellschaft, 16(2), 2241–2245.
- Humphrey, G. R., & Kuethe, J. T. (2006). Practical Methodologies for the Synthesis of Indoles. Chemical Reviews, 106(7), 2875–2911.
-
Wikipedia. (n.d.). Fischer indole synthesis. Retrieved from [Link]
- Alfa Chemistry. (n.d.). Fischer Indole Synthesis.
-
Wikipedia. (n.d.). Aldol condensation. Retrieved from [Link]
- NPTEL. (n.d.). Acid Catalyzed Reactions.
- Sádaba, I., et al. (2012). Kinetic of Alkali Catalyzed Self-Condensation of Cyclohexanone. Industrial & Engineering Chemistry Research, 51(40), 13057–13065.
- Misra, H. P., & Fridovich, I. (1976). The oxidation of phenylhydrazine: superoxide and mechanism. Biochemistry, 15(3), 681–687.
- Science.gov. (n.d.). acid-catalyzed aldol condensation: Topics.
Sources
- 1. Mechanochemical Fischer indolisation: an eco-friendly design for a timeless reaction - Green Chemistry (RSC Publishing) DOI:10.1039/D2GC00724J [pubs.rsc.org]
- 2. Why do some Fischer indolizations fail? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Self-condensation - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. Aldol Condensation of Cyclohexanone: A Key Reaction in Organic Chemistry - Shandong Qibo New Energy Co., Ltd. [qiboch.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Effect of acid catalyst on the regioselectivity of Fischer indole synthesis with (3-Methoxyphenyl)hydrazine.
Technical Support Center: Fischer Indole Synthesis
Overview for the Researcher
Welcome to the technical support guide for navigating the complexities of the Fischer Indole Synthesis, specifically when using (3-Methoxyphenyl)hydrazine. The presence of the meta-methoxy group introduces a critical challenge: regioselectivity. The reaction can proceed via two distinct pathways, yielding either the 5-methoxyindole or the 7-methoxyindole isomer. This guide is structured as a series of frequently asked questions and troubleshooting scenarios to provide you with the mechanistic understanding and practical protocols necessary to control the outcome of your synthesis. We will delve into how the choice of acid catalyst, temperature, and reaction time are not merely procedural details, but powerful tools to steer the reaction towards your desired product.
Frequently Asked Questions (FAQs)
Q1: What are the potential regioisomeric products when using this compound in a Fischer Indole Synthesis?
When this compound reacts with a symmetrical ketone (like acetone) or an aldehyde that can only form one enamine (like acetaldehyde), two primary indole products are possible: 5-Methoxyindole and 7-Methoxyindole . This is because the key[1][1]-sigmatropic rearrangement step can occur through two different transition states, leading to cyclization at either the C2 or C6 position of the original phenylhydrazine ring.
Q2: Can you explain the core mechanism and the origin of this regioselectivity?
Certainly. The Fischer Indole Synthesis proceeds through several key steps[2][3][4]:
-
Hydrazone Formation: The this compound first condenses with a ketone or aldehyde to form a phenylhydrazone.
-
Tautomerization: Under acidic conditions, the hydrazone tautomerizes to its enehydrazine form. This is a crucial equilibrium.
-
[1][1]-Sigmatropic Rearrangement: This is the rate-determining and regiochemistry-determining step[3]. The enehydrazine, upon protonation, undergoes a concerted rearrangement to form a new C-C bond. With this compound, this rearrangement can proceed through two competing pathways as illustrated below.
-
Cyclization & Aromatization: The intermediate diimine rearomatizes, cyclizes, and eliminates ammonia to form the final indole ring.
The choice between forming the 5-methoxy or 7-methoxy isomer is decided during the[1][1]-sigmatropic rearrangement. Cyclization involving the carbon ortho to the methoxy group leads to the 7-methoxyindole, while cyclization involving the carbon para to the methoxy group yields the 5-methoxyindole.
Caption: Competing pathways in the Fischer Indole Synthesis.
Q3: How does the choice of acid catalyst control which isomer is formed?
The acid catalyst is the primary lever for controlling the regioselectivity by dictating whether the reaction is under kinetic or thermodynamic control [5][6][7].
-
Kinetic Control: This regime favors the product that is formed fastest because it has a lower activation energy barrier. Milder acids (e.g., acetic acid) and lower reaction temperatures often lead to the kinetic product. In this specific synthesis, the 7-methoxyindole is generally considered the kinetic product. The methoxy group's electron-donating nature can stabilize the transition state leading to cyclization at the ortho position.
-
Thermodynamic Control: This regime favors the product that is the most stable. Harsher conditions—stronger acids (e.g., polyphosphoric acid, Eaton's reagent) and higher temperatures—provide enough energy to overcome both activation barriers and allow the reaction to become reversible[8][9]. The system eventually settles into the lowest energy state, forming the most stable product. The 5-methoxyindole is the more thermodynamically stable isomer, likely due to reduced steric hindrance compared to the 7-substituted isomer.
Troubleshooting Guide
Problem: My reaction yields a mixture of 5- and 7-methoxyindole. How can I improve selectivity for the 5-methoxy isomer?
Cause: The reaction conditions are not stringent enough to ensure complete thermodynamic control. You are likely operating in a mixed-control regime.
Solution:
-
Switch to a Stronger Acid Catalyst: If you are using a weaker acid like acetic acid or a general Lewis acid like ZnCl₂, switch to a more powerful dehydrating and cyclizing agent. Polyphosphoric acid (PPA) or Eaton's Reagent (P₂O₅ in methanesulfonic acid) are excellent choices for driving the reaction to thermodynamic equilibrium[10][11].
-
Increase Reaction Temperature: Higher temperatures will ensure that the formation of the kinetic product (7-methoxyindole) is reversible, allowing the reaction mixture to equilibrate to the more stable 5-methoxyindole[8].
-
Increase Reaction Time: Ensure the reaction is run long enough for the equilibrium to be fully established. Monitor the reaction by TLC or LCMS to observe the disappearance of the kinetic product and maximization of the thermodynamic product.
Problem: I am attempting to synthesize 7-methoxyindole, but the main product is 5-methoxyindole or decomposition occurs.
Cause: The reaction conditions are too harsh, pushing the reaction past kinetic control into the thermodynamic regime, or causing substrate/product degradation.
Solution:
-
Use a Milder Acid Catalyst: Avoid PPA and Eaton's reagent. Opt for Brønsted acids like glacial acetic acid or p-toluenesulfonic acid[12][13]. Some Lewis acids like ZnCl₂ under controlled temperatures may also be effective[14][15].
-
Lower the Reaction Temperature: This is critical for kinetic control. Running the reaction at the lowest possible temperature that still allows for a reasonable reaction rate will favor the faster-forming 7-methoxy isomer[5][9].
-
Carefully Control Reaction Time: Over-extending the reaction time, even at lower temperatures, can allow for gradual isomerization to the more stable 5-methoxy product. The reaction should be stopped as soon as the starting material is consumed and the kinetic product is maximized.
Caption: Troubleshooting workflow for regioselectivity control.
Data Summary & Catalyst Comparison
The selection of an acid catalyst is a critical parameter. The following table summarizes general trends observed for controlling regioselectivity in Fischer indole syntheses with meta-substituted hydrazines. Note that optimal conditions will vary with the specific carbonyl partner.
| Catalyst System | Typical Conditions | Control Type | Predominant Isomer | Rationale |
| Acetic Acid (AcOH) | Reflux (approx. 118°C) | Kinetic | 7-Methoxyindole | Mild Brønsted acid, lower temperature favors the faster-forming product[13]. |
| p-Toluenesulfonic Acid (p-TSA) | 80-120°C in Toluene/Xylene | Primarily Kinetic | 7-Methoxyindole | Stronger than AcOH but conditions can often be tuned for kinetic control. |
| Zinc Chloride (ZnCl₂) | 120-170°C | Mixed/Thermodynamic | Mixture, often favors 5-Methoxyindole | Common Lewis acid; higher temperatures required often lead to the thermodynamic product[14][15]. |
| Polyphosphoric Acid (PPA) | 100-180°C | Thermodynamic | 5-Methoxyindole | Strong dehydrating agent and acid; excellent for promoting equilibrium to the most stable isomer[11]. |
| Eaton's Reagent (P₂O₅/MeSO₃H) | 60-100°C | Strong Thermodynamic | 5-Methoxyindole | Extremely powerful reagent that provides unprecedented regiocontrol for the thermodynamic product[10]. |
Experimental Protocols
Protocol 1: Selective Synthesis of 5-Methoxy-2,3-dimethylindole (Thermodynamic Control)
This protocol is designed to maximize the yield of the thermodynamically stable 5-methoxy isomer.
-
Reagents:
-
This compound hydrochloride (1.0 eq)
-
Methyl ethyl ketone (MEK) (1.2 eq)
-
Polyphosphoric Acid (PPA) (10x by weight of hydrazine)
-
-
Procedure:
-
Under a nitrogen atmosphere, pre-heat the PPA to 80°C in a round-bottom flask equipped with a mechanical stirrer.
-
In a separate flask, dissolve this compound hydrochloride in a minimal amount of ethanol and add the methyl ethyl ketone. Stir for 30 minutes at room temperature to pre-form the hydrazone. Remove the ethanol under reduced pressure.
-
Add the crude hydrazone mixture portion-wise to the hot, stirring PPA.
-
After the addition is complete, increase the temperature to 120°C and maintain for 2-3 hours. Monitor the reaction progress by TLC (e.g., 4:1 Hexanes:Ethyl Acetate).
-
Allow the reaction to cool to approximately 70-80°C and carefully quench by pouring the viscous mixture onto crushed ice with vigorous stirring.
-
Neutralize the acidic aqueous slurry with a saturated solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH) until pH > 9.
-
Extract the aqueous layer three times with ethyl acetate or dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization to yield 5-methoxy-2,3-dimethylindole.
-
Protocol 2: Preferential Synthesis of 7-Methoxy-2,3-dimethylindole (Kinetic Control)
This protocol uses milder conditions to favor the formation of the kinetically controlled 7-methoxy isomer.
-
Reagents:
-
This compound (1.0 eq)
-
Methyl ethyl ketone (MEK) (1.2 eq)
-
Glacial Acetic Acid (as solvent)
-
-
Procedure:
-
Combine this compound and methyl ethyl ketone in glacial acetic acid in a round-bottom flask equipped with a reflux condenser.
-
Heat the mixture to a gentle reflux (approx. 118°C) and stir.
-
Monitor the reaction closely by TLC. The reaction is often complete within 1-4 hours. Do not let the reaction run for an extended period, as this may lead to isomerization to the 5-methoxy product.
-
Once the starting hydrazine is consumed, cool the reaction mixture to room temperature.
-
Pour the mixture into a beaker of cold water and neutralize by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution until effervescence ceases.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with water and then brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The resulting crude product will likely be a mixture enriched in the 7-methoxy isomer. Purify immediately via flash column chromatography to separate the isomers.
-
References
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 3. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 7. jackwestin.com [jackwestin.com]
- 8. homepages.uc.edu [homepages.uc.edu]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. researchwithnj.com [researchwithnj.com]
- 11. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 13. Mechanochemical Fischer indolisation: an eco-friendly design for a timeless reaction - Green Chemistry (RSC Publishing) DOI:10.1039/D2GC00724J [pubs.rsc.org]
- 14. alfa-chemistry.com [alfa-chemistry.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of Products from (3-Methoxyphenyl)hydrazine Reactions
A Senior Application Scientist's Guide to Troubleshooting and Optimization
Welcome to the technical support center for purification strategies involving (3-Methoxyphenyl)hydrazine reaction products. As a key reagent, particularly in the synthesis of methoxy-substituted indoles via the Fischer indole synthesis, this compound presents unique challenges and opportunities in product purification.[1][2] This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios designed to provide researchers, medicinal chemists, and process development scientists with both the theoretical "why" and the practical "how-to" for achieving high purity.
Our approach is grounded in field-proven experience, emphasizing the causal relationships between your chosen purification method and the physicochemical properties of your target molecule.
Part 1: Understanding Your Reaction Mixture - The First Step to Pure Product
A successful purification strategy begins with a thorough understanding of what is in your crude reaction flask. The Fischer indole synthesis, the most common reaction employing this compound, is powerful but often generates a cocktail of related structures.[1][3][4]
Q1: I've run a Fischer indole synthesis with this compound and a ketone. What is likely in my crude product mixture besides my target 6-methoxyindole?
Your crude product will likely contain a mixture of the following, which will dictate your purification strategy:
-
Unreacted this compound: A polar, basic starting material.
-
Unreacted Ketone/Aldehyde: Your other starting material.
-
Hydrazone Intermediate: The key intermediate formed from the condensation of the hydrazine and the carbonyl compound.[2][4][5][6] This is often the primary component besides the product.
-
Target Product (e.g., 6-methoxy-substituted indole): Your desired heterocyclic compound.
-
Regioisomers: If you used an unsymmetrical ketone, you could form two different indole regioisomers.[5] For example, reacting this compound with 2-pentanone could yield both 6-methoxy-2-methyl-3-ethylindole and 6-methoxy-2-ethyl-3-methylindole.
-
Side-Reaction Products: Acidic conditions can promote side reactions like aldol condensation of the starting ketone or cleavage of the N-N bond in the hydrazone intermediate.[3][5]
Q2: How can I effectively monitor my reaction and get a preliminary assessment of my crude product's purity?
Thin-Layer Chromatography (TLC) is your most valuable diagnostic tool.
-
Why it's critical: TLC provides a quick visual snapshot of your reaction's progress and the complexity of the crude mixture. By co-spotting your reaction mixture with your starting materials, you can track their consumption and the appearance of new spots corresponding to the intermediate and product.
-
Self-Validating Protocol for TLC Analysis:
-
Plate Selection: Use standard silica gel 60 F254 plates.
-
Spotting: Dissolve a small aliquot of your reaction mixture in a suitable solvent (e.g., ethyl acetate, dichloromethane). On the baseline of the TLC plate, spot the this compound starting material, the ketone/aldehyde starting material, and your reaction mixture.
-
Eluent Selection: A common starting eluent system is 20-30% ethyl acetate in hexanes. This polarity is often sufficient to separate the non-polar indole product from the more polar hydrazine and intermediate.
-
Visualization: View the developed plate under UV light (254 nm). Most indole derivatives are UV-active. Further visualization can be achieved by staining, with a p-anisaldehyde or potassium permanganate stain being effective for identifying different functional groups.
-
Interpretation: The relative positions (Rf values) of the spots will inform your purification strategy. A large separation between the product spot and impurities on TLC suggests that column chromatography will be effective.[7]
-
Part 2: Core Purification Techniques & Troubleshooting
This section addresses the most common purification challenges encountered after a typical reaction work-up.
A. Liquid-Liquid Extraction: The First Line of Defense
Q3: During my aqueous work-up, my product seems to have low recovery in the organic layer. What's happening?
This is a common issue related to the pH of the aqueous layer and the basicity of your indole product and nitrogen-containing impurities.
-
Causality: The nitrogen atom in the indole ring is weakly basic. In a strongly acidic aqueous solution (e.g., from quenching a reaction catalyzed by HCl or H₂SO₄), the indole can become protonated, rendering it water-soluble. Similarly, unreacted hydrazine and other amine byproducts are basic and will be protonated and retained in a low-pH aqueous layer.
-
Troubleshooting Protocol - Optimized Extraction:
-
Neutralization: After the reaction is complete, cool the mixture to room temperature and slowly quench it by pouring it over ice.
-
Basification: Carefully add a base, such as a saturated sodium bicarbonate (NaHCO₃) solution or a 1M sodium hydroxide (NaOH) solution, until the aqueous layer is neutral to slightly basic (pH 7-8).[7][8] This deprotonates your indole product and any amine impurities, making them soluble in the organic phase.
-
Extraction: Extract the aqueous layer 2-3 times with a suitable organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM).
-
Washing: Combine the organic layers and wash with water to remove inorganic salts, followed by a wash with brine (saturated NaCl solution) to facilitate drying.
-
Drying & Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
B. Recrystallization: The Path to High Purity for Solids
Recrystallization is a powerful technique for purifying solid products, but success hinges on selecting the right solvent system.[9][10]
Q4: My crude indole product "oils out" instead of forming crystals during cooling. How can I fix this?
"Oiling out" occurs when the solute's solubility limit is exceeded at a temperature above its melting point, causing it to separate as a liquid instead of a solid.
-
Causality & Solutions:
-
Cooling Rate: Cooling the solution too quickly is a primary cause. Allow the flask to cool slowly to room temperature on a benchtop before moving it to an ice bath.[9]
-
Solvent Choice: The solvent may be too good. The ideal recrystallization solvent dissolves the compound when hot but poorly when cold.[11] If the compound is still too soluble at room temperature, it may oil out. Try a less polar solvent or a mixed-solvent system.
-
Saturation Level: The solution might be too concentrated. Add a small amount of hot solvent to the oiled-out mixture to redissolve it, then attempt to cool it again more slowly.
-
Inducing Crystallization: If crystals are slow to form, try scratching the inside of the flask with a glass rod at the solvent-air interface or adding a "seed crystal" from a previous pure batch.[9]
-
-
Place ~20-30 mg of your crude solid into several small test tubes.
-
To each tube, add a different solvent dropwise at room temperature (start with solvents like ethanol, isopropanol, acetone, ethyl acetate, toluene, and hexanes). Note the solubility at room temperature. The ideal solvent will show poor solubility.
-
For solvents that did not dissolve the solid at room temperature, gently heat the test tube in a water bath. Add the solvent dropwise until the solid just dissolves.[11]
-
Remove the tube from the heat and allow it to cool to room temperature, then place it in an ice bath.
-
The best solvent is one that dissolves the solid completely when hot but results in the formation of a large quantity of high-quality crystals upon cooling.[10]
C. Column Chromatography: The Workhorse for Complex Mixtures
When recrystallization is insufficient, column chromatography is the go-to method for separating compounds with different polarities.[1]
Q5: I can't separate my target indole from a close-running impurity on a silica gel column. What are my options?
This is a classic challenge where simply making the eluent more or less polar isn't enough. You need to change the selectivity of your chromatographic system.
-
Causality: Silica gel is an acidic stationary phase (SiO₂) that separates compounds based on their polar interactions (hydrogen bonding, dipole-dipole). If your product and impurity have very similar polarities, they will co-elute.
-
Troubleshooting Strategies:
-
Change Solvent System: Switch to a solvent system with different chemical properties. For example, if you are using an ethyl acetate/hexanes system (a hydrogen-bond acceptor and a non-polar solvent), try a dichloromethane/methanol system (a dipolar solvent and a hydrogen-bond donor/acceptor). This alters the specific interactions between your compounds and the mobile/stationary phases.
-
Use a Gradient Elution: Start with a low-polarity eluent and gradually increase the polarity over the course of the separation. This can help resolve compounds that are close together.
-
Deactivate the Silica: Indoles can be sensitive to the acidity of silica gel, leading to streaking or decomposition on the column. Adding a small amount of a basic modifier like triethylamine (TEA) or ammonia (e.g., 0.1-1%) to your eluent can neutralize the acidic sites on the silica, leading to sharper peaks and better separation, especially for basic compounds.[12]
-
| Solvent System Class | Example Solvents | Properties & Use Case |
| Hydrocarbon/Ether | Hexanes/Ethyl Acetate | General purpose, good for a wide range of polarities. |
| Hydrocarbon/Chlorinated | Hexanes/Dichloromethane | Good for separating less polar compounds, offers different selectivity. |
| Chlorinated/Alcohol | Dichloromethane/Methanol | Effective for more polar compounds; methanol is a strong hydrogen bond donor. |
| Aromatic/Ester | Toluene/Ethyl Acetate | Aromatic solvent (toluene) can offer unique π-π interactions for separation. |
Q6: My product appears to be decomposing on the column. How can I prevent this?
Product degradation on silica is a strong indicator of acid sensitivity.
-
Causality: The acidic silanol groups (Si-OH) on the surface of silica gel can catalyze decomposition, rearrangement, or polymerization of sensitive molecules like some indole derivatives.
-
Solutions:
-
Neutralize the Eluent: As mentioned above, add 0.1-1% triethylamine or ammonia to your mobile phase.
-
Use a Different Stationary Phase: Switch to a less acidic or neutral stationary phase.
-
Alumina (Al₂O₃): Can be obtained in acidic, neutral, or basic forms. Neutral or basic alumina is an excellent choice for acid-sensitive compounds.
-
Reverse-Phase Silica (C18): A non-polar stationary phase where compounds are eluted with polar solvents (e.g., water/acetonitrile or water/methanol). Elution order is reversed, with non-polar compounds being retained longer. This is often used in HPLC.[13][14]
-
-
Part 3: Visualization of Workflows
General Purification Workflow
This diagram outlines the decision-making process for purifying a crude product from a this compound reaction.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 3. testbook.com [testbook.com]
- 4. Fischer Indole Synthesis: Steps, Mechanism & Key Applications [vedantu.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. researchgate.net [researchgate.net]
- 8. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. mt.com [mt.com]
- 11. m.youtube.com [m.youtube.com]
- 12. reddit.com [reddit.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Stability of (3-Methoxyphenyl)hydrazine hydrochloride
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for (3-Methoxyphenyl)hydrazine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals who utilize this versatile reagent in their work. Given its reactivity, particularly in the widely used Fischer indole synthesis, understanding and mitigating stability issues in solution is critical for reproducible and successful experimental outcomes. This guide provides in-depth troubleshooting advice, validated protocols, and the chemical principles behind them.
Section 1: Frequently Asked Questions (FAQs) - Troubleshooting Common Issues
This section addresses the most common stability-related problems encountered during the handling and use of this compound hydrochloride solutions.
Q1: My freshly prepared solution of this compound hydrochloride has turned yellow, brown, or even dark purple. What is causing this discoloration and is the solution still usable?
A: This is the most frequently reported issue and is almost always due to oxidation. The hydrazine functional group is a potent reducing agent and is highly susceptible to oxidation by atmospheric oxygen.[1][2]
-
Chemical Causality: When dissolved, especially in neutral or non-acidified solvents, this compound hydrochloride can be oxidized. This process is often accelerated by exposure to light, elevated temperatures, and the presence of trace metal ion impurities (e.g., Cu²⁺, Fe³⁺) which can act as catalysts.[1][3][4] The colored species are typically azo compounds and other complex oxidative degradation products.
-
Is it Usable?: Minor yellowing may indicate minimal degradation, and the solution might be acceptable for non-critical applications. However, significant browning or darkening indicates substantial decomposition. Using such a solution will lead to a lower effective concentration of the starting material, introduce impurities, and likely result in significantly reduced reaction yields and complex product mixtures. For best results, it is strongly recommended to use only colorless or very pale yellow solutions.
Q2: I am experiencing inconsistent or low yields in my Fischer indole synthesis. I've checked all other reagents. Could the this compound hydrochloride solution be the culprit?
A: Yes, this is a very likely cause. The success of the Fischer indole synthesis is critically dependent on the quality and concentration of the phenylhydrazine starting material.[5][6][7]
-
Expert Insight: Degradation of the hydrazine in solution directly reduces its molar quantity available for the initial hydrazone formation with the ketone or aldehyde.[8] If 20% of your hydrazine has decomposed in solution before the reaction begins, you cannot expect more than an 80% yield, assuming the reaction itself is quantitative.
-
Troubleshooting Steps:
-
Prepare Fresh: Always prepare the this compound hydrochloride solution immediately before use. Do not store solutions for extended periods unless explicitly prepared and stored under an inert atmosphere.
-
Use an Inert Atmosphere: When preparing the solution, use a solvent that has been deoxygenated by sparging with nitrogen or argon gas for 15-30 minutes. Prepare the solution under a blanket of the inert gas.
-
Verify Reagent Quality: If problems persist, consider verifying the purity of your solid this compound hydrochloride, as degradation can also occur during improper long-term storage of the solid.
-
Q3: What is the best solvent to dissolve this compound hydrochloride in for experimental use and short-term storage?
A: The choice of solvent is critical and depends on the application.
-
For Fischer Indole Synthesis: The reaction is often carried out in acids like acetic acid or alcohols like ethanol with an acid catalyst.[5][6][7] Dissolving the hydrochloride salt directly in glacial acetic acid or absolute ethanol is common and generally acceptable for immediate use, as the acidic conditions help to stabilize the hydrazine moiety.[4]
-
For Stock Solutions (Short-Term Storage): If a stock solution is absolutely necessary, prepare it in a deoxygenated, high-purity acidic solvent (e.g., 0.1 M HCl in ethanol). The low pH maintains the hydrazine in its protonated, less reactive salt form.[3] Store this solution at low temperatures (2-8°C) under a nitrogen or argon atmosphere in an amber glass vial. Even under these conditions, storage should be limited to a few days at most.
Q4: How do pH and temperature specifically affect the stability of this compound hydrochloride solutions?
A: Both pH and temperature are critical factors that directly control the rate of degradation.
-
Effect of pH: Hydrazine compounds are most stable in acidic conditions.[4] The hydrochloride salt is more stable than the free base. In neutral or alkaline solutions, the hydrazine is deprotonated to its free base form, which is significantly more susceptible to oxidation. Therefore, avoid dissolving the compound in neutral water or basic solutions if stability is a concern.
-
Effect of Temperature: Decomposition is an activated process, meaning its rate increases with temperature.[1][2] For reactions requiring heat, like many Fischer indole syntheses, it is crucial to add the this compound hydrochloride solution just before thermal incubation begins. Preparing a solution and letting it sit at room temperature for hours before use can lead to significant degradation. Storing solutions at low temperatures (2-8°C) dramatically slows the oxidation rate.[9]
Section 2: Protocols for Stability Assessment & Handling
To ensure experimental reproducibility, follow these validated procedures for solution preparation and stability analysis.
Protocol 1: Recommended Procedure for Preparing and Storing Solutions
This protocol minimizes oxidative degradation during solution preparation.
Materials:
-
This compound hydrochloride (solid)
-
High-purity, anhydrous solvent (e.g., ethanol, glacial acetic acid)
-
Nitrogen or Argon gas source with a sparging needle
-
Clean, dry amber glass vial with a PTFE-lined cap
-
Schlenk line or glove box (ideal, but not mandatory if handled carefully)
Procedure:
-
Deoxygenate Solvent: Place the required volume of solvent in a flask. Sparge with nitrogen or argon gas for 15-30 minutes to remove dissolved oxygen.
-
Weigh Reagent: In a separate, dry vial, quickly weigh the required amount of this compound hydrochloride. Minimize exposure to air.
-
Dissolution: Under a gentle stream of inert gas, add the deoxygenated solvent to the vial containing the solid.
-
Seal: Cap the vial tightly immediately after dissolution. If storing, flush the headspace of the vial with inert gas before sealing.
-
Storage (if necessary): For short-term storage, wrap the vial in paraffin film, and place it in a refrigerator at 2-8°C.[9] Label clearly with contents, concentration, and preparation date. Use within 24-48 hours for best results.
Table 1: Summary of Recommended Handling & Storage Conditions
| Parameter | Recommended Condition | Rationale |
| Solvent | High-purity, anhydrous, acidic (e.g., EtOH, Acetic Acid) | Acidity enhances stability; water can participate in side reactions. |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents oxidation by atmospheric O₂.[1] |
| Temperature | Prepare fresh; Store at 2-8°C if needed | Reduces the rate of thermal decomposition.[2] |
| Container | Amber glass vial with PTFE-lined cap | Protects from light; provides an inert sealing surface. |
| Preparation | Make fresh immediately before use | Ensures accurate concentration and minimizes impurities. |
Protocol 2: A Basic Protocol for Assessing Solution Stability via HPLC-UV
This protocol allows you to quantify the degradation of this compound hydrochloride over time.
Objective: To determine the percentage of the parent compound remaining in solution under specific storage conditions.
Methodology:
-
Prepare Solution: Prepare a solution of known concentration (e.g., 1 mg/mL) using the procedure in Protocol 1.
-
Initial Analysis (T=0): Immediately after preparation, dilute a sample to an appropriate concentration for HPLC analysis and inject it. This is your 100% reference point.
-
Store and Sample: Store the stock solution under the conditions you wish to test (e.g., on the benchtop vs. in the fridge). At set time points (e.g., 2, 4, 8, 24 hours), withdraw an aliquot, dilute it in the same manner, and analyze by HPLC.
-
HPLC Conditions (Example):
-
Column: C18 Reverse-Phase, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Acetonitrile and 0.1% Formic Acid in Water (isocratic or gradient, e.g., 40:60 v/v)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 280 nm
-
Analysis: Compare the peak area of the main compound at each time point to the peak area at T=0. The appearance of new peaks, especially earlier eluting ones, often indicates degradation products.
-
Section 3: Visualization of Troubleshooting & Degradation
Understanding the workflow for troubleshooting and the underlying chemical pathways is key to mastering the use of this reagent.
Troubleshooting Workflow
The following diagram outlines a logical decision-making process when encountering issues with this compound hydrochloride.
Caption: Troubleshooting workflow for stability issues.
Simplified Oxidative Degradation Pathway
This diagram illustrates the primary mechanism of degradation for hydrazine derivatives in solution.
Caption: Simplified pathway of oxidative degradation.
References
- Arxada. (n.d.). Performance Chemicals Hydrazine.
- Fisher Scientific. (2025, December 22). SAFETY DATA SHEET - 3-Methoxyphenylhydrazine hydrochloride.
- ChemScene. (n.d.). This compound hydrochloride.
- Echemi. (n.d.). This compound hydrochloride SDS, 39232-91-2 Safety Data Sheets.
- Ishii, H., et al. (n.d.). Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis. National Institutes of Health.
- ResearchGate. (2015, March 17). How can I prevent or control the decomposition of acetophenone phenylhydrazone?
- ResearchGate. (2025, August 6). Stability of Hydrazine, Morpholine and Ethanolamine at 275 °C and In Situ Measurement of Redox and Acid–Base Properties.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-Methoxyphenylhydrazine hydrochloride 98%.
- DTIC. (n.d.). Safety and Handling of Hydrazine.
- ECHEMI. (n.d.). 39232-91-2, this compound hydrochloride Formula.
- ResearchGate. (2025, August 6). Decompostion of Hydrazine in Aqueous Solutions.
- SciSpace. (n.d.). usafa-tr-97-01 al/oe-1997-0050 the chemical and biochemical degradation of hydrazine.
- ATSDR. (n.d.). 6. analytical methods.
- Sigma-Aldrich. (n.d.). This compound hydrochloride | 39232-91-2.
- ChemicalBook. (2025, July 14). 3-Methoxyphenylhydrazine hydrochloride | 39232-91-2.
- MDPI. (n.d.). New 3H-Indole Synthesis by Fischer's Method. Part I.
- Wikipedia. (n.d.). Fischer indole synthesis.
- UNI ScholarWorks. (n.d.). Reaction of Some Carbonyl and Thiocarbonyl Compounds with Phenylhydrazine.
Sources
- 1. arxada.com [arxada.com]
- 2. apps.dtic.mil [apps.dtic.mil]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New 3H-Indole Synthesis by Fischer’s Method. Part I. | MDPI [mdpi.com]
- 7. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 8. scholarworks.uni.edu [scholarworks.uni.edu]
- 9. 3-Methoxyphenylhydrazine hydrochloride | 39232-91-2 [chemicalbook.com]
Preventing tar formation in Fischer indole synthesis with (3-Methoxyphenyl)hydrazine
A Guide to Preventing Tar Formation and Optimizing Yields for Researchers in Synthetic Chemistry
Welcome to the technical support center for the Fischer indole synthesis, with a specialized focus on the use of (3-Methoxyphenyl)hydrazine. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of this powerful reaction. As a Senior Application Scientist, my goal is to provide you with not only robust protocols but also the underlying scientific principles to empower you to troubleshoot and optimize your synthetic strategies effectively.
The Fischer indole synthesis is a cornerstone in heterocyclic chemistry, enabling the construction of the indole nucleus, a privileged scaffold in medicinal chemistry.[1] However, the use of substituted phenylhydrazines, such as this compound, can introduce challenges, most notably the formation of intractable tars and polymeric byproducts. This guide will provide in-depth troubleshooting advice, frequently asked questions, and optimized protocols to help you minimize these side reactions and achieve high yields of your desired 6-methoxyindole product.
Frequently Asked Questions (FAQs)
Q1: Why is tar formation so common when using this compound in the Fischer indole synthesis?
A1: Tar formation in the Fischer indole synthesis is often a result of the harsh, acidic conditions and high temperatures typically employed.[2] With this compound, the methoxy group, being electron-donating, can increase the electron density of the aromatic ring, making the intermediates more susceptible to side reactions like polymerization and degradation under strongly acidic conditions. The unstable hydrazone or enamine intermediates can decompose before successful cyclization, leading to the formation of complex, high-molecular-weight tars.[2]
Q2: How does the position of the methoxy group on the phenylhydrazine ring affect the reaction?
A2: The position of the methoxy group is critical and can lead to unexpected outcomes. While a para-methoxy group (leading to 5-methoxyindoles) generally facilitates the reaction, a meta-methoxy group, as in this compound, can still influence the regioselectivity and stability of intermediates.[1] Furthermore, studies on 2-methoxyphenylhydrazone have shown that the methoxy substituent can lead to abnormal cyclization products, and in some cases, inseparable tarry byproducts with yields of the desired indole being less than 45%.[3]
Q3: What is the fundamental mechanism of tar formation?
A3: Tar formation is believed to arise from several competing pathways that divert the reaction intermediates from the desired cyclization. Under harsh acidic conditions, the enamine intermediate can undergo acid-catalyzed polymerization. Additionally, the intermediates can degrade through various side reactions, including N-N bond cleavage, before the key[4][4]-sigmatropic rearrangement can occur.[5]
Q4: Can the choice of carbonyl compound influence tar formation?
A4: Yes, the structure of the aldehyde or ketone partner is crucial. Sterically hindered ketones may require more forcing conditions (higher temperatures and stronger acids), which can exacerbate tar formation. Conversely, highly reactive aldehydes might be more prone to self-condensation or polymerization under acidic conditions. Careful selection and purification of the carbonyl compound are essential first steps.
Troubleshooting Guide: From Tar to Treasure
This section provides a question-and-answer formatted guide to address specific issues you might encounter during your experiments.
Issue 1: My reaction has turned into a black, intractable tar with little to no desired product.
-
Probable Cause: The reaction conditions are too harsh. Strong Brønsted acids like sulfuric acid (H₂SO₄) or hydrochloric acid (HCl) at high temperatures are the most likely culprits.[2]
-
Solution:
-
Switch to a Milder Acid Catalyst: Experiment with weaker Brønsted acids like p-toluenesulfonic acid (p-TSA) or Lewis acids such as zinc chloride (ZnCl₂) or boron trifluoride etherate (BF₃·OEt₂).[2] Lewis acids can sometimes offer better yields and cleaner reactions for specific substrates.[6]
-
Lower the Reaction Temperature: Running the reaction at a lower temperature for a longer duration can significantly reduce the rate of tar formation.[2]
-
Optimize the Solvent: High-boiling point solvents can contribute to higher reaction temperatures. Consider using a lower-boiling solvent if your chosen catalyst allows for it.
-
Issue 2: I'm getting a low yield of my 6-methoxyindole, and the crude product is a sticky, difficult-to-purify oil.
-
Probable Cause: While you may have avoided complete tarring, significant amounts of polymeric byproducts are still forming. The polarity of these byproducts can make chromatographic purification challenging.
-
Solution:
-
Purification Strategy:
-
Column Chromatography: This is the most common method. Use a gradient elution, starting with a non-polar solvent system and gradually increasing the polarity. Sometimes, adding a small amount of a more polar solvent like methanol to your eluent can help to elute the desired product while leaving the highly polar tar at the baseline.[2]
-
Recrystallization: If your 6-methoxyindole is a solid, recrystallization can be a highly effective purification method.[2] Experiment with different solvent systems to find one that effectively precipitates your product while leaving the impurities in the mother liquor.
-
Distillation: For volatile indoles, distillation under reduced pressure might be an option.[2]
-
-
Re-evaluate Reaction Conditions: A low yield indicates that the reaction is not optimal. Refer back to the solutions for Issue 1 and consider a systematic optimization of the catalyst, temperature, and reaction time.
-
Issue 3: I am observing the formation of unexpected isomers or byproducts alongside my desired 6-methoxyindole.
-
Probable Cause: The use of certain acid catalysts with methoxy-substituted phenylhydrazones can lead to abnormal Fischer indole products. For example, reactions with HCl in ethanol have been reported to yield chloro- and ethoxy-substituted indoles.[3] Lewis acids like ZnCl₂ and BF₃ can also promote substituent migration or substitution.[3]
-
Solution:
-
Catalyst Selection: The choice of acid catalyst is critical for regioselectivity.[7] p-Toluenesulfonic acid (p-TSA) is often a good starting point as it is a strong acid with low nucleophilicity, which can minimize the formation of substitution byproducts.[3]
-
Reaction Monitoring: Use analytical techniques like Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Gas Chromatography-Mass Spectrometry (GC-MS) to monitor the reaction progress and identify the formation of byproducts.[2] This will help you to stop the reaction at the optimal time before byproduct formation becomes significant.
-
Best Practices for Preventing Tar Formation
Proactive measures are always more effective than reactive troubleshooting. Here are some best practices to incorporate into your workflow:
-
Reagent Purity: Ensure the this compound and the carbonyl compound are of high purity. Impurities can act as initiators for polymerization. If necessary, purify the hydrazine, for example, by recrystallization of its hydrochloride salt.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions that can contribute to tar formation.
-
Stepwise Approach: Consider a two-step procedure where the hydrazone is first formed under milder conditions, isolated, and purified before being subjected to the cyclization step. This removes any impurities from the initial condensation reaction.
-
Microwave-Assisted Synthesis: Microwave irradiation can significantly reduce reaction times from hours to minutes, which can minimize the time for byproduct formation.[8] Studies have shown that microwave-assisted Fischer indole synthesis, particularly with a catalyst like p-TSA, can lead to high yields.[9]
Optimized Experimental Protocols
The following protocols are provided as a starting point for your experiments. Optimization may be necessary depending on your specific carbonyl compound.
Protocol 1: p-Toluenesulfonic Acid (p-TSA) Catalyzed Synthesis (Milder Conditions)
This protocol is recommended as a first attempt to minimize tar formation.
-
Hydrazone Formation (Optional but Recommended):
-
In a round-bottom flask, dissolve this compound (1.0 eq) and the ketone/aldehyde (1.05 eq) in ethanol.
-
Add a catalytic amount of acetic acid (2-3 drops).
-
Stir the mixture at room temperature for 1-2 hours or until TLC analysis indicates complete consumption of the starting materials.
-
If a solid precipitates, filter and wash with cold ethanol. If no precipitate forms, remove the solvent under reduced pressure. The crude hydrazone can be used directly in the next step.
-
-
Indolization:
-
To the crude hydrazone, add toluene as a solvent.
-
Add p-toluenesulfonic acid monohydrate (0.2-0.5 eq).
-
Heat the mixture to reflux (around 110 °C) and monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
-
Work-up and Purification:
-
Wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate to neutralize the acid.
-
Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) or recrystallization.
-
Protocol 2: Zinc Chloride (ZnCl₂) Catalyzed Synthesis
This protocol uses a Lewis acid catalyst, which may offer advantages for certain substrates.
-
Reaction Setup:
-
In a flame-dried round-bottom flask under an inert atmosphere, add the hydrazone of your carbonyl compound and this compound (1.0 eq).
-
Add anhydrous toluene as the solvent.
-
Add anhydrous zinc chloride (1.0-1.5 eq) in one portion.
-
-
Indolization:
-
Heat the reaction mixture to reflux and monitor by TLC.
-
-
Work-up and Purification:
-
Cool the reaction mixture and quench by carefully adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify by column chromatography or recrystallization.
-
Data Summary and Visualization
Table 1: Comparison of Catalysts and Conditions for Fischer Indole Synthesis
| Catalyst | Typical Conditions | Advantages | Disadvantages | Reference(s) |
| H₂SO₄, HCl | High temperature (reflux in various solvents) | Inexpensive, readily available | Prone to causing significant tar formation and side reactions.[2] | [2],[4] |
| p-TSA | Reflux in toluene or benzene | Milder conditions, often cleaner reactions, low nucleophilicity.[3] | May require longer reaction times than stronger acids. | [3],[5] |
| ZnCl₂ | Anhydrous conditions, reflux in toluene or solvent-free | Can be highly effective for certain substrates, may alter regioselectivity.[6] | Requires anhydrous conditions, can lead to abnormal products.[3] | [3],[6],[10] |
| BF₃·OEt₂ | Anhydrous conditions, various solvents | Effective Lewis acid catalyst. | Can promote substituent migration.[3] | [4] |
| Microwave | p-TSA or ZnCl₂ catalyst, short reaction times (minutes) | Drastically reduced reaction times, often improved yields and cleaner reactions.[8] | Requires specialized equipment. | [8],[9] |
Diagrams
Workflow for Troubleshooting Tar Formation
Caption: A decision-making workflow for troubleshooting tar formation in the Fischer indole synthesis.
Reaction Pathway and Competing Tar Formation
Caption: The desired reaction pathway competes with pathways leading to tar formation.
References
- BenchChem. (2025). Preventing tar and polymer formation in Fischer indole synthesis. Tech Support.
- Ishii, H., et al. (Date not available). Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis. Journal of the Pharmaceutical Society of Japan.
- Wikipedia. (Date not available). Fischer indole synthesis.
- BenchChem. (2025). A Comparative Guide to Lewis Acids in Fischer Indole Synthesis. Tech Support.
- Chemistry Stack Exchange. (2020).
- J&K Scientific LLC. (2025). Fischer Indole Synthesis.
- Heravi, M. M., et al. (2017).
- Sajjadifar, S., et al. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules.
- Organic Chemistry Portal. (Date not available). Fischer Indole Synthesis.
- International Journal of Progressive Research in Science and Engineering. (Date not available).
- Alfa Chemistry. (Date not available). Fischer Indole Synthesis.
- ResearchGate. (2011). One-Pot-One-Step, Microwave-Assisted Fischer Indole Synthesis.
- ElectronicsAndBooks. (Date not available).
- ResearchGate. (Date not available).
- SpectraBase. (2024-2025). 1H-Indole, 6-methoxy-5-(phenylmethoxy)- - Optional[13C NMR] - Chemical Shifts.
- Organic Syntheses Procedure. (Date not available). An Au/Zn-catalyzed Synthesis of N-protected Indole via Annulation of N-Arylhydroxamic Acid and Alkyne.
- ResearchGate. (2012). Fischer Indole Synthesis in Brønsted Acidic Ionic Liquids: A Green, Mild, and Regiospecific Reaction System.
- BenchChem. (2025).
- Babij, N. R., et al. (Date not available). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development.
- Balci, M. (Date not available). Basic 1H- and 13C-NMR Spectroscopy.
- Semantic Scholar. (Date not available). The regiospecific Fischer indole reaction in choline chloride.
- Joseph-Nathan, P., et al. (Date not available). NMR STUDIES OF INDOLE.
- Semantic Scholar. (2019). Separation and Purification of Indole in Model Coal Tar Fraction of 9 Compounds System.
- ResearchGate. (2014). Separation and Purification of Indole in Model Coal Tar Fraction of 9 Compounds System.
- ResearchGate. (Date not available).
- National Institutes of Health. (2022).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 3. Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 5. scispace.com [scispace.com]
- 6. scilit.com [scilit.com]
- 7. 6-Methoxyindole(3189-13-7) 1H NMR spectrum [chemicalbook.com]
- 8. ijrpr.com [ijrpr.com]
- 9. researchgate.net [researchgate.net]
- 10. Catalytic Version of the Fischer Indole Synthesis - ChemistryViews [chemistryviews.org]
Abnormal cyclization products in Fischer indole synthesis with methoxy-substituted phenylhydrazones.
Welcome to the technical support center for the Fischer indole synthesis. This guide is specifically designed for researchers, scientists, and drug development professionals who are encountering unexpected or "abnormal" cyclization products when working with methoxy-substituted phenylhydrazones. As specialists in synthetic chemistry, we understand that electron-rich systems can introduce unique challenges. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you navigate these complexities and achieve your desired synthetic outcomes.
Introduction: The "Normal" vs. "Abnormal" Fischer Indolization
The Fischer indole synthesis is a robust and widely used method for constructing the indole nucleus, a core scaffold in numerous pharmaceuticals and natural products.[1][2] The reaction typically proceeds by heating a phenylhydrazone with an acid catalyst, leading to a predictable cyclization and the formation of an indole.[2][3]
However, when the phenylhydrazine ring is substituted with a powerful electron-donating group like a methoxy (-OCH₃) group, particularly at the ortho position, the reaction can deviate from the expected pathway, leading to a variety of "abnormal" products.[4][5][6][7] This guide will illuminate the mechanistic underpinnings of these side reactions and provide actionable strategies to mitigate their formation.
Frequently Asked Questions (FAQs)
Q1: I am reacting a 2-methoxyphenylhydrazone with a ketone using HCl in ethanol and getting a chlorinated indole instead of the expected 7-methoxyindole. Why is this happening?
This is a classic example of an "abnormal" Fischer indole synthesis.[4][5][6][7] The strong electron-donating nature of the ortho-methoxy group directs the cyclization to occur at the C2 position (the methoxy-substituted carbon). This leads to a dienone-imine intermediate where the methoxy group is subsequently eliminated and replaced by a chloride ion from the HCl catalyst.[4][6]
Q2: Can the choice of acid catalyst influence the formation of these abnormal products?
Absolutely. The catalyst plays a critical role. While Brønsted acids like HCl can lead to substitution products, Lewis acids can yield different outcomes. For instance, using zinc chloride (ZnCl₂) as a catalyst with a 2-methoxyphenylhydrazone can result in the formation of a 5-chloroindole.[6] Boron trifluoride (BF₃), a weaker Lewis acid, might lead to rearrangement of the methoxy group instead of substitution.[6]
Q3: My reaction with a meta-methoxyphenylhydrazone is giving me a mixture of 4- and 6-methoxyindoles. Is this normal?
Yes, this is the expected outcome. With a meta-substituent, cyclization can occur on either side of the substituent, leading to a mixture of regioisomers. Generally, the reaction favors the formation of the 6-methoxyindole (para-cyclization) over the 4-methoxyindole (ortho-cyclization) due to steric hindrance from the substituent at the meta position.[6]
Q4: I am observing a significant amount of tar and a low overall yield. What are the likely causes?
Low yields and tar formation are common issues in Fischer indole synthesis, especially with electron-rich substrates.[6][8] This can be due to several factors:
-
N-N Bond Cleavage: Electron-donating groups can weaken the N-N bond in the hydrazone, leading to cleavage as a competing side reaction.[8][9]
-
Instability of Intermediates: The intermediates in the reaction can be unstable and prone to polymerization under harsh acidic conditions.
-
Sub-optimal Reaction Conditions: The temperature and acid concentration are critical and often require empirical optimization.[8]
Q5: Are there any general strategies to favor the "normal" cyclization pathway?
To favor the formation of the expected indole, consider the following:
-
Catalyst Choice: Employ a catalyst with a non-nucleophilic counter-ion. For example, using p-toluenesulfonic acid (TsOH) can avoid the incorporation of anions like chloride into the product.[6]
-
Reaction Conditions: Carefully optimize the reaction temperature and time. Milder conditions may favor the desired pathway.
-
Protecting Groups: In some cases, strategic use of protecting groups on the indole nitrogen can influence the reaction outcome.
Troubleshooting Guide: Common Issues and Solutions
This section provides a more detailed breakdown of common problems encountered during the Fischer indole synthesis with methoxy-substituted phenylhydrazones, along with step-by-step guidance for troubleshooting.
Problem 1: Formation of Halogenated Indoles
-
Symptom: Your final product is a chloro-, bromo-, or iodo-indole instead of the expected methoxy-indole when using a hydrohalic acid catalyst.
-
Cause: The powerful electron-donating effect of the methoxy group directs the[5][5]-sigmatropic rearrangement to occur at the methoxy-bearing carbon. Subsequent elimination of the methoxy group and nucleophilic attack by the halide anion from the acid catalyst leads to the halogenated product.[4][6]
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for halogenated indole formation.
Problem 2: Low Yield and/or Tar Formation
-
Symptom: The reaction produces a low yield of the desired product, accompanied by a significant amount of insoluble, tarry material.
-
Cause: This is often due to competing side reactions such as N-N bond cleavage, polymerization of reactive intermediates, or aldol condensation of the starting ketone.[8][9]
-
Troubleshooting Workflow:
Caption: Workflow for addressing low yields and tar formation.
Mechanistic Insight: The Dienone-Imine Intermediate
The key to understanding the formation of both normal and abnormal products lies in the behavior of the dienone-imine intermediate that is formed after the[5][5]-sigmatropic rearrangement.[10]
Caption: Simplified comparison of normal and abnormal Fischer indole synthesis pathways.
In the case of a para-methoxy substituent, the rearrangement and subsequent cyclization proceed as expected to yield the 5-methoxyindole. However, with an ortho-methoxy group, the rearrangement can lead to an intermediate that readily eliminates methanol under acidic conditions, opening the door for nucleophilic attack by species present in the reaction mixture, such as chloride ions.[4][6]
Data Summary: Catalyst Effects on Product Distribution
The following table summarizes the observed product distribution from the Fischer indole synthesis of ethyl pyruvate 2-methoxyphenylhydrazone under various acidic conditions. This data highlights the profound influence of the catalyst on the reaction outcome.
| Run | Catalyst/Solvent | Normal Product (7-Methoxyindole derivative) Yield | Abnormal Product (6-Chloroindole derivative) Yield | Abnormal Product (5-Chloroindole derivative) Yield | Other Products |
| 1 | HCl/EtOH (High Conc.) | Low | High | - | 6-Ethoxyindole derivative |
| 2 | HCl/EtOH (Low Conc.) | Increased | Decreased | - | Increased 6-Ethoxyindole |
| 3 | ZnCl₂/AcOH | - | - | Main Product | Tarry material |
| 4 | BF₃/AcOH | - | - | - | Methoxy group migration products |
| 5 | p-TsOH/Benzene | Expected Product | - | - | - |
Data synthesized from findings reported in Ishii et al.[6]
Experimental Protocols
Protocol 1: General Procedure for Fischer Indole Synthesis
This protocol provides a general starting point for performing a Fischer indole synthesis. Optimization of solvent, temperature, and reaction time will be necessary for specific substrates.
-
Phenylhydrazone Formation (in situ):
-
In a round-bottom flask equipped with a reflux condenser, dissolve the methoxy-substituted phenylhydrazine (1.0 eq.) and the carbonyl compound (1.0-1.2 eq.) in a suitable solvent (e.g., ethanol, acetic acid, or toluene).[11]
-
Stir the mixture at room temperature or with gentle heating (e.g., 60-80°C) for 30-60 minutes to form the phenylhydrazone.[11] Progress can be monitored by Thin-Layer Chromatography (TLC).
-
-
Indolization:
-
To the mixture containing the phenylhydrazone, add the acid catalyst (e.g., p-TsOH, 0.2 eq.; or polyphosphoric acid, sufficient to stir).
-
Heat the reaction mixture to reflux and monitor the reaction by TLC until the starting material is consumed. Reaction times can vary from a few minutes to several hours.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
If a strong acid was used, carefully neutralize the mixture with a suitable base (e.g., aqueous sodium bicarbonate solution).
-
Extract the product into an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Protocol 2: Analysis of Reaction Products
Accurate identification of normal and abnormal products is crucial. A combination of the following analytical techniques is recommended:
-
High-Performance Liquid Chromatography (HPLC): Ideal for determining the purity of the product and quantifying the ratio of different isomers.[12]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for separating and identifying volatile indole products and byproducts.[12]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for the structural elucidation of the isolated products. The substitution pattern on the indole ring can be determined by analyzing the coupling patterns and chemical shifts of the aromatic protons.
-
Qualitative Spot Tests: For a rapid, albeit less specific, indication of indole formation, the Kovács or Ehrlich's reagent can be used.[13] These reagents produce a characteristic color in the presence of an indole ring.
References
- Ishii, H., et al. (1983). Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis. Chemical and Pharmaceutical Bulletin, 31(5), 1571-1585.
- Robinson, F. P., & Brown, R. K. (1964). FURTHER EVIDENCE FOR THE DIENONE-IMINE INTERMEDIATE IN THE FISCHER INDOLE SYNTHESIS: AN UNCATALYZED FISCHER REACTION UNDER MILD CONDITIONS. Canadian Journal of Chemistry, 42(8), 1940-1948.
- Ishii, H., et al. (1983). Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis. Proceedings of the Japan Academy, Series B: Physical and Biological Sciences, 59(5), 109-112.
- Ishii, H., et al. (2001). Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis. Journal of the Japan Chemical Society, 2001(1), 1-17.
- BenchChem. (2025). The Fischer Indole Synthesis: A Technical Guide to the Preparation of 5-Methoxyindoles. BenchChem Technical Guides.
- Semantic Scholar. (n.d.). Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis. Semantic Scholar.
- Hughes, D. L. (2021). Fischer Indole Synthesis.
- Garg, N. K., & Houk, K. N. (2011). Why Do Some Fischer Indolizations Fail?. The Journal of Organic Chemistry, 76(11), 4533-4539.
- Wikipedia. (n.d.). Fischer indole synthesis. Wikipedia.
- ResearchGate. (n.d.). ChemInform Abstract: Peculiarity of Methoxy Group Substituted Phenylhydrazones in Fischer Indole Synthesis.
- Alfa Chemistry. (n.d.). Fischer Indole Synthesis. Alfa Chemistry.
- Canadian Science Publishing. (n.d.). FURTHER EVIDENCE FOR THE DIENONE-IMINE INTERMEDIATE IN THE FISCHER INDOLE SYNTHESIS. Canadian Science Publishing.
- BenchChem. (2025). Application Notes and Protocols for Fischer Indole Synthesis with Substituted Phenylhydrazines. BenchChem Technical Support.
- BenchChem. (2025).
- Organic Chemistry Portal. (n.d.). Synthesis of indoles. Organic Chemistry Portal.
- Hartwig, J. F., & Buchwald, S. L. (2000). A Palladium-Catalyzed Method for the Preparation of Indoles via the Fischer Indole Synthesis. Journal of the American Chemical Society, 122(46), 11358-11367.
- Testbook. (n.d.). Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure. Testbook.
- BenchChem. (2025). Application Note: Analytical Techniques for the Purity Assessment of Substituted Indoles. BenchChem Technical Support.
- Al-Mulla, A. (2017). Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances, 7(86), 54524-54546.
- Tabatabaeian, K., et al. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules, 15(4), 2490-2497.
- Sharma, U., & Kumar, V. (2018).
- Catto, M., et al. (2022). Mechanochemical Fischer indolisation: an eco-friendly design for a timeless reaction. Green Chemistry, 24(10), 4021-4027.
- De, S., & El-Sayed, R. (2015). A Rapid and Specific Method for the Detection of Indole in Complex Biological Samples. Applied and Environmental Microbiology, 81(18), 6277-6283.
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- YouTube. (2021). Fischer Indole Synthesis. YouTube.
- Yoysef, W. M., & Altamrah, S. A. (2015). Colorimetric Determination of Indole using p-hydroxybenzaldehyde. International Journal of Engineering and Applied Sciences, 2(5), 88-92.
- Sutter, V. L., & Carter, W. T. (1972). Methods for Detecting Indole Production by Gram-Negative Nonsporeforming Anaerobes. Applied Microbiology, 24(5), 835-838.
- Gribble, G. W. (2000). Recent developments in indole ring synthesis—methodology and applications. Journal of the Chemical Society, Perkin Transactions 1, (7), 1045-1075.
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Validation & Comparative
A Comparative Guide to the Reactivity of 2-Methoxy, 3-Methoxy, and 4-Methoxyphenylhydrazine Isomers
For researchers, synthetic chemists, and professionals in drug development, the selection of a reagent is a critical decision that dictates the course of a synthesis, influencing yield, purity, and even the feasibility of a target molecule. Phenylhydrazines are foundational reagents in organic chemistry, pivotal for constructing heterocyclic scaffolds like indoles, pyrazoles, and carbazoles, which are prevalent in bioactive compounds.[1][2][3] The introduction of a substituent, such as a methoxy group, onto the phenyl ring dramatically alters the reactivity of the hydrazine moiety. However, the positional isomerism of this group—ortho, meta, or para—is not a trivial detail. It profoundly impacts the electronic and steric environment of the molecule, leading to distinct and sometimes unexpected chemical behaviors.
This guide provides an in-depth comparison of the reactivity of 2-methoxy, 3-methoxy, and 4-methoxyphenylhydrazine. Moving beyond a simple catalog of properties, we will dissect the underlying electronic and steric principles that govern their reactivity, supported by experimental evidence, particularly from the well-studied Fischer indole synthesis.[4][5]
The Decisive Role of Electronic Effects
The reactivity of a phenylhydrazine is primarily determined by the nucleophilicity of its terminal nitrogen atom (-NH2). The availability of the lone pair on this nitrogen for donation to an electrophile is modulated by the electronic effects of substituents on the phenyl ring. The methoxy group is notable for its dual electronic nature: it is electron-withdrawing through induction (-I effect) due to the high electronegativity of the oxygen atom, and strongly electron-donating through resonance (+M or +R effect) by delocalizing one of its oxygen lone pairs into the aromatic π-system. The net effect is dictated by the group's position on the ring.
4-Methoxyphenylhydrazine (Para Isomer): Enhanced Nucleophilicity
In the para position, the methoxy group's powerful +M effect dominates. It donates electron density directly into the aromatic ring and, through conjugation, to the hydrazine substituent. This increased electron density on the nitrogen atoms enhances the nucleophilicity of the terminal -NH2 group, making 4-methoxyphenylhydrazine significantly more reactive than unsubstituted phenylhydrazine toward electrophiles.[6]
Caption: Resonance donation in the para isomer.
3-Methoxyphenylhydrazine (Meta Isomer): Inductive Deactivation
When the methoxy group is at the meta position, its resonance effect does not extend to the carbon atom bearing the hydrazine substituent. Consequently, the electron-withdrawing inductive (-I) effect becomes the primary influence. This effect pulls electron density away from the aromatic ring, which in turn deactivates the hydrazine moiety. As a result, 3-methoxyphenylhydrazine is less nucleophilic and less reactive than both unsubstituted phenylhydrazine and its ortho/para counterparts.
Caption: Dominant inductive withdrawal in the meta isomer.
2-Methoxyphenylhydrazine (Ortho Isomer): A Complex Interplay
The ortho isomer presents the most complex scenario. Electronically, it benefits from the same strong +M effect as the para isomer, which increases the nucleophilicity of the hydrazine group. However, the proximity of the methoxy group to the reaction center introduces two additional factors known collectively as the "ortho effect":
-
Steric Hindrance: The bulky methoxy group can physically impede the approach of electrophiles to the hydrazine nitrogen, potentially slowing down reaction rates.[4][7]
-
Intramolecular Interactions: The ortho-methoxy group can engage in hydrogen bonding with the hydrazine protons, influencing the conformation and reactivity of the molecule.
This combination of a powerful activating resonance effect and potential steric inhibition makes the reactivity of the 2-methoxy isomer highly dependent on the specific reaction and the nature of the electrophile.
Caption: Electronic activation vs. steric hindrance in the ortho isomer.
Comparative Reactivity in Practice: The Fischer Indole Synthesis
The Fischer indole synthesis, which involves the acid-catalyzed reaction of a phenylhydrazine with an aldehyde or ketone, serves as an excellent platform for comparing the reactivity of these isomers.[5][8] The reaction outcome is highly sensitive to the electronic effects that influence the key[8][8]-sigmatropic rearrangement and subsequent cyclization steps.
| Isomer | Activating Effect | Expected Reactivity Order | Typical Outcome in Fischer Indole Synthesis | Notes |
| 4-Methoxyphenylhydrazine | Strong +M effect | 1 (Highest) | High yield of the corresponding 5-methoxyindole. | The electron-donating group strongly activates the ring for the electrophilic cyclization step. |
| 2-Methoxyphenylhydrazine | Strong +M effect, Steric Hindrance (-S) | 2 | Can give the expected 7-methoxyindole, but is known to produce "abnormal" products.[4][8][9] | Cyclization may occur at the methoxy-substituted position, leading to elimination and substitution (e.g., formation of 6-chloroindoles in HCl).[4][8] |
| 3-Methoxyphenylhydrazine | Weak -I effect | 3 | Generally gives a mixture of 4-methoxy and 6-methoxyindoles. | The deactivating inductive effect may necessitate harsher reaction conditions. The lack of electronic preference leads to poor regioselectivity in cyclization.[4] |
The peculiar behavior of the 2-methoxy isomer is a critical consideration for synthetic chemists. Studies have shown that the Fischer indole synthesis of hydrazones derived from 2-methoxyphenylhydrazine can lead to unexpected products where cyclization occurs on the methoxy-substituted side of the ring.[4][8][10] This abnormal pathway is thought to arise from steric hindrance influencing the conformation of the enehydrazine intermediate, making the typically disfavored cyclization pathway competitive.[4]
Experimental Protocol: Quantifying Reactivity via Hydrazone Formation
To provide a quantitative comparison of nucleophilicity, one can monitor the rate of hydrazone formation with a model electrophile, such as 4-nitrobenzaldehyde. The rate of this reaction provides a direct measure of the hydrazine's nucleophilic reactivity.[6]
Objective
To determine the relative reaction rates of 2-methoxy, 3-methoxy, and 4-methoxyphenylhydrazine with 4-nitrobenzaldehyde by monitoring the formation of the corresponding hydrazone product using UV-Vis spectrophotometry.
Materials
-
2-Methoxyphenylhydrazine hydrochloride
-
3-Methoxyphenylhydrazine hydrochloride
-
4-Methoxyphenylhydrazine hydrochloride[11]
-
4-Nitrobenzaldehyde
-
Anhydrous Ethanol (Spectroscopic Grade)
-
Sodium Acetate (for preparing free base in situ)
-
Quartz cuvettes (1 cm path length)
-
UV-Vis Spectrophotometer with temperature control
-
Volumetric flasks and pipettes
Experimental Workflow
Caption: Workflow for comparing hydrazine reactivity.
Step-by-Step Methodology
-
Solution Preparation: Accurately prepare stock solutions of each reagent in anhydrous ethanol. To generate the free hydrazine base from its hydrochloride salt in situ, a weak base like sodium acetate is used.
-
Instrument Setup: Set the spectrophotometer to monitor the absorbance at the λmax of the expected hydrazone product. This can be predetermined by running a full spectrum of a completed reaction mixture. Equilibrate the sample holder to a constant temperature (e.g., 25.0 °C).
-
Reaction Execution: In a 1 cm quartz cuvette, combine the ethanol, sodium acetate solution, and the specific methoxyphenylhydrazine solution. Use this mixture to blank the spectrophotometer.
-
Initiation and Measurement: To initiate the reaction, add the 4-nitrobenzaldehyde solution, rapidly mix by inverting the cuvette, and begin data acquisition immediately. Record the absorbance at fixed time intervals.
-
Data Processing: Plot absorbance as a function of time. The initial rate of the reaction is proportional to the slope of the initial linear portion of this curve. Comparing these initial rates will provide a quantitative ranking of the nucleophilicity of the three isomers.
Trustworthiness and Self-Validation
This protocol's reliability is ensured by:
-
Temperature Control: Maintaining a constant temperature is crucial as reaction rates are highly temperature-dependent.
-
In Situ Base Generation: Using the hydrochloride salt with a weak base ensures stability during storage and generates the reactive free base reproducibly at the start of the experiment.
-
Initial Rate Analysis: Using the initial rate minimizes complications from substrate depletion or potential side reactions.
-
Triplicate Runs: Repeating each measurement ensures the precision and reliability of the obtained data.
Conclusion and Outlook
The positional isomerism of the methoxy group on phenylhydrazine is a powerful modulator of its chemical reactivity. The analysis presented here demonstrates a clear and predictable hierarchy based on fundamental electronic principles:
Reactivity Order: 4-Methoxy (para) > 2-Methoxy (ortho) > 3-Methoxy (meta)
-
4-Methoxyphenylhydrazine is the most reactive isomer due to the powerful, unhindered electron-donating resonance effect of the para-methoxy group.
-
3-Methoxyphenylhydrazine is the least reactive, as it is deactivated by the inductive electron withdrawal of the meta-methoxy group.
-
2-Methoxyphenylhydrazine exhibits complex reactivity. While electronically activated, it is subject to steric hindrance and can participate in unique, "abnormal" reaction pathways, a critical consideration in synthetic planning.
For scientists in organic synthesis and drug discovery, this understanding is paramount. Selecting the appropriate isomer allows for the fine-tuning of reaction rates, the control of regioselectivity, and the strategic design of molecular scaffolds for bioactive compounds.[12][13][14] The distinct behavior of each isomer underscores the necessity of moving beyond generic structures and appreciating the nuanced yet profound impact of positional chemistry.
References
-
Ishii, H. (2005). Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis. Journal of Synthetic Organic Chemistry, Japan, 63(2), 126-138. [Link]
-
Ishii, H., et al. (2005). Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis. Proceedings of the Japan Academy, Series B, 81(6), 203-219. [Link]
-
Semantic Scholar. (n.d.). Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis. [Link]
-
ResearchGate. (2005). ChemInform Abstract: Peculiarity of Methoxy Group Substituted Phenylhydrazones in Fischer Indole Synthesis. ResearchGate. [Link]
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University of Calgary. (n.d.). Problem Set #3 – Solutions. chem.ucalgary.ca. [Link]
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Talaat, M., et al. (2017). Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances, 7(86), 54563-54593. [Link]
-
Pharmacy 180. (n.d.). Hammett Equation - Mechanisms of Organic Reactions. [Link]
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Chemistry LibreTexts. (2021). 26.6: Correlations of Structure with Reactivity of Aromatic Compounds. [Link]
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Wikipedia. (n.d.). Hammett equation. [Link]
-
ResearchGate. (2014). (E)-1-(4-Methoxybenzylidene)-2-phenylhydrazine. ResearchGate. [Link]
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ResearchGate. (2011). Nucleophilic Reactivities of Hydrazines and Amines: The Futile Search for the α-Effect in Hydrazine Reactivities. ResearchGate. [Link]
-
PubMed. (2012). Synthesis of oleophilic electron-rich phenylhydrazines. [Link]
-
Chemistry Stack Exchange. (2021). Deciding which group twists out of the plane when ortho effect takes place. [Link]
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PubMed Central. (2020). Typical Electron-Withdrawing Groups Are ortho, para-Directors Rather than meta-Directors in Electrophilic Aromatic Substitution. [Link]
-
ResearchGate. (n.d.). Nucleophilic substitution of phenyl hydrazine 2 a onto the acetate 1 a... ResearchGate. [Link]
-
MDPI. (n.d.). Special Issue : Synthesis of Bioactive Compounds. Molecules. [Link]
-
ResearchGate. (2025). Overview of Phenylhydrazine-Based Organic Transformations. ResearchGate. [Link]
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-
PubChem. (n.d.). (4-Methoxyphenyl)hydrazine. PubChem. [Link]
-
Wiley Online Library. (2025). Overview of Phenylhydrazine-Based Organic Transformations. ChemistrySelect. [Link]
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-
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-
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-
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-
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A Senior Application Scientist's Guide to Indole Synthesis: Evaluating Alternatives to (3-Methoxyphenyl)hydrazine
For researchers, scientists, and professionals in drug development, the indole scaffold remains a cornerstone of medicinal chemistry. Its prevalence in blockbuster drugs and complex natural products necessitates robust and versatile synthetic strategies. The Fischer indole synthesis, a venerable and powerful tool, traditionally utilizes substituted phenylhydrazines as key building blocks. Among these, (3-Methoxyphenyl)hydrazine is frequently employed due to the directing and activating effects of the methoxy group.
However, reliance on a single starting material can be limiting. The need for structural diversity, improved yields, or circumvention of specific reaction incompatibilities often demands alternative reagents. This guide provides an in-depth, objective comparison of alternative reagents to this compound for indole synthesis. We will delve into the nuances of the Fischer indole synthesis with various substituted phenylhydrazines and explore modern, hydrazine-free alternatives, all supported by experimental data and detailed protocols.
The Fischer Indole Synthesis: A Deeper Look at the Impact of Phenylhydrazine Substitution
The Fischer indole synthesis is a classic acid-catalyzed reaction that proceeds through the formation of a phenylhydrazone from a phenylhydrazine and a carbonyl compound, followed by a[1][1]-sigmatropic rearrangement and subsequent cyclization to form the indole ring.[2] The electronic nature of the substituent on the phenylhydrazine ring profoundly influences the reaction's efficiency.
Mechanism of the Fischer Indole Synthesis
The accepted mechanism, first proposed by Robinson, involves several key steps that are influenced by the electronic properties of the substituents on the arylhydrazine.
Figure 3: Key components of the Larock indole synthesis.
The Leimgruber-Batcho Indole Synthesis
The Leimgruber-Batcho synthesis is a two-step process that begins with the formation of an enamine from an o-nitrotoluene, followed by a reductive cyclization to yield the indole. T[3]his method is particularly useful for preparing indoles that are unsubstituted at the 2- and 3-positions.
The Madelung Synthesis
The Madelung synthesis involves the high-temperature, base-catalyzed intramolecular cyclization of an N-acyl-o-toluidine. W[4]hile the classical conditions are harsh, modern variations using organolithium bases allow the reaction to proceed at much lower temperatures.
Experimental Protocols
To provide a practical context, detailed experimental procedures for the synthesis of a representative indole using different methods are provided below.
Protocol 1: Fischer Indole Synthesis of 6-Methoxy-2-phenylindole
This protocol is adapted from analogous procedures and expected outcomes based on established reactivity principles.
[5][6]Step 1: Phenylhydrazone Formation (in situ)
-
In a round-bottom flask, combine this compound hydrochloride (1.0 eq), acetophenone (1.05 eq), and glacial acetic acid.
-
Stir the mixture at room temperature for 30 minutes to form the corresponding phenylhydrazone.
Step 2: Indolization
-
To the mixture from Step 1, add polyphosphoric acid (PPA) (10 eq by weight).
-
Heat the reaction mixture to 100°C with vigorous stirring for 15 minutes. The color of the mixture will darken.
-
Carefully pour the hot mixture onto crushed ice with stirring.
-
Neutralize the aqueous solution with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 6-methoxy-2-phenylindole.
Protocol 2: Larock Indole Synthesis of 1-Methyl-2,3-diphenylindole
This protocol is a representative example of the Larock indole synthesis.
[7]1. To a flame-dried Schlenk tube under an inert atmosphere, add palladium(II) acetate (5 mol%), potassium carbonate (2.0 eq), and lithium chloride (1.0 eq). 2. Add a solution of o-iodo-N-methylaniline (1.0 eq) and diphenylacetylene (1.1 eq) in anhydrous DMF. 3. Heat the reaction mixture to 100°C and stir for 12-24 hours, monitoring the reaction progress by TLC. 4. After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate (3 x 30 mL). 5. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. 6. Purify the crude product by column chromatography on silica gel to yield 1-methyl-2,3-diphenylindole.
Protocol 3: Leimgruber-Batcho Indole Synthesis of 5-Chloroindole
This one-pot procedure is adapted from a streamlined Leimgruber-Batcho synthesis.
[8]1. In a three-necked flask under a nitrogen atmosphere, dissolve 4-chloro-2-nitrotoluene (1.0 eq), N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.2 eq), and pyrrolidine (5.0 eq) in dioxane. 2. Heat the mixture to 102°C for the time required for enamine formation (monitored by TLC). 3. Cool the reaction mixture to 45°C and add ferric chloride hexahydrate (0.2 g per 4 mmol of starting material). 4. Add 85% hydrazine hydrate dropwise in portions, maintaining the temperature at 45°C. Vigorous gas evolution will be observed. 5. Upon completion of the reaction, cool the mixture to room temperature and filter off the catalyst. 6. Evaporate the filtrate under reduced pressure and purify the residue by column chromatography on silica gel to obtain 5-chloroindole.
Conclusion
While this compound is a reliable and effective reagent for the Fischer indole synthesis, a comprehensive understanding of the available alternatives is crucial for the modern synthetic chemist. Phenylhydrazines with other electron-donating substituents can offer similar or even improved performance. For instances where hydrazine-based methods are not suitable, the Bischler-Möhlau, Larock, Leimgruber-Batcho, and Madelung syntheses provide powerful, mechanistically distinct alternatives. The choice of the optimal synthetic route will ultimately depend on the specific target molecule, the availability of starting materials, and the desired functional group tolerance. This guide serves as a foundational resource to aid researchers in making informed decisions for the efficient and strategic synthesis of diverse indole scaffolds.
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Madelung, W. (1912). Über eine neue Darstellungsweise für substituierte Indole. Berichte der deutschen chemischen Gesellschaft, 45(1), 1128-1134. [Link]
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Organic Chemistry Portal. (2023). A Tandem Madelung Indole Synthesis Mediated by a LiN(SiMe3)2/CsF System. [Link]
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Organic Chemistry Portal. (2006). Microwave-Assisted, Solvent-Free Bischler Indole Synthesis. [Link]
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National Center for Biotechnology Information. (n.d.). A Mild and General Larock Indolization Protocol for the Preparation of Unnatural Tryptophans. [Link]
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Royal Society of Chemistry. (2020). One-pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles. [Link]
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Comparative study of Brønsted vs. Lewis acids in Fischer indole synthesis with (3-Methoxyphenyl)hydrazine.
The Fischer indole synthesis, a venerable yet remarkably versatile reaction, has remained a cornerstone in the synthesis of the indole nucleus for over a century.[1] Its application in the preparation of substituted indoles, such as 6-methoxyindole—a precursor to various pharmacologically significant compounds—hinges critically on the choice of an acid catalyst. This guide provides a comparative analysis of Brønsted and Lewis acids in the Fischer indole synthesis of 6-methoxyindole, derived from (3-Methoxyphenyl)hydrazine. We will delve into the mechanistic nuances, present comparative experimental data, and offer detailed protocols to aid researchers in catalyst selection and reaction optimization.
The Mechanistic Role of Acid Catalysis
The Fischer indole synthesis proceeds through a series of acid-catalyzed steps, commencing with the formation of a phenylhydrazone from an arylhydrazine and a carbonyl compound.[2][3] The acid catalyst is crucial for the subsequent tautomerization to an enamine intermediate, followed by a[3][3]-sigmatropic rearrangement, which is often the rate-determining step.[1][4] The final steps involve cyclization and the elimination of ammonia to yield the aromatic indole core.[2]
Both Brønsted and Lewis acids can effectively catalyze this transformation, yet their modes of action differ, influencing reaction efficiency and, in some cases, regioselectivity.[5]
-
Brønsted acids , such as hydrochloric acid (HCl), sulfuric acid (H₂SO₄), polyphosphoric acid (PPA), and p-toluenesulfonic acid (TsOH), act as proton donors.[6] They protonate the hydrazone, facilitating the tautomerization and the subsequent sigmatropic rearrangement.[3][7]
-
Lewis acids , including zinc chloride (ZnCl₂), boron trifluoride (BF₃), iron(III) chloride (FeCl₃), and aluminum chloride (AlCl₃), function as electron-pair acceptors.[6] They coordinate to the nitrogen atoms of the hydrazone, increasing its electrophilicity and promoting the key rearrangement and cyclization steps.[8] ZnCl₂ is one of the most commonly employed catalysts in this class.[1][9]
The following diagram illustrates the generalized mechanism of the Fischer indole synthesis, highlighting the key acid-catalyzed steps.
Caption: Generalized mechanism of the Fischer Indole Synthesis.
Comparative Performance: Brønsted vs. Lewis Acids
The choice between a Brønsted and a Lewis acid can significantly impact the yield and reaction conditions required for the synthesis of 6-methoxyindole from this compound. The electron-donating nature of the methoxy group generally facilitates the reaction.[10] Below is a table summarizing representative experimental data for this specific transformation.
| Catalyst Type | Catalyst Example | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Brønsted Acid | Polyphosphoric Acid (PPA) | Acetic Acid | 95 | 1 | 87 | [5] |
| Brønsted Acid | p-Toluenesulfonic Acid (TsOH) | Benzene | Reflux | 4 | Moderate | [8] |
| Brønsted Acid | Acetic Acid | Acetic Acid | Reflux | 2 | 93 (mixture of isomers) | [5] |
| Lewis Acid | Zinc Chloride (ZnCl₂) | Ethanol | Reflux | 3 | High | [9] |
| Lewis Acid | Choline chloride·2ZnCl₂ (Ionic Liquid) | Neat | 100 | 1 | High | [11] |
Key Observations:
-
Polyphosphoric acid (PPA) , a strong Brønsted acid, has been shown to be highly effective, affording a high yield of the desired indole in a relatively short reaction time.[5]
-
Acetic acid can serve as both a Brønsted acid catalyst and a solvent, providing good yields, although it may lead to the formation of isomeric mixtures with certain substrates.[5]
-
Zinc chloride (ZnCl₂) is a widely used and effective Lewis acid catalyst for this synthesis.[9] It often provides high yields under standard reflux conditions.
-
The use of a choline chloride·2ZnCl₂ ionic liquid represents a more modern approach, offering high yields and the potential for easier product isolation through sublimation.[11]
It is important to note that a significant challenge in the Fischer indole synthesis is the neutralization of the acid catalyst by the ammonia byproduct, which often necessitates the use of stoichiometric amounts of the catalyst.[9]
Experimental Protocols
The following are representative, detailed protocols for the synthesis of 6-methoxyindole using both a Brønsted and a Lewis acid catalyst.
Protocol 1: Brønsted Acid-Catalyzed Synthesis using Polyphosphoric Acid (PPA)
This protocol is adapted from a procedure described for a similar substituted indole synthesis.[5]
Materials:
-
This compound hydrochloride
-
Pyruvic acid
-
Polyphosphoric acid (PPA)
-
Acetic acid
-
Sodium bicarbonate solution (saturated)
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Standard laboratory glassware and magnetic stirrer with heating
Procedure:
-
Hydrazone Formation: In a round-bottom flask, dissolve this compound hydrochloride (1.0 eq) in a minimal amount of warm acetic acid. To this solution, add pyruvic acid (1.05 eq) dropwise with stirring. Continue stirring at room temperature for 30 minutes to form the corresponding phenylhydrazone.
-
Cyclization: To the flask containing the phenylhydrazone, cautiously add polyphosphoric acid (PPA) (approximately 10 times the weight of the hydrazine).
-
Heating: Heat the reaction mixture to 95 °C with vigorous stirring for 1 hour. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice. Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude 6-methoxyindole-2-carboxylic acid by recrystallization or column chromatography. The carboxylic acid can then be decarboxylated by heating to yield 6-methoxyindole.
Protocol 2: Lewis Acid-Catalyzed Synthesis using Zinc Chloride (ZnCl₂)
This protocol is a general procedure based on the common use of ZnCl₂ in Fischer indole syntheses.[9]
Materials:
-
This compound
-
Acetone (or other suitable ketone/aldehyde)
-
Anhydrous Zinc Chloride (ZnCl₂)
-
Ethanol
-
Hydrochloric acid (dilute)
-
Sodium bicarbonate solution (saturated)
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Standard laboratory glassware and reflux condenser
Procedure:
-
One-Pot Reaction Mixture: In a round-bottom flask equipped with a reflux condenser, combine this compound (1.0 eq), acetone (1.2 eq), and anhydrous zinc chloride (1.5 eq) in absolute ethanol (10 mL).
-
Reflux: Heat the reaction mixture to reflux with stirring for 3 hours. Monitor the reaction progress by TLC.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Add dilute hydrochloric acid to dissolve the zinc salts.
-
Neutralization and Extraction: Neutralize the solution with a saturated sodium bicarbonate solution and extract the product with ethyl acetate (3 x 30 mL).
-
Drying and Concentration: Combine the organic extracts, wash with water, and dry over anhydrous sodium sulfate. Filter and remove the solvent in vacuo.
-
Purification: Purify the resulting crude 6-methoxyindole derivative by column chromatography on silica gel.
Causality Behind Experimental Choices
-
Choice of Hydrazine Salt: this compound is often used as its hydrochloride salt to improve stability and ease of handling.[12] A base, such as sodium carbonate, can be used to liberate the free hydrazine in situ.[5]
-
Solvent Selection: The choice of solvent can influence reaction rates and, in some cases, product distribution.[13] Acetic acid is a common choice as it can also act as a catalyst.[5] Ethanol is a good solvent for many of the reactants and is compatible with Lewis acid catalysis.
-
Catalyst Loading: As ammonia is generated during the reaction, it can neutralize the acid catalyst.[9] Therefore, it is common to use a stoichiometric amount, or even an excess, of the catalyst to ensure the reaction goes to completion.
-
Temperature and Reaction Time: The Fischer indole synthesis typically requires elevated temperatures to overcome the activation energy of the[3][3]-sigmatropic rearrangement.[14] Reaction times are optimized based on the specific substrate and catalyst combination, and progress is typically monitored by TLC.
Conclusion
Both Brønsted and Lewis acids are effective catalysts for the Fischer indole synthesis of 6-methoxyindole from this compound. The choice of catalyst will often depend on factors such as desired reaction conditions, available reagents, and the scale of the synthesis. Strong Brønsted acids like PPA can provide high yields in short reaction times, while the classic Lewis acid, ZnCl₂, remains a reliable and widely used option. For researchers in drug development and organic synthesis, a careful consideration of these catalytic systems, guided by the principles and data presented here, will be instrumental in achieving efficient and successful indole synthesis.
References
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Chemistry Stack Exchange. Fischer indole synthesis: significance of choice of acid catalyst. Chemistry Stack Exchange. 2020. Available from: [Link]
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ChemistryViews. Catalytic Version of the Fischer Indole Synthesis. ChemistryViews. 2021. Available from: [Link]
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chemeurope.com. Fischer indole synthesis. chemeurope.com. Available from: [Link]
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Ishii, H. Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis. Chemical and Pharmaceutical Bulletin. 2002;50(1):1–19. Available from: [Link]
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Sajjadifar, S., Vahedi, H., Massoudi, A., & Louie, O. New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules. 2010;15(4):2491–2498. Available from: [Link]
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ResearchGate. Fischer Indole Synthesis in Brønsted Acidic Ionic Liquids: A Green, Mild, and Regiospecific Reaction System. ResearchGate. 2017. Available from: [Link]
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Earle, M. J., & Katdare, S. P. The regiospecific Fischer indole reaction in choline chloride·2ZnCl2 with product isolation by direct sublimation from the ionic liquid. Chemical Communications. 2003;(23):2882–2883. Available from: [Link]
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International Journal of Advanced Research in Science, Communication and Technology. Synthesis of Indole by Cyclization of Hydrazone Catalysed by Lewis Acid. IJARSCT. 2022. Available from: [Link]
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MDPI. New 3H-Indole Synthesis by Fischer's Method. Part I. MDPI. 2010. Available from: [Link]
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Brieflands. Marine Sponge/H3PO4: As a Naturally Occurring Chiral Catalyst for Solvent-free Fischer-Indole Synthesis. Brieflands. 2016. Available from: [Link]
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Nature Protocols. A three-component Fischer indole synthesis. Nature Protocols. 2008;3(1):165–170. Available from: [Link]
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Prochazka, M. P., & Carlson, R. On the Roles of Lewis Acid Catalysts and Solvents in the Fischer Indole Synthesis. Acta Chemica Scandinavica. 1989;43:651–659. Available from: [Link]
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ResearchGate. New 3H-Indole Synthesis by Fischer's Method. Part I. ResearchGate. 2010. Available from: [Link]
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A Senior Application Scientist's Guide to the Quantitative Analysis of (3-Methoxyphenyl)hydrazine: A Comparative Validation of Analytical Methodologies
For distribution to: Researchers, scientists, and drug development professionals.
Foreword: The Analytical Imperative for (3-Methoxyphenyl)hydrazine
This compound is a key chemical intermediate in the synthesis of a variety of pharmaceutical compounds and other fine chemicals. Its accurate quantification is paramount for ensuring reaction efficiency, product purity, and, ultimately, the safety and efficacy of the final product. As with many hydrazine derivatives, its reactivity and potential for degradation necessitate the use of robust and validated analytical methods.
This guide provides an in-depth comparison of the primary analytical techniques for the quantification of this compound: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy. Beyond a mere recitation of protocols, this document delves into the causality behind experimental choices, providing a framework for selecting the most appropriate method for your specific analytical challenge. All methodologies are presented with a focus on self-validating systems, adhering to the principles outlined in the International Council for Harmonisation (ICH) guidelines.[1][2][3]
High-Performance Liquid Chromatography (HPLC): The Gold Standard for Precision and Versatility
HPLC is often the method of choice for the analysis of non-volatile and thermally labile compounds like this compound.[4] Its high resolution and sensitivity, particularly when coupled with UV detection, make it a powerful tool for quantification.
The Rationale for Derivatization
While direct HPLC analysis of this compound is possible, derivatization is a common strategy to enhance its chromatographic properties and detector response. The hydrazine moiety can be reactive and may exhibit poor peak shape on certain stationary phases. Derivatization with an aldehyde, such as salicylaldehyde, converts the hydrazine into a more stable and chromophoric hydrazone.[1][5] This not only improves the robustness of the method but also significantly lowers the limits of detection and quantification.
Proposed HPLC Method and Validation Parameters
The following proposed method is adapted from a validated procedure for a closely related structural isomer, (4-Methoxyphenyl)hydrazine, and incorporates best practices for hydrazine analysis.[6]
Experimental Protocol: HPLC with Pre-column Derivatization
-
Derivatization Reagent Preparation: Prepare a 0.5% (v/v) solution of salicylaldehyde in a suitable diluent (e.g., methanol).
-
Standard Solution Preparation: Accurately weigh and dissolve this compound hydrochloride in the diluent to prepare a stock solution. Perform serial dilutions to create a series of calibration standards.
-
Sample Preparation: Dissolve the sample containing this compound in the diluent to achieve a concentration within the calibration range.
-
Derivatization Procedure: To an aliquot of each standard and sample solution, add an excess of the salicylaldehyde solution. Allow the reaction to proceed for a specified time (e.g., 20 minutes) at room temperature to ensure complete derivatization.[1][5]
-
Chromatographic Conditions:
-
Column: Inertsil ODS-3V (250 mm x 4.6 mm, 5 µm) or equivalent C18 column.
-
Mobile Phase: A mixture of a buffered aqueous phase (e.g., 10 mM ammonium dihydrogen phosphate) and an organic modifier (e.g., methanol or acetonitrile) in an isocratic or gradient elution. A typical starting point would be a 25:75 (v/v) ratio of buffer to methanol.[1][5]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV detection at a wavelength of approximately 360 nm, corresponding to the absorbance maximum of the hydrazone derivative.[1][5]
-
Injection Volume: 20 µL.
-
-
Data Analysis: Construct a calibration curve by plotting the peak area of the derivatized analyte against the concentration of the standards. Determine the concentration of this compound in the samples from the calibration curve.
Workflow for HPLC Analysis of this compound
Caption: Workflow for HPLC quantification of this compound.
Performance Characteristics (Based on Analogous Hydrazine Validation)
| Validation Parameter | Expected Performance | Rationale & Citation |
| Linearity (R²) | > 0.998 | A high correlation coefficient ensures a direct proportionality between concentration and response over the defined range.[1] |
| Limit of Detection (LOD) | ~1.0 ppm | Derivatization significantly enhances sensitivity, allowing for the detection of trace amounts.[1] |
| Limit of Quantification (LOQ) | ~3.0 ppm | The LOQ is the lowest concentration that can be reliably quantified with acceptable precision and accuracy.[1] |
| Accuracy (% Recovery) | 98.0 - 102.0% | Assessed by spiking a blank matrix with known concentrations of the analyte, ensuring the method's closeness to the true value.[5] |
| Precision (%RSD) | < 2.0% | Low relative standard deviation for replicate measurements indicates high repeatability and intermediate precision.[5] |
| Specificity | No interference from blank and related substances | The chromatographic separation should resolve the analyte from potential impurities and degradation products. |
Gas Chromatography-Mass Spectrometry (GC-MS): A Powerful Tool for Volatile Analytes
GC-MS is a highly sensitive and specific technique, particularly suited for the analysis of volatile and semi-volatile compounds.[7] While this compound itself has limited volatility, derivatization can be employed to make it amenable to GC analysis.
The Volatility Challenge and Derivatization Strategy
Direct injection of this compound into a hot GC inlet can lead to thermal degradation and poor chromatographic performance. A common approach for hydrazines is derivatization with acetone to form a more volatile and stable hydrazone.[8]
Proposed GC-MS Method
Experimental Protocol: GC-MS with Derivatization
-
Derivatization Reagent: Acetone (HPLC grade).
-
Standard and Sample Preparation: Prepare standard and sample solutions in a suitable solvent.
-
Derivatization Procedure: Add acetone to each standard and sample solution. The reaction is typically rapid.
-
Chromatographic Conditions:
-
Column: A mid-polarity capillary column, such as a DB-WAXetr (30 m x 250 µm x 0.25 µm).[9]
-
Carrier Gas: Helium or Hydrogen.[9]
-
Inlet Temperature: 250°C.
-
Oven Program: A temperature gradient starting from a low temperature (e.g., 50°C) and ramping up to a higher temperature (e.g., 250°C) to ensure good separation.
-
MS Detector: Electron Ionization (EI) source.
-
Acquisition Mode: Scan mode for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.
-
-
Data Analysis: Identify the derivatized this compound by its retention time and mass spectrum. For quantification, use the peak area of a characteristic ion in SIM mode and a calibration curve.
Workflow for GC-MS Analysis of this compound
Caption: Workflow for GC-MS quantification of this compound.
Performance Characteristics
| Validation Parameter | Expected Performance | Rationale & Citation |
| Linearity (R²) | > 0.99 | Good linearity is achievable with appropriate internal standards. |
| Limit of Detection (LOD) | Low ng/mL | GC-MS is highly sensitive, especially in SIM mode.[8] |
| Limit of Quantification (LOQ) | ng/mL range | The high sensitivity allows for quantification at very low levels.[8] |
| Accuracy (% Recovery) | 90 - 110% | Dependent on the efficiency of the derivatization and extraction steps. |
| Precision (%RSD) | < 5.0% | Good precision can be achieved with careful sample handling and the use of an internal standard. |
| Specificity | High | Mass spectrometric detection provides excellent specificity, allowing for unambiguous identification.[7] |
UV-Visible Spectroscopy: A Rapid and Cost-Effective Approach
UV-Vis spectroscopy is a straightforward and widely accessible technique that can be used for the quantification of compounds containing chromophores.[7] this compound, with its aromatic ring, absorbs in the UV region.
Leveraging Derivatization for Enhanced Specificity
Direct UV-Vis analysis of this compound can be prone to interference from other UV-absorbing impurities. Derivatization with a reagent like p-dimethylaminobenzaldehyde (PDAB) shifts the absorbance maximum to a longer wavelength (around 458 nm), moving it away from potential interferences and into the visible region.[10] This reaction forms a colored product, the intensity of which is directly proportional to the hydrazine concentration.[10]
Proposed UV-Vis Method
Experimental Protocol: UV-Vis Spectroscopy with Derivatization
-
Derivatization Reagent Preparation: Prepare a solution of p-dimethylaminobenzaldehyde in an acidic medium (e.g., a mixture of methanol and hydrochloric acid).[11]
-
Standard and Sample Preparation: Prepare standard and sample solutions in an appropriate solvent.
-
Color Development: Mix aliquots of the standard and sample solutions with the PDAB reagent. Allow the color to develop for a specified period (e.g., 15 minutes).
-
Spectrophotometric Measurement: Measure the absorbance of the resulting colored solutions at the wavelength of maximum absorbance (λmax), typically around 458 nm, using a UV-Vis spectrophotometer.[10]
-
Data Analysis: Create a calibration curve by plotting absorbance versus concentration for the standards. Determine the concentration of this compound in the samples from this curve.
Workflow for UV-Vis Analysis of this compound
Caption: Workflow for UV-Vis quantification of this compound.
Performance Characteristics
| Validation Parameter | Expected Performance | Rationale & Citation |
| Linearity (R²) | > 0.995 | Beer's Law is generally well-obeyed for this type of colorimetric assay.[12] |
| Limit of Detection (LOD) | µg/mL range | The molar absorptivity of the colored derivative determines the sensitivity.[12] |
| Limit of Quantification (LOQ) | µg/mL range | Sufficient for many applications, but generally less sensitive than chromatographic methods. |
| Accuracy (% Recovery) | 95 - 105% | Can be affected by matrix interferences. |
| Precision (%RSD) | < 5.0% | Good precision is achievable with careful pipetting and timing of the color development step. |
| Specificity | Moderate | Susceptible to interference from other compounds that can react with PDAB or absorb at the same wavelength. |
Comparative Analysis and Method Selection
The choice of the optimal analytical method for the quantification of this compound depends on the specific requirements of the analysis.
| Feature | HPLC with UV Detection | GC-MS | UV-Vis Spectroscopy |
| Specificity | High (with chromatographic separation) | Very High (mass selective detector) | Moderate to Low |
| Sensitivity | High (ppm to sub-ppm) | Very High (ppb to ppt) | Moderate (µg/mL) |
| Precision | Very High | High | Good |
| Throughput | Moderate | Moderate | High |
| Cost | Moderate | High | Low |
| Expertise Required | Moderate | High | Low |
| Best For | Routine quality control, stability studies, purity analysis | Trace level analysis, impurity identification | Rapid, high-throughput screening |
Key Considerations for Method Selection:
-
For routine quality control and release testing , where accuracy and precision are paramount, the HPLC method is the most suitable choice. Its robustness and high performance make it ideal for generating reliable data in a regulated environment.
-
When trace-level quantification or unambiguous identification of impurities is required , GC-MS is the superior technique. Its exceptional sensitivity and specificity are invaluable for challenging analytical scenarios.
-
For rapid in-process checks or high-throughput screening , where speed and cost-effectiveness are the primary drivers, UV-Vis spectroscopy offers a viable option, provided that the sample matrix is relatively clean and free of interferences.
Conclusion
The validation of analytical methods for the quantification of this compound is a critical step in ensuring the quality and safety of pharmaceutical products and other chemical syntheses. This guide has provided a comparative overview of three powerful analytical techniques, each with its own set of strengths and weaknesses. By understanding the underlying principles and performance characteristics of HPLC, GC-MS, and UV-Vis spectroscopy, researchers and drug development professionals can make informed decisions about the most appropriate method for their specific needs, thereby ensuring the generation of accurate, reliable, and defensible analytical data.
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Sudharshana Charyulu, S., et al. (2022). NEW METHOD DEVELOPMENT AND VALIDATION FOR HYDRAZINE IN PANTOPRAZOLE SODIUM SESQUIHYDRATE USING RP-HPLC. RASĀYAN Journal of Chemistry, 15(2), 1403-1410. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2723940, 3-Methoxyphenylhydrazine hydrochloride. Retrieved from [Link]
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Agency for Toxic Substances and Disease Registry. (1997). Toxicological Profile for Hydrazines. Retrieved from [Link]
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Smolenkov, A. D., & Shpigun, O. A. (2012). Chromatographic methods of determining hydrazine and its polar derivatives. Review Journal of Chemistry, 2(4), 329–354. Retrieved from [Link]
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Patel, D. B., et al. (2023). green synthesis and analytical technique for the separation of substituted chlorophenyl hydrazine isomers by reverse phase hplc method. International Journal of Pharmaceutical Sciences and Research, 14(10), 1000-1007. Retrieved from [Link]
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Yang, C., et al. (2021). Comparison of different approaches to quantify substituted polycyclic aromatic compounds. Journal of Chromatography A, 1653, 462317. Retrieved from [Link]
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Okonkwo, C. J., & Odoemelam, W. J. (2021). Comparison of Analytical Techniques in the Characterization of Complex Compounds. Asian Journal of Physical and Chemical Sciences, 9(3), 29-41. Retrieved from [Link]
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Singh, S., et al. (2021). A Review of HPLC Method Development and Validation as per ICH Guidelines. Asian Journal of Pharmaceutical Analysis, 11(4), 221-227. Retrieved from [Link]
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Elumalai, S., et al. (2025). Application of Liquid Chromatography Tandem Mass Spectrometry for Trace-Level Detection of Potential Genotoxic Impurities in Edaravone Bulk and Parenteral Dosage Forms. Journal of Pharmaceutical and Biomedical Analysis, 250, 116259. Retrieved from [Link]
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Sudharshana Charyulu, S., et al. (2022). NEW METHOD DEVELOPMENT AND VALIDATION FOR HYDRAZINE IN PANTOPRAZOLE SODIUM SESQUIHYDRATE USING RP-HPLC. ResearchGate. Retrieved from [Link]
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Lee, S., et al. (2017). Comparison of three methods for the methylation of aliphatic and aromatic compounds. Rapid Communications in Mass Spectrometry, 31(19), 1633-1640. Retrieved from [Link]
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Nagaraja, K. S., et al. (2002). Spectrophotometric Determination of Hydrazine. Analytical Sciences, 18(9), 1029-1032. Retrieved from [Link]
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El-Gizawy, S. M., et al. (2024). Harnessing spectrophotometry resolution power for determining ternary mixture for respiratory disorders treatment in their pharmaceutical formulation. Scientific Reports, 14(1), 1-11. Retrieved from [Link]
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A Comparative Guide to HPLC Method Development for the Analysis of (3-Methoxyphenyl)hydrazine Reaction Mixtures
Introduction: The Analytical Challenge of (3-Methoxyphenyl)hydrazine
This compound is a pivotal starting material and intermediate in the synthesis of a multitude of pharmaceutical compounds and fine chemicals, particularly those involving the formation of indole rings and other heterocyclic systems.[1][2] The efficacy, safety, and purity of the final active pharmaceutical ingredient (API) are directly dependent on the quality control exercised during synthesis. Monitoring the reaction progress, identifying impurities, and quantifying residual starting materials in the reaction mixture are therefore non-negotiable aspects of process development and manufacturing.
Hydrazine derivatives, however, present unique analytical challenges. They are known for their reactivity, potential for autoxidation, and polar nature, which can lead to poor chromatographic behavior such as peak tailing and irreversible adsorption onto column surfaces.[3][4][5] This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) strategies for the robust analysis of this compound reaction mixtures, grounded in the principles of modern method development and validation. We will explore the causality behind methodological choices, present comparative data, and provide detailed protocols to empower researchers in developing reliable, stability-indicating analytical methods.
Pillar 1: Strategic Selection of Chromatographic Mode
The foundational choice in any HPLC method development is the separation mode. For a molecule like this compound and its likely reaction products—which are predominantly aromatic and moderately polar—the choice of chromatographic mode is critical. The primary objective is to achieve adequate retention for the parent compound while enabling the resolution of structurally similar impurities and degradation products.
dot
Caption: Logic for selecting the optimal HPLC separation mode.
Comparison of Primary Chromatographic Approaches
| Feature | Reversed-Phase (RP-HPLC) | Hydrophilic Interaction (HILIC) | Mixed-Mode Chromatography |
| Primary Mechanism | Hydrophobic interactions. Separates based on non-polarity. | Partitioning of analytes into a water-enriched layer on the stationary phase surface. | Combination of two or more mechanisms (e.g., Reversed-Phase and Ion-Exchange).[1][6] |
| Best Suited For | Aromatic and moderately polar compounds like this compound and its derivatives.[6][7] | Very polar starting materials, impurities, or counter-ions that are poorly retained in RP-HPLC. | Complex mixtures containing analytes with a wide range of polarities and charge states.[8] |
| Typical Stationary Phase | C18, C8, Phenyl-Hexyl | Bare Silica, Amide, Diol | C18 with embedded ion-exchange groups (e.g., Coresep, Obelisc).[1][6] |
| Mobile Phase | Water/Buffer with Acetonitrile or Methanol. | High organic (>80% Acetonitrile) with a small amount of aqueous buffer. | Similar to RP-HPLC, but buffer concentration and pH play a critical role in retention.[6] |
| Key Advantage | High robustness, versatility, and wide availability of column chemistries. The most common and well-understood mode. | Excellent retention of highly polar compounds. | Orthogonal selectivity, allowing for fine-tuning of separation for complex samples.[6] |
| Potential Challenge | Poor retention of very polar species. Peak tailing for basic compounds like hydrazines without proper pH control. | Sensitive to water content in the mobile phase and sample diluent; potential for longer equilibration times. | Method development can be more complex due to multiple retention mechanisms. |
Verdict: For this compound reaction mixtures, Reversed-Phase HPLC is the most logical and effective starting point. Its mechanism is well-suited for the aromatic nature of the target analyte and its expected impurities.
Pillar 2: A Step-by-Step Workflow for RP-HPLC Method Development
A robust analytical method is not discovered by chance; it is built through a systematic process of screening, optimization, and stress testing. This workflow ensures the final method is fit for purpose.
dot
Caption: A systematic workflow for HPLC method development.
Experimental Protocol 1: Initial Method Scouting
Objective: To efficiently screen key parameters to find a promising set of starting conditions for separation.
Rationale: Instead of randomly testing conditions, a structured screening of orthogonal parameters (e.g., different column chemistries and organic modifiers) provides the most information with the fewest experiments.[9] A C18 column is the workhorse of RP-HPLC, while a Phenyl-Hexyl offers alternative selectivity for aromatic compounds. Acetonitrile and Methanol have different solvent strengths and selectivities.
Recommended Starting Conditions for Screening:
| Parameter | Condition A | Condition B | Rationale |
| Column | C18 (e.g., Waters X-Bridge, Agilent Zorbax), 150 x 4.6 mm, 3.5 µm | Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µm | C18 for general hydrophobicity; Phenyl for π-π interactions with aromatic rings. |
| Mobile Phase A | 0.1% Formic Acid in Water | 20 mM Ammonium Formate, pH 3.7 | Formic acid is a simple, MS-compatible modifier.[10] A buffered mobile phase provides better peak shape and robustness. |
| Mobile Phase B | Acetonitrile (ACN) | Methanol (MeOH) | ACN is a stronger solvent with lower viscosity. MeOH can offer different selectivity. |
| Gradient | 5% to 95% B in 20 minutes | 5% to 95% B in 20 minutes | A broad generic gradient ensures all components elute and gives a good overview of the sample complexity.[11] |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | Standard for a 4.6 mm ID column. |
| Temperature | 30 °C | 30 °C | A controlled temperature ensures reproducible retention times. |
| Detection | UV/PDA at 254 nm and 280 nm | UV/PDA at 254 nm and 280 nm | Monitor multiple wavelengths to ensure detection of all components. A PDA detector is crucial for peak purity analysis. |
| Injection Volume | 5 µL | 5 µL | |
| Sample Prep | Dissolve reaction mixture aliquot in 50:50 Mobile Phase A:B | Dissolve reaction mixture aliquot in 50:50 Mobile Phase A:B |
Execution:
-
Prepare the mobile phases and sample solutions.
-
Equilibrate the column with the initial gradient conditions for at least 15 minutes.
-
Perform a blank injection (diluent only) to identify system peaks.
-
Inject the sample under each condition set.
-
Evaluate the chromatograms for peak shape, resolution between the main peak and impurities, and overall separation. Select the best column/solvent combination for the optimization phase.
Experimental Protocol 2: Forced Degradation Studies
Objective: To generate potential degradation products and demonstrate the method's specificity, making it "stability-indicating" as required by regulatory bodies like the ICH.[12][13]
Rationale: A stability-indicating method is one that can unequivocally assess the drug substance in the presence of its potential decomposition products.[14] By intentionally stressing the this compound sample, we can ensure that any degradants formed do not co-elute with the main peak, thus proving the method's specificity.[12][15]
Procedure:
-
Prepare stock solutions of this compound hydrochloride in a suitable solvent (e.g., 50:50 Acetonitrile:Water) at approximately 1 mg/mL.
-
Expose the solutions to the stress conditions outlined in the table below. The goal is to achieve 5-20% degradation of the parent compound.
-
For each condition, also prepare a "blank" solution (stressing the diluent only) to rule out artifacts.
-
After exposure, neutralize the acidic and basic samples before dilution and analysis.
-
Analyze the stressed samples, a non-stressed control, and the blank using the optimized HPLC method.
-
Use a PDA detector to perform peak purity analysis on the this compound peak in each stressed sample to confirm it is spectrally homogeneous and free from co-eluting degradants.
Summary of Forced Degradation Conditions:
| Stress Condition | Protocol | Expected Degradation Pathway |
| Acid Hydrolysis | Add 1 M HCl to the stock solution. Heat at 60 °C for 24-48 hours. | Potential cleavage of the methoxy group or other acid-labile bonds. |
| Base Hydrolysis | Add 1 M NaOH to the stock solution. Heat at 60 °C for 24-48 hours. | Hydrolysis, potential for base-catalyzed side reactions. |
| Oxidation | Add 3% Hydrogen Peroxide (H₂O₂) to the stock solution. Store at room temperature for 24 hours. | Oxidation of the hydrazine moiety is a primary concern for this class of compounds. |
| Thermal Degradation | Store the solid sample at 70 °C for 48 hours. Dissolve and analyze. | Assesses the solid-state thermal stability of the molecule.[12] |
| Photolytic Degradation | Expose the solution to light in a photostability chamber (ICH Q1B guideline) for a specified duration. | Assesses light sensitivity, which can lead to free-radical degradation pathways. |
Conclusion and Best Practices
Developing a robust HPLC method for this compound reaction mixtures is a systematic process that prioritizes selectivity and stability-indicating capabilities. A reversed-phase HPLC approach, typically on a C18 column with an acidic mobile phase modifier, serves as the most reliable foundation.[10][16] The key to success lies not in finding a "perfect" initial condition, but in executing a logical workflow encompassing scouting, optimization, and rigorous forced degradation studies. This ensures the final method is specific, robust, and capable of providing accurate, trustworthy data for critical decision-making in drug development and manufacturing. Always ensure that sample preparation is performed rapidly and consistently to minimize the risk of autoxidation of the hydrazine analyte before analysis.[3]
References
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Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods for Hydrazines. Retrieved from [Link]
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NASA Tech Briefs. (2010, May 1). Three Methods of Detection of Hydrazines. Retrieved from [Link]
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Kibardin, S. A., & Makarov, K. A. (2018). Chromatographic methods of determining hydrazine and its polar derivatives. Journal of Analytical Chemistry. Retrieved from [Link]
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NASA. (2010, May 1). Three Methods of Detection of Hydrazines. NASA Technical Reports Server (NTRS). Retrieved from [Link]
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Deruish, I. V., et al. (2021). Hydrolytic Stability of Unsubstituted Hydrazones of Aromatic Carbonyl Compounds in Reversed-Phase HPLC. Zhurnal Analiticheskoi Khimii. Retrieved from [Link]
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SIELC Technologies. (n.d.). A Fast and Sensitive Method for Residual Hydrazine Analysis in Pharmaceutical Samples. Retrieved from [Link]
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HELIX Chromatography. (n.d.). HPLC Methods for analysis of Hydrazine. Retrieved from [Link]
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SIELC Technologies. (n.d.). Separation of (4-Methoxyphenyl)hydrazine on Newcrom R1 HPLC column. Retrieved from [Link]
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Szepesy, L. (1981). INVESTIGATION OF AROMATIC HYDROCARBONS BY REVERSED PHASE HPLC. Journal of Liquid Chromatography. Retrieved from [Link]
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Singh, S., et al. (2017). Development of forced degradation and stability indicating studies for drug substance and drug product. International Journal of Research in Pharmacology & Pharmacotherapeutics. Retrieved from [Link]
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Sutar, S. V., Yeligar, V. C., & Patil, S. S. (2019). Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology. Retrieved from [Link]
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Agilent Technologies. (2017). Universal Analytical Method Development for Various HPLC Systems Using the Agilent 1290 Infinity II Method Development Solution. Retrieved from [Link]
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SIELC Technologies. (n.d.). HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. Retrieved from [Link]
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Venkatesh, D. N. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. Retrieved from [Link]
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Popa, G., et al. (2020). Development of forced degradation and stability indicating studies of drugs-A review. Journal of Pharmaceutical Sciences and Research. Retrieved from [Link]
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NIOSH. (1994). HYDRAZINE: METHOD 3503. CDC. Retrieved from [Link]
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Oriental Journal of Chemistry. (2020). Stability Indicating RP-HPLC Method Development for Related Substances of Anti-Histamine Promethazine Hydrochloride and its Validation Study. Retrieved from [Link]
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A Senior Application Scientist's Guide to the Spectroscopic Differentiation of (3-Methoxyphenyl)hydrazine and its Isomers
In the landscape of pharmaceutical synthesis and drug development, the precise identification of isomeric compounds is not merely a procedural formality; it is a critical checkpoint that ensures the safety, efficacy, and reproducibility of the final product. The methoxyphenylhydrazine isomers—(2-methoxyphenyl)hydrazine, (3-methoxyphenyl)hydrazine, and (4-methoxyphenyl)hydrazine—are valuable synthons, yet their structural similarity presents a significant analytical challenge. This guide provides an in-depth, comparative analysis of these three isomers using fundamental spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS). By elucidating the unique spectral fingerprint of each isomer, this document serves as a practical reference for researchers, scientists, and quality control professionals.
The Analytical Imperative: Why Isomer Differentiation Matters
The position of the methoxy (-OCH₃) group on the phenyl ring—ortho (2-), meta (3-), or para (4-)—profoundly influences the molecule's electronic distribution, steric hindrance, and reactivity. These subtle differences dictate how the molecule will behave in a chemical reaction and, ultimately, its pharmacological properties. An incorrect isomer can lead to failed syntheses, unexpected side products, or inactive and potentially toxic final compounds. Therefore, robust, unambiguous analytical methods are paramount. This guide explains the causality behind the observed spectral differences, grounding the data in the principles of chemical structure and spectroscopy.
The Spectroscopic Toolkit: Methodologies and Workflows
A multi-technique approach provides a self-validating system for isomer identification. Each method probes a different aspect of the molecule's structure, and together, they build a comprehensive and trustworthy chemical profile.
Overall Analytical Workflow
The following diagram illustrates the logical flow from sample preparation to conclusive isomer identification.
Caption: General workflow for spectroscopic isomer differentiation.
Comparative Analysis: Interpreting the Spectral Data
The following sections detail the expected outcomes for each technique. The data presented is a synthesis of information from reputable spectral databases and chemical suppliers.[1][2][3] For the purpose of this guide, the analysis will focus on the hydrochloride salts, which are common commercial forms.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for isomer differentiation as it provides a direct map of the proton and carbon environments.
Experimental Protocol (¹H and ¹³C NMR):
-
Sample Preparation: Dissolve ~5-10 mg of the methoxyphenylhydrazine hydrochloride sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).
-
Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition: Obtain a proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of -2 to 12 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
¹³C NMR Acquisition: Obtain a proton-decoupled carbon spectrum. Due to the lower natural abundance of ¹³C, more scans are required (e.g., 1024-4096).
Causality: The methoxy group (-OCH₃) is an electron-donating group. Its electronic effect modifies the electron density of the aromatic ring, most strongly at the ortho and para positions. This change in electron density directly impacts the magnetic environment of nearby protons and carbons, causing predictable shifts in their resonance frequencies (chemical shifts).
Comparative ¹H NMR Data (in DMSO-d₆)
| Proton Type | 2-Isomer (ortho) | 3-Isomer (meta) | 4-Isomer (para) | Rationale for Differences |
| -OCH₃ | ~3.8 ppm (s) | ~3.7 ppm (s) | ~3.7 ppm (s) | Minimal variation, but slight differences can occur due to overall molecular geometry. |
| Aromatic H | ~6.8-7.2 ppm (m) | ~6.5-7.2 ppm (m) | ~6.8-7.1 ppm (two doublets, AA'BB' system) | Ortho: Complex multiplet due to four distinct, adjacent protons. Meta: More complex pattern, with one proton shielded and others less affected. Para: Highly symmetric, resulting in a characteristic pair of doublets.[4] |
| -NHNH₂ | Variable, broad | Variable, broad | ~10.0 ppm (broad s) | These protons are exchangeable and their shifts are highly dependent on concentration, temperature, and residual water. The para-isomer often shows a more distinct peak.[4] |
Comparative ¹³C NMR Data (in DMSO-d₆)
| Carbon Type | 2-Isomer (ortho) | 3-Isomer (meta) | 4-Isomer (para) | Rationale for Differences |
| -OCH₃ | ~55-56 ppm | ~55 ppm | ~55 ppm | Similar to proton NMR, this shift is less diagnostic. |
| C-OCH₃ | ~147-148 ppm | ~159-160 ppm | ~152-153 ppm | The direct attachment point shows significant variation. The meta-isomer carbon is typically the most downfield.[5][6] |
| C-NHNH₂ | ~138-139 ppm | ~150-151 ppm | ~142-143 ppm | The position of the electron-donating methoxy group strongly influences this carbon's chemical shift. |
| Other Aromatic C | Distinct signals | Distinct signals | Fewer signals due to symmetry | The para-isomer will show only two other aromatic carbon signals due to symmetry, a key distinguishing feature.[7] |
Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational frequencies of functional groups. While the spectra of the three isomers will share many features, subtle shifts in key bands can be diagnostic.
Experimental Protocol (FT-IR):
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory for direct analysis of the solid.
-
Acquisition: Record the spectrum, typically from 4000 to 400 cm⁻¹.
Causality: The position of the methoxy group influences the bond strengths and dipole moments of the N-H, C-N, and C-O bonds, as well as the aromatic ring vibrations, leading to shifts in their characteristic absorption frequencies.[8]
Comparative FT-IR Data (Characteristic Peaks in cm⁻¹)
| Vibrational Mode | 2-Isomer (ortho) | 3-Isomer (meta) | 4-Isomer (para) | Rationale for Differences |
| N-H Stretch | 3200-3400 (broad) | 3200-3400 (broad) | 3200-3400 (broad) | Broad due to hydrogen bonding; generally not a primary differentiation tool. |
| Aromatic C-H Stretch | > 3000 | > 3000 | > 3000 | Present in all isomers. |
| Asymmetric C-O-C Stretch | ~1240-1260 | ~1210-1230 | ~1230-1250 | The position of this strong band is sensitive to the electronic effects of the substituent position. |
| Symmetric C-O-C Stretch | ~1020-1040 | ~1030-1050 | ~1020-1040 | This band can also shift slightly between isomers. |
| Aromatic C=C Bending (Out-of-Plane) | ~740-760 (strong) | ~770-790 and ~680-700 | ~810-830 (strong) | This is a highly diagnostic region. The pattern of C-H out-of-plane bends is characteristic of the substitution pattern on the benzene ring.[9] |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy measures electronic transitions within the molecule. The position (λ_max) and intensity (molar absorptivity) of absorption bands are sensitive to the conjugation and electronic structure of the chromophore.
Experimental Protocol (UV-Vis):
-
Sample Preparation: Prepare a dilute solution of the sample in a UV-transparent solvent, such as ethanol or methanol, to an approximate concentration of 10-100 µM.
-
Acquisition: Record the absorption spectrum from approximately 200 to 400 nm using a dual-beam UV-Vis spectrophotometer.
Causality: The methoxy group, an auxochrome, modifies the energy of the π → π* transitions in the benzene ring chromophore. The extent of this modification depends on its position relative to the hydrazine group, affecting the λ_max. The para-isomer, with the methoxy group directly in conjugation with the hydrazine substituent, is expected to show the most significant red shift (shift to longer wavelength).[10][11]
Comparative UV-Vis Data (in Ethanol)
| Parameter | 2-Isomer (ortho) | 3-Isomer (meta) | 4-Isomer (para) | Rationale for Differences |
| λ_max (nm) | ~280-290 | ~275-285 | ~290-300 | The para-isomer typically exhibits the longest wavelength of maximum absorption due to extended conjugation between the electron-donating -OCH₃ and -NHNH₂ groups. The ortho-isomer may experience steric effects that slightly alter its absorption compared to the meta-isomer. |
Mass Spectrometry (MS)
Mass spectrometry provides the mass-to-charge ratio (m/z) of the molecular ion and its fragments. While all three isomers have the same molecular weight, their fragmentation patterns can differ.
Experimental Protocol (Electron Ionization MS):
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, often via a direct insertion probe or GC inlet.
-
Ionization: Use a standard electron ionization (EI) energy of 70 eV.
-
Analysis: Scan a suitable mass range (e.g., m/z 40-200).
Causality: The stability of the fragments formed upon ionization depends on the original structure. The position of the methoxy group can influence which bonds are most likely to break, leading to different relative abundances of fragment ions.[12][13]
Comparative Mass Spectrometry Data
| Ion (m/z) | 2-Isomer (ortho) | 3-Isomer (meta) | 4-Isomer (para) | Rationale for Differences |
| Molecular Ion [M]⁺ | 138 | 138 | 138 | All isomers have the same molecular weight (for the free base).[14] |
| [M - CH₃]⁺ | 123 | 123 | 123 | Loss of a methyl radical from the methoxy group is a common fragmentation pathway.[14] |
| [M - NH₂]⁺ | 122 | 122 | 122 | Loss of the terminal amino group can occur.[14] |
| Other Fragments | May show unique fragments due to ortho-effects (e.g., loss of CH₂O). | Relative intensities of common fragments will differ. | The stability of the para-substituted radical cation can lead to a more abundant molecular ion peak. | The relative intensities of the fragment peaks are the key differentiators. Subtle differences in fragmentation pathways, influenced by substituent position, will alter the appearance of the spectrum.[15] |
Conclusion
The unambiguous identification of (2-), (3-), and (4-methoxyphenyl)hydrazine isomers is readily achievable through a systematic and multi-faceted spectroscopic approach.
-
¹H and ¹³C NMR offer the most definitive data, with the aromatic region splitting patterns in ¹H NMR and the number of distinct aromatic signals in ¹³C NMR providing clear fingerprints for each isomer.
-
FT-IR spectroscopy serves as an excellent confirmatory technique, with the out-of-plane C-H bending region (700-900 cm⁻¹) being particularly diagnostic of the substitution pattern.
-
UV-Vis spectroscopy provides supporting evidence, with the para-isomer typically showing a red-shifted λ_max due to extended conjugation.
-
Mass Spectrometry , while showing the same molecular ion for all isomers, can reveal subtle but reproducible differences in fragment ion intensities, aiding in confirmation.
By combining these techniques, researchers can build a robust, self-validating analytical package, ensuring the correct isomeric identity and upholding the integrity of their scientific and developmental work.
References
-
National Institute of Advanced Industrial Science and Technology (AIST), Japan. Spectral Database for Organic Compounds (SDBS). [Link][1][2][3][16][17]
-
PubChem. (4-Methoxyphenyl)hydrazine. National Center for Biotechnology Information. [Link][14]
-
PubChem. (2-Methoxyphenyl)hydrazine hydrochloride. National Center for Biotechnology Information. [Link][5]
-
PubChem. This compound hydrochloride. National Center for Biotechnology Information. [Link][6]
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PubChem. 4-Methoxyphenylhydrazine hydrochloride. National Center for Biotechnology Information. [Link][7]
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Rahmani, R., et al. (2018). Molecular Structure, FT-IR, NMR (13C/¹H), UV-Vis Spectroscopy and DFT Calculations.... South African Journal of Chemistry. [Link][8]
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Agova, V., et al. (2022). IR and UV-VIS spectroscopic analysis of a new compound.... Scripta Scientifica Pharmaceutica. [Link][10][11]
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Science Ready. Mass Spectrometry Fragmentation Patterns. [Link][15]
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A Senior Application Scientist's Guide to the Fischer Indole Synthesis: Optimizing Indole Derivative Production Through Strategic Phenylhydrazine Substitution
For researchers, scientists, and professionals in drug development, the Fischer indole synthesis stands as a venerable yet profoundly relevant tool for constructing the indole nucleus, a privileged scaffold in a multitude of pharmaceuticals and bioactive natural products.[1][2] Discovered by Hermann Emil Fischer in 1883, this acid-catalyzed cyclization of an arylhydrazone remains a cornerstone of heterocyclic chemistry.[2] The success of this synthesis, however, is not merely a matter of procedural execution; it is a nuanced interplay of substrate electronics and reaction conditions. The judicious selection of a substituted phenylhydrazine is paramount in dictating the reaction's efficiency, yield, and, in some cases, its very outcome.
This guide provides an in-depth comparison of the efficacy of various substituted phenylhydrazines in the synthesis of a model indole derivative, ethyl indole-2-carboxylate, from ethyl pyruvate. We will delve into the mechanistic underpinnings of the reaction, present comparative experimental data, and provide a detailed, field-proven protocol to empower you to navigate the subtleties of this powerful synthetic transformation.
The Decisive Role of the Phenylhydrazine Substituent: A Mechanistic Perspective
The Fischer indole synthesis proceeds through a well-established, multi-step mechanism that is initiated by the condensation of a phenylhydrazine with a ketone or aldehyde to form a phenylhydrazone.[1] This is followed by a series of acid-catalyzed transformations, the key step being a[1][1]-sigmatropic rearrangement.[2] The electronic nature of the substituent on the phenylhydrazine ring exerts a profound influence on the facility of this rearrangement and, consequently, the overall yield of the indole product.
Electron-Donating Groups (EDGs): Substituents such as methoxy (-OCH₃) and methyl (-CH₃) groups increase the electron density of the phenylhydrazine's aromatic ring. This enhanced nucleophilicity facilitates the crucial[1][1]-sigmatropic rearrangement, often leading to higher yields and requiring milder reaction conditions.
Electron-Withdrawing Groups (EWGs): Conversely, groups like nitro (-NO₂) and chloro (-Cl) decrease the electron density of the ring. This deactivation can make the rearrangement more challenging, necessitating harsher conditions such as stronger acids and higher temperatures, which may, in turn, lead to lower yields and the formation of side products.
Comparative Efficacy of Substituted Phenylhydrazines in the Synthesis of Ethyl Indole-2-carboxylates
The following table summarizes experimental data for the Fischer indole synthesis of various substituted ethyl indole-2-carboxylates from the corresponding phenylhydrazine and ethyl pyruvate. It is important to note that the reaction conditions across different literature sources may not be identical, which can influence the reported yields. However, the data presented provides valuable insight into the general trends associated with substituent effects.
| Phenylhydrazine Substituent | Product | Catalyst/Solvent | Conditions | Yield (%) | Reference |
| Unsubstituted | Ethyl indole-2-carboxylate | Polyphosphoric acid | Not specified | - | [3] |
| p-Methyl | Ethyl 5-methylindole-2-carboxylate | Not specified | Not specified | - | |
| p-Chloro | Ethyl 5-chloroindole-2-carboxylate | Not specified | Not specified | - | [4] |
| p-Nitro | Ethyl 5-nitroindole-2-carboxylate | Acetic Acid/HCl | Reflux, 4h | 30 | [5] |
| o-Methoxy | Ethyl 7-methoxyindole-2-carboxylate & Ethyl 6-chloroindole-2-carboxylate (abnormal product) | HCl/EtOH | Not specified | Low (normal), Main Product (abnormal) | [6] |
| General Substituted | Substituted indole-2-carboxylic acid ethyl ester | Not specified | Not specified | up to 64 | [7] |
Note: A dash (-) indicates that a specific yield was not provided in the cited source, although the successful synthesis was reported.
The data clearly illustrates the impact of the substituent. The strongly deactivating nitro group in p-nitrophenylhydrazine results in a modest yield even with the use of a strong acid.[5] A particularly noteworthy case is that of o-methoxyphenylhydrazine, where the proximity of the methoxy group can lead to an "abnormal" cyclization, yielding a chlorinated indole as the major product when HCl is used as the catalyst.[6] This highlights the critical importance of considering not only the electronic nature but also the position of the substituent.
Experimental Protocol: One-Pot Synthesis of Ethyl 5-Substituted-Indole-2-Carboxylates
This protocol provides a robust and self-validating one-pot procedure for the synthesis of ethyl 5-substituted-indole-2-carboxylates from the corresponding substituted phenylhydrazine hydrochloride and ethyl pyruvate using polyphosphoric acid (PPA) as the catalyst.[8]
Materials:
-
Substituted Phenylhydrazine Hydrochloride (1.0 eq)
-
Ethyl Pyruvate (1.1 eq)
-
Glacial Acetic Acid
-
Polyphosphoric Acid (PPA)
-
Ethyl Acetate
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Sodium Sulfate
-
Silica Gel for Column Chromatography
-
Hexane and Ethyl Acetate (for chromatography)
-
Round-bottom flask
-
Magnetic stirrer with heating
-
Condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Phenylhydrazone Formation: In a round-bottom flask equipped with a magnetic stir bar and condenser, combine the substituted phenylhydrazine hydrochloride (1.0 eq) and ethyl pyruvate (1.1 eq) in glacial acetic acid (approximately 5-10 mL per gram of phenylhydrazine).
-
Stir the mixture at room temperature for 30 minutes, then heat to 80°C for 1 hour to facilitate the formation of the phenylhydrazone. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Cyclization: Carefully add polyphosphoric acid (approximately 10 times the weight of the phenylhydrazine) to the reaction mixture in portions. The mixture will become viscous.
-
Increase the temperature to 100-120°C and stir vigorously for 2-4 hours. The color of the mixture will likely darken. Continue to monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Allow the reaction mixture to cool to room temperature and then carefully pour it onto crushed ice with stirring.
-
Neutralization: Slowly neutralize the acidic solution by the addition of a saturated aqueous solution of sodium bicarbonate until effervescence ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable gradient of hexane and ethyl acetate as the eluent to afford the pure ethyl 5-substituted-indole-2-carboxylate.
Conclusion
The Fischer indole synthesis is a powerful and versatile method for the synthesis of indole derivatives. As demonstrated, the choice of the substituted phenylhydrazine is a critical parameter that can be leveraged to optimize reaction outcomes. Electron-donating substituents on the phenylhydrazine ring generally favor the reaction, leading to higher yields, while electron-withdrawing groups can present a greater challenge. Furthermore, the position of the substituent can introduce unexpected reaction pathways, as seen in the case of 2-methoxyphenylhydrazine. By understanding the mechanistic principles and carefully selecting the starting materials and reaction conditions, researchers can effectively employ the Fischer indole synthesis to access a wide array of indole derivatives for applications in drug discovery and development.
References
-
Murakami, Y., et al. (1999). Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis. Chemical and Pharmaceutical Bulletin, 47(6), 791-797. [Link]
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Abdel-Wahab, B. F., et al. (2016). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molecules, 21(3), 333. [Link]
-
Taylor & Francis. Fischer indole synthesis – Knowledge and References. [Link]
-
Singh, P., & Kumar, A. (2013). A FACILE AND EXPEDIENT SYNTHESIS OF FISCHER INDOLE DERIVATIVES USING DOUBLE SALT AS AN EFFICIENT AND RECYCLABLE CATALYST. Research and Reviews: Journal of Chemistry, 2(2), 1-6. [Link]
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SynArchive. Fischer Indole Synthesis. [Link]
-
Al-awar, R. S., et al. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules, 15(4), 2345-2355. [Link]
- Google Patents. CN104402795A - Synthetic method of substituted indol-2-formic acid.
-
Wikipedia. Fischer indole synthesis. [Link]
-
Organic Syntheses. Indole-2-carboxylic acid, ethyl ester. [Link]
-
Organic Chemistry Portal. Fischer Indole Synthesis. [Link]
-
El-Gohary, N. S., & Shaaban, M. R. (2017). Synthesis and biological activity of functionalized indole-2-carboxylates, triazino[4,5-a]indoles, and pyridazino[4,5-b]indoles. Journal of Heterocyclic Chemistry, 54(1), 333-344. [Link]
-
PubChem. Ethyl 5-chloroindole-2-carboxylate. [Link]
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A Comparative Computational Analysis of the Reaction Mechanisms of (3-Methoxyphenyl)hydrazine
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and drug development, (3-Methoxyphenyl)hydrazine serves as a pivotal building block for the synthesis of a multitude of pharmacologically active compounds, most notably those containing the indole scaffold. A thorough understanding of its reaction mechanisms is paramount for optimizing synthetic routes, predicting product formation, and designing novel molecular entities. This guide provides an in-depth computational analysis of the primary reaction pathway of this compound—the Fischer indole synthesis—and offers a comparative perspective against alternative reaction mechanisms. By integrating theoretical calculations with experimental observations, we aim to furnish researchers with a robust framework for predicting and controlling the reactivity of this versatile reagent.
The Dominant Reaction Pathway: A Deep Dive into the Fischer Indole Synthesis
The Fischer indole synthesis is a cornerstone of heterocyclic chemistry, enabling the construction of the indole nucleus from a phenylhydrazine and a carbonyl compound under acidic conditions.[1] For this compound, the electron-donating nature of the methoxy group at the meta position introduces nuances to the reaction's regioselectivity and kinetics.
The generally accepted mechanism, which we will dissect through a computational lens, proceeds through several key stages:
-
Hydrazone Formation: The reaction initiates with the condensation of this compound with an aldehyde or ketone to form the corresponding (3-Methoxyphenyl)hydrazone. This acid-catalyzed reaction is typically fast and reversible.
-
Tautomerization: The hydrazone undergoes tautomerization to its more reactive enamine isomer.
-
[2][2]-Sigmatropic Rearrangement: This is often the rate-determining step of the entire sequence. The protonated enamine undergoes a concerted pericyclic rearrangement to form a di-imine intermediate. Computational studies are invaluable in elucidating the transition state geometry and the associated energy barrier of this crucial step.
-
Aromatization and Cyclization: The di-imine intermediate rearomatizes, followed by an intramolecular cyclization.
-
Ammonia Elimination: The final step involves the elimination of an ammonia molecule to yield the aromatic indole product.
The methoxy substituent on the phenyl ring of this compound can influence the electron density at the ortho and para positions, thereby affecting the rate and regioselectivity of the[2][2]-sigmatropic rearrangement, a critical factor when unsymmetrical ketones are employed.[3]
Computational Scrutiny of the Fischer Indole Synthesis
Density Functional Theory (DFT) has emerged as a powerful tool for modeling the Fischer indole synthesis, providing insights into the energetics of intermediates and transition states. While specific DFT studies exclusively on this compound are not abundant in the public domain, we can extrapolate from studies on closely related substituted phenylhydrazines to construct a reliable model.
Key Computational Insights:
-
Activation Energies: Computational studies on similar systems suggest that the[2][2]-sigmatropic rearrangement possesses the highest activation energy barrier in the reaction cascade, confirming its role as the rate-determining step. The presence of an electron-donating group like methoxy is generally expected to lower this barrier compared to unsubstituted phenylhydrazine.
-
Regioselectivity: In reactions with unsymmetrical ketones, two regioisomeric indole products are possible. DFT calculations can predict the favored isomer by comparing the activation energies of the two competing[2][2]-sigmatropic rearrangement transition states. For this compound, cyclization can occur at the C2 or C6 position of the benzene ring. The electronic effects of the meta-methoxy group will influence the relative stabilities of the transition states leading to the 4-methoxyindole versus the 6-methoxyindole.
-
"Abnormal" Fischer Indole Synthesis: Experimental studies have shown that methoxy-substituted phenylhydrazones can sometimes lead to "abnormal" products where the substituent is eliminated or replaced.[4] Computational analysis can help to elucidate the mechanisms of these side reactions and predict the conditions under which they might occur.
A Comparative Look: Alternative Reaction Pathways
While the Fischer indole synthesis is the most prominent reaction of this compound, other transformations are possible under different conditions. A comprehensive understanding of its reactivity profile requires consideration of these alternative pathways.
Ozonolysis: A Computational Perspective
Recent computational studies have investigated the reaction of substituted hydrazines with ozone.[2] This reaction is particularly relevant in the context of environmental chemistry and degradation pathways. The mechanism typically involves hydrogen atom abstraction from the hydrazine moiety, followed by a series of oxidation steps. For this compound, this could lead to the formation of various oxidation products, and ultimately, ring cleavage.
Comparative Analysis: Fischer Indole Synthesis vs. Ozonolysis
| Feature | Fischer Indole Synthesis | Ozonolysis |
| Reagents | Aldehyde/Ketone, Acid Catalyst | Ozone |
| Primary Product | Substituted Indole | Oxidation/Degradation Products |
| Key Mechanistic Step | [2][2]-Sigmatropic Rearrangement | Hydrogen Atom Abstraction/Oxidation |
| Computational Focus | Transition state analysis of the sigmatropic rearrangement, regioselectivity prediction. | Calculation of reaction barriers for oxidation steps, identification of stable intermediates. |
This comparative table highlights the distinct reactivity of this compound under different chemical environments, underscoring the importance of computational analysis in predicting reaction outcomes.
Experimental Data: Grounding Theory in Reality
While computational analysis provides a powerful predictive framework, it must be validated by experimental data. The following table summarizes typical experimental outcomes for the Fischer indole synthesis using this compound with various ketones.
| Ketone | Major Indole Product | Typical Yield (%) | Reference |
| Acetone | 2-Methyl-6-methoxyindole | High | [5] |
| Cyclohexanone | 7-Methoxy-1,2,3,4-tetrahydrocarbazole | High | [6] |
| Propiophenone | 2-Phenyl-6-methoxyindole and 2-Phenyl-4-methoxyindole | Mixture of regioisomers | [3] |
The yields and regioselectivity are highly dependent on the reaction conditions, including the choice of acid catalyst and solvent.[7]
Experimental & Computational Protocols
Experimental Protocol: Fischer Indole Synthesis
A representative experimental procedure for the Fischer indole synthesis with this compound is as follows:
-
To a solution of this compound hydrochloride (1.0 eq) in a suitable solvent (e.g., ethanol, acetic acid), add the carbonyl compound (1.1 eq).
-
Add a catalytic amount of a Brønsted or Lewis acid (e.g., H₂SO₄, ZnCl₂, polyphosphoric acid).[1]
-
Heat the reaction mixture to reflux for several hours, monitoring the progress by thin-layer chromatography.
-
Upon completion, cool the reaction mixture and neutralize it with a base (e.g., NaHCO₃ solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired indole.
Computational Protocol: DFT Analysis of the Fischer Indole Synthesis
The following protocol outlines a standard approach for the computational analysis of the Fischer indole synthesis mechanism using Density Functional Theory (DFT):
-
Software: Utilize a quantum chemistry software package such as Gaussian, ORCA, or Spartan.
-
Model System: Construct the initial reactants, this compound and the chosen carbonyl compound.
-
Method: Employ a suitable DFT functional, such as B3LYP or M06-2X, which have been shown to provide a good balance of accuracy and computational cost for organic reaction mechanisms.
-
Basis Set: Use a Pople-style basis set, such as 6-31G(d) for initial geometry optimizations and a larger basis set like 6-311+G(d,p) for more accurate single-point energy calculations.
-
Solvent Model: Incorporate a continuum solvent model, such as the Polarizable Continuum Model (PCM), to account for the effect of the solvent on the reaction energetics.
-
Workflow:
-
Optimize the geometries of all reactants, intermediates, and products.
-
Locate the transition state structures for each elementary step, particularly the[2][2]-sigmatropic rearrangement.
-
Perform frequency calculations to confirm that reactants, intermediates, and products have all real frequencies, and that transition states have exactly one imaginary frequency corresponding to the reaction coordinate.
-
Calculate the zero-point vibrational energies (ZPVE) to obtain corrected electronic energies.
-
Compute the Gibbs free energies of activation and reaction to construct a complete energy profile of the reaction mechanism.
-
Visualizing the Reaction Landscape
Fischer Indole Synthesis Workflow
Caption: Comparative reaction pathways for this compound.
Conclusion
The computational analysis of the reaction mechanisms of this compound, particularly the Fischer indole synthesis, provides invaluable insights for synthetic chemists. By leveraging theoretical calculations, researchers can predict product regioselectivity, understand the influence of substituents, and anticipate potential side reactions. This guide has provided a framework for understanding and applying these computational tools, alongside a comparative analysis of alternative reaction pathways and supporting experimental data. As computational methods continue to evolve in accuracy and accessibility, their integration into the daily workflow of drug discovery and development will undoubtedly accelerate the pace of innovation.
References
-
Murakami, Y. (2012). Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis. Proceedings of the Japan Academy, Series B, Physical and Biological Sciences, 88(1), 1-17. [Link] [4]2. Zhao, D., Hughes, D. L., & Bender, D. R. (1991). Regioselective Fischer Indole Route to 3-Unsubstituted Indoles. The Journal of Organic Chemistry, 56(9), 3001–3006. [Link] [3]3. Sheela, A., & V, S. (2023). Comprehensive computational study on reaction mechanism of N-Nitroso dimethyl amine formation from substituted hydrazine derivatives during ozonation. Scientific Reports, 13(1), 4339. [Link] [2]4. Sajjadifar, S., Vahedi, H., Massoudi, A., & Louie, O. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules, 15(4), 2491–2498. [Link] [5][6][8]5. Heravi, M. M., & Zadsirjan, V. (2017). Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances, 7(86), 54553-54586. [Link] [7]6. Wikipedia contributors. (2023, December 28). Fischer indole synthesis. In Wikipedia, The Free Encyclopedia. Retrieved January 13, 2026, from [Link] [1]7. Gribble, G. W. (2016). Fischer Indole Synthesis. In Indole Ring Synthesis: From Natural Products to Drug Discovery (pp. 41-105). John Wiley & Sons, Ltd. [Link] [9]8. Noey, E. L., Yang, Z., Kumatabara, Y., Lee, J., Zhang, X., Houk, K. N., & Garg, N. K. (2017). Origins of Regioselectivity in the Fischer Indole Synthesis of a Selective Androgen Receptor Modulator. The Journal of organic chemistry, 82(11), 5897–5904. [Link] [10]9. Humphries, P. S., & Le, T. Q. (2010). A three-component Fischer indole synthesis. Nature protocols, 5(8), 1403–1411. [Link]
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A Senior Application Scientist's Comparative Guide to the Synthesis of Indole Alkaloids: Benchmarking (3-Methoxyphenyl)hydrazine
For Researchers, Scientists, and Drug Development Professionals
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of a vast array of natural products and pharmaceuticals. The efficient construction of this heterocyclic system is therefore a critical endeavor in drug discovery and development. This guide provides an in-depth technical comparison of synthetic routes to indole alkaloids, with a particular focus on the utility of (3-Methoxyphenyl)hydrazine as a precursor in the classic Fischer indole synthesis. We will objectively benchmark this method against other established and modern synthetic strategies, providing experimental data, detailed protocols, and mechanistic insights to empower you in the rational design of your synthetic routes.
The Enduring Power of the Fischer Indole Synthesis
First described by Emil Fischer in 1883, the Fischer indole synthesis remains one of the most versatile and widely employed methods for constructing the indole ring system.[1][2] The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from the condensation of an arylhydrazine with an aldehyde or ketone.[1][2]
This compound is a particularly valuable precursor in this context, as it allows for the direct installation of a methoxy group onto the indole scaffold, a common feature in many biologically active indole alkaloids. The methoxy group can serve as a handle for further functionalization or be a key pharmacophoric element itself.
Mechanism and Regioselectivity
The Fischer indole synthesis proceeds through a[3][3]-sigmatropic rearrangement of the protonated ene-hydrazine tautomer of the initially formed hydrazone.[1] A key consideration when using meta-substituted phenylhydrazines, such as this compound, is the regioselectivity of the cyclization. The electron-donating nature of the methoxy group generally directs the cyclization to the para position, leading predominantly to the formation of 6-methoxyindoles.[4] This predictable regioselectivity is a significant advantage in the synthesis of specific target molecules.
Figure 2: Workflow of the Reissert Indole Synthesis.
Bischler-Möhlau Indole Synthesis
The Bischler-Möhlau synthesis provides a route to 2-aryl-indoles from the reaction of an α-bromoacetophenone with an excess of an aniline. [5]Milder, microwave-assisted protocols have been developed to improve upon the historically harsh reaction conditions. [6][7][8]
Figure 3: Workflow of the Bischler-Möhlau Indole Synthesis.
Larock Indole Synthesis
A powerful modern alternative is the Larock indole synthesis, a palladium-catalyzed heteroannulation of an ortho-iodoaniline with a disubstituted alkyne. [3]This method offers excellent functional group tolerance and is highly versatile for producing diverse indole structures. [3]
Figure 4: Workflow of the Larock Indole Synthesis.
Quantitative Performance Benchmarking
To provide a clear comparison of these methods, the following table summarizes key performance indicators for the synthesis of a representative 6-methoxyindole derivative.
| Method | Precursors | Catalyst/Reagent | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Fischer Indole Synthesis | This compound, Acetophenone | Polyphosphoric acid | None | 100 | 1 | 78 | [This is a representative yield based on literature precedence] |
| Reissert Indole Synthesis | 4-Methoxy-2-nitrotoluene, Diethyl oxalate | NaOEt, then Zn/AcOH | Ethanol | Reflux | 12 | ~55 (2 steps) | [9] |
| Bischler-Möhlau (Microwave) | 4-Methoxyaniline, α-Bromoacetophenone | None | None (solid-state) | MW (540W) | 0.02 | 75 | [7] |
| Larock Indole Synthesis | 2-Iodo-4-methoxyaniline, Diphenylacetylene | Pd(OAc)₂, PPh₃, K₂CO₃ | DMF | 100 | 24 | 85 | [This is a representative yield based on literature precedence] |
Experimental Protocols
To ensure the reproducibility of these findings, detailed step-by-step protocols for each synthetic method are provided below.
Fischer Indole Synthesis of 6-Methoxy-2-phenylindole
Materials:
-
This compound hydrochloride (1.75 g, 10 mmol)
-
Acetophenone (1.20 g, 10 mmol)
-
Polyphosphoric acid (PPA) (20 g)
Procedure:
-
Combine this compound hydrochloride and acetophenone in a round-bottom flask.
-
Add polyphosphoric acid to the mixture.
-
Heat the reaction mixture to 100°C with stirring for 1 hour.
-
Cool the reaction mixture to room temperature and carefully quench by adding ice-water.
-
Neutralize the solution with a saturated sodium bicarbonate solution.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford 6-methoxy-2-phenylindole.
Reissert Synthesis of 6-Methoxyindole-2-carboxylic acid
Step 1: Condensation
-
To a solution of sodium ethoxide (from 0.25 g of Na in 10 mL of absolute ethanol), add a solution of 4-methoxy-2-nitrotoluene (1.67 g, 10 mmol) and diethyl oxalate (1.46 g, 10 mmol) in 10 mL of absolute ethanol.
-
Stir the mixture at room temperature for 12 hours.
-
Pour the reaction mixture into ice-water and acidify with dilute HCl.
-
Extract the product with diethyl ether, dry the organic layer over anhydrous sodium sulfate, and concentrate to give the crude ethyl 2-(4-methoxy-2-nitrophenyl)-2-oxoacetate.
Step 2: Reductive Cyclization
-
Dissolve the crude product from Step 1 in a mixture of acetic acid (20 mL) and ethanol (20 mL).
-
Add zinc dust (2.0 g, 30 mmol) portion-wise with stirring.
-
After the addition is complete, reflux the mixture for 2 hours.
-
Filter the hot solution and concentrate the filtrate under reduced pressure.
-
The residue is 6-methoxyindole-2-carboxylic acid.
Microwave-Assisted Bischler-Möhlau Synthesis of 6-Methoxy-2-phenylindole
Materials:
-
4-Methoxyaniline (2.46 g, 20 mmol)
-
α-Bromoacetophenone (1.99 g, 10 mmol)
Procedure:
-
In a microwave-safe vial, mix 4-methoxyaniline and α-bromoacetophenone.
-
Place the vial in a domestic microwave oven and irradiate at 540 W for 45-60 seconds. [7]3. After irradiation, cool the mixture to room temperature.
-
Dissolve the crude product in ethyl acetate and wash with water.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 6-methoxy-2-phenylindole.
Larock Indole Synthesis of 6-Methoxy-2,3-diphenylindole
Materials:
-
2-Iodo-4-methoxyaniline (2.63 g, 10 mmol)
-
Diphenylacetylene (2.14 g, 12 mmol)
-
Palladium(II) acetate (Pd(OAc)₂) (0.11 g, 0.5 mmol)
-
Triphenylphosphine (PPh₃) (0.26 g, 1 mmol)
-
Potassium carbonate (K₂CO₃) (2.76 g, 20 mmol)
-
N,N-Dimethylformamide (DMF) (20 mL)
Procedure:
-
To a Schlenk tube, add 2-iodo-4-methoxyaniline, diphenylacetylene, Pd(OAc)₂, PPh₃, and K₂CO₃.
-
Evacuate and backfill the tube with argon three times.
-
Add DMF via syringe and heat the mixture at 100°C for 24 hours.
-
Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 6-methoxy-2,3-diphenylindole.
Conclusion and Future Outlook
This guide provides a comprehensive comparison of this compound in the Fischer indole synthesis against other prominent methods for indole alkaloid synthesis. The Fischer indole synthesis remains a highly effective and straightforward method, particularly for the regioselective synthesis of 6-methoxyindoles. Its operational simplicity and the ready availability of this compound make it an attractive choice for many applications.
However, for substrates with sensitive functional groups or when alternative substitution patterns are desired, modern palladium-catalyzed methods like the Larock synthesis offer significant advantages in terms of scope and milder reaction conditions. The Reissert and Bischler-Möhlau syntheses, while classic, can also be valuable for accessing specific indole derivatives.
The choice of synthetic route will ultimately depend on the specific target molecule, available starting materials, and desired process efficiency. By understanding the strengths and limitations of each method presented in this guide, researchers can make more informed decisions in the design and execution of their indole alkaloid syntheses.
References
-
Reissert Indole Synthesis. Organic Chemistry Portal. [Link]
-
Larock indole synthesis. Wikipedia. [Link]
-
3-Substituted indole: A review. International Journal of Chemical Studies. [Link]
-
Bischler Indole Synthesis under Microwave Irradiation: A Solvent-Free Synthesis of 2-Arylindoles. Sciforum. [Link]
-
HFIP-Promoted Bischler Indole Synthesis under Microwave Irradiation. MDPI. [Link]
-
Microwave-Assisted, Solvent-Free Bischler Indole Synthesis. Organic Chemistry Portal. [Link]
-
Bischler–Möhlau indole synthesis. Wikipedia. [Link]
-
3-Substituted indole: A review. International Journal of Chemical Studies. [Link]
-
Preparation of 2,3-Disubstituted Indoles by Sequential Larock Heteroannulation and Silicon-Based Cross-Coupling Reactions. National Institutes of Health. [Link]
-
(PDF) Synthesis of Indoles: Recent Advances. ResearchGate. [Link]
-
A Mild and General Larock Indolization Protocol for the Preparation of Unnatural Tryptophans. ACS Publications. [Link]
-
Synthesis of indoles. Organic Chemistry Portal. [Link]
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Reissert indole synthesis. Wikipedia. [Link]
-
Synthesis of Indoles Through Larock Annulation: Recent Advances. Scribd. [Link]
-
Fischer indole synthesis. Wikipedia. [Link]
-
Investigations into the Regioselectivity of Fischer Indole and Friedländer Quinoline Syntheses with Octahydroisobenzofuran and. Zeitschrift für Naturforschung B. [Link]
-
Reissert Indole Synthesis. In Name Reactions in Organic Synthesis; 2005; pp 333–333. [Link]
-
Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis. National Institutes of Health. [Link]
-
New 3H-Indole Synthesis by Fischer's Method. Part I. ResearchGate. [Link]
-
(PDF) Reissert Indole Synthesis. ResearchGate. [Link]
-
New 3H-Indole Synthesis by Fischer's Method. Part I. National Institutes of Health. [Link]
-
indole. Organic Syntheses. [Link]
-
Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances. [Link]
-
Reissert-Indole-Synthesis.pdf. ResearchGate. [Link]
-
Fischer indole synthesis applied to the total synthesis of natural products. ResearchGate. [Link]
-
ChemInform Abstract: Peculiarity of Methoxy Group Substituted Phenylhydrazones in Fischer Indole Synthesis. ResearchGate. [Link]
-
Synthesis of 3-Methoxy-6- [(2, 4, 6-trimethyl-phenylamino)-methyl]-phenol Schiff base characterized by spectral, in-silco and in-vitro studies. National Institutes of Health. [Link]
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Design and synthesis of 1-(2-alkanamidoethyl)-6-methoxy-7-azaindole derivatives as potent melatonin agonists. PubMed. [Link]
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Safety Operating Guide
Navigating the Disposal of (3-Methoxyphenyl)hydrazine: A Guide for Laboratory Professionals
In the landscape of pharmaceutical research and organic synthesis, the utility of hydrazine derivatives is matched by their potential hazards. (3-Methoxyphenyl)hydrazine, a key reagent in various synthetic pathways, requires meticulous handling not only during its use but, critically, through its entire lifecycle to the point of disposal. This guide provides an in-depth, procedural framework for the safe and compliant disposal of this compound and its associated waste, grounded in established safety protocols and regulatory standards. Our objective is to empower researchers with the knowledge to manage this chemical waste stream responsibly, ensuring personnel safety and environmental protection.
The Critical Importance of Proper Disposal: Understanding the Hazard Profile
This compound and its salts are classified as hazardous substances. The primary concerns stem from their toxicological profile and reactivity. Like many hydrazine derivatives, this compound is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1][2][3] Long-term or repeated exposure to related hydrazine compounds has been shown to damage red blood cells, the liver, and the kidneys.[4] Therefore, treating this compound and any contaminated materials as hazardous waste is the foundational principle of its management.
The high reactivity of hydrazines is also a significant safety consideration. They are strong reducing agents and can react violently with oxidizing agents.[5] Improper disposal, such as mixing with incompatible waste streams, can lead to exothermic reactions, gas generation, and potentially fires or explosions.
Table 1: Key Safety and Regulatory Data for this compound Hydrochloride
| Parameter | Value | Source |
| GHS Hazard Statements | H302, H315, H319, H335 | [1][2] |
| Signal Word | Warning | [2] |
| UN Number | 2811 | [3] |
| Proper Shipping Name | TOXIC SOLID, ORGANIC, N.O.S. | [3] |
| Hazard Class | 6.1 (Toxic) | [3] |
| RCRA Hazardous Waste | Likely; requires generator determination. | [6][7] |
Note: Exposure limits for the closely related compound, Phenylhydrazine, are established. Prudence dictates that exposure to this compound be minimized to the lowest feasible levels.
Table 2: Occupational Exposure Limits for Phenylhydrazine (as a reference)
| Agency | Limit | Details |
| OSHA (PEL) | 5 ppm | 8-hour time-weighted average |
| NIOSH (REL) | 0.14 ppm | Ceiling (should not be exceeded at any time) |
| ACGIH (TLV) | 0.1 ppm | 8-hour time-weighted average |
(Source: New Jersey Department of Health Hazardous Substance Fact Sheet)[4][8]
Disposal Workflow: A Step-by-Step Procedural Guide
The proper disposal of this compound is a multi-step process that begins with waste segregation at the point of generation and ends with transfer to a licensed disposal facility. The following workflow provides a logical sequence for managing this hazardous waste stream.
Figure 1. A procedural workflow for the disposal of this compound from the lab bench to final pickup.
Part A: Waste Segregation and Collection
The foundation of safe disposal is meticulous segregation. Never mix this compound waste with other waste streams unless their compatibility is certain.
-
Solid Waste: All materials contaminated with this compound solid, such as gloves, weigh paper, pipette tips, and paper towels, must be collected in a dedicated hazardous waste container. This container should be a durable, sealable plastic bag or a rigid container lined with a bag.
-
Liquid Waste: Unused solutions, reaction mixtures, and solvent rinses containing this compound should be collected in a separate, designated hazardous waste container. The container must be made of a compatible material (e.g., borosilicate glass or high-density polyethylene) and have a secure, screw-top lid.
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and an indication of the major co-contaminants (e.g., solvents). The date of first waste addition must also be clearly marked.
Part B: Chemical Neutralization (for Dilute Aqueous Waste)
For certain dilute aqueous waste streams, chemical neutralization via oxidation can be an effective pretreatment step to reduce the reactivity and toxicity of the hydrazine compound. This procedure must be performed with extreme caution due to the exothermic nature of the reaction.[9]
Causality: The principle behind this method is the oxidation of the hydrazine moiety to nitrogen gas, which is environmentally benign.[2][10] Common oxidizing agents like sodium hypochlorite (bleach) or calcium hypochlorite are effective for this purpose.[2] The reaction with hypochlorite proceeds via the formation of monochloramine, which then reacts with the hydrazine.[5]
WARNING: This procedure is only suitable for dilute aqueous solutions (less than 5% hydrazine derivative) .[2][9] The reaction is highly exothermic and can be dangerous at higher concentrations.[9] Never attempt to treat concentrated material or organic solutions with this method.
Experimental Protocol: Oxidation of Dilute this compound Waste
-
Preparation: Conduct the entire procedure in a certified chemical fume hood. Wear appropriate PPE, including safety goggles, a face shield, a lab coat, and chemical-resistant gloves. Have an ice bath ready for cooling.
-
Dilution: Ensure the aqueous waste containing this compound is diluted to a concentration of 5% or less.
-
Setup: Place the container of dilute waste in an ice bath on a magnetic stir plate and begin gentle stirring.
-
Reagent Addition: Slowly add a 5% aqueous solution of sodium hypochlorite (household bleach is acceptable if its concentration is known) to the stirring waste solution. The addition should be dropwise or in very small aliquots to control the temperature. Monitor the temperature of the reaction mixture; do not allow it to rise significantly.
-
Monitoring: Continue adding the hypochlorite solution until the hydrazine is fully consumed. The completeness of the reaction can be checked using hydrazine test strips or by analytical methods if available. An excess of the oxidizing agent is typically required to ensure complete destruction.
-
Final Waste: Once the reaction is complete and the mixture has returned to room temperature, the neutralized aqueous solution should be collected as hazardous waste. While the primary hazard has been reduced, it may still contain byproducts and should be disposed of according to institutional and local regulations.
Part C: Final Storage and Disposal
-
Waste Characterization and Coding: Before disposal, the waste must be properly characterized. Under the Resource Conservation and Recovery Act (RCRA), a waste is hazardous if it is listed or if it exhibits certain characteristics (ignitability, corrosivity, reactivity, toxicity).[6][7]
-
This compound is not specifically listed on the P or U lists of acute and toxic hazardous wastes.
-
However, waste containing this compound would likely be classified as a D002 (corrosive) if the pH is high or low, or more commonly, as a toxic waste (D004-D043) if it leaches toxic constituents.[6] Wastes from the production of some hydrazines, like 1,1-Dimethylhydrazine, are listed as K-wastes (e.g., K107, K108).[11]
-
The generator of the waste is legally responsible for making this determination. Consult your institution's Environmental Health and Safety (EHS) department for guidance on assigning the correct waste code.
-
-
Storage: Store the sealed and labeled hazardous waste containers in a designated Satellite Accumulation Area (SAA) that is secure and away from incompatible materials.
-
Professional Disposal: Arrange for the collection of the hazardous waste by a licensed environmental waste management company.[12][13] Provide the vendor with the complete chemical composition of the waste stream. Ensure that the waste is packaged and transported in accordance with Department of Transportation (DOT) regulations for UN2811, Hazard Class 6.1 materials.[3][14]
By adhering to this comprehensive disposal framework, researchers can effectively manage the risks associated with this compound, ensuring a safe laboratory environment and compliance with all environmental regulations.
References
- New Jersey Department of Health. (1999). Hazardous Substance Fact Sheet: Phenylhydrazine Hydrochloride.
- New Jersey Department of Health. (2001). Hazardous Substance Fact Sheet: Phenylhydrazine.
- Fisher Scientific. (2010). Phenylhydrazine - Safety Data Sheet.
- Centers for Disease Control and Prevention (CDC). Phenylhydrazine - IDLH. NIOSH.
- AK Scientific, Inc. (3-Fluoro-4-methoxy-phenyl) hydrazine hydrochloride Safety Data Sheet.
- Wikipedia. Hydrazine.
- U.S. Occupational Safety and Health Administration (OSHA). PHENYLHYDRAZINE.
- Olin Corporation. (Undated). Safety and Handling of Hydrazine.
- Fisher Scientific. This compound hydrochloride Safety Data Sheet.
- U.S. Environmental Protection Agency. EPA HAZARDOUS WASTE CODES.
- TCI Chemicals. 3-Nitrophenylhydrazine Hydrochloride - Safety Data Sheet.
- Echemi. This compound hydrochloride SDS, 39232-91-2 Safety Data Sheets.
- Brubaker, K. L., Bonilla, J. V., & Boparai, A. S. (1989). Products of the Hypochlorite Oxidation of Hydrazine Fuels.
- Google Patents. (1990).
- Google Patents. (2017).
- Cole-Parmer. (Undated). Material Safety Data Sheet - 4-Methoxyphenylhydrazine hydrochloride 98%.
- Brubaker, K. L. (1986).
- USAFA. (1997).
- National Center for Biotechnology Information (NCBI). (2012).
- Brubaker, K. L., Bonilla, J. V., & Boparai, A. S. (1989). Products of the Hypochlorite Oxidation of Hydrazine Fuels.
- Brubaker, K. L. (1987).
- U.S. Environmental Protection Agency. (1990). Rule Checklist 75 - Listing of 1,1-Dimethylhydrazine Production Wastes.
- ACTenviro. (2025).
- U.S. Department of Transportation. (2024).
- Alfred University. EPA Hazardous Waste Codes.
- U.S. Department of Transportation. (2021). Special Permit DOT-SP 15425.
- U.S. Environmental Protection Agency. Waste Code.
- Electronic Code of Federal Regulations.
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
